CPP2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C97H135N23O24 |
|---|---|
分子量 |
2007.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C97H135N23O24/c1-52(2)39-70(87(134)109-68(34-35-80(101)126)85(132)107-66(23-12-14-36-98)83(130)113-72(41-54-17-6-5-7-18-54)90(137)120-79(51-123)95(142)117-75(44-57-47-105-64-21-10-8-19-61(57)64)91(138)110-69(96(143)144)25-16-38-104-97(102)103)111-88(135)73(42-55-26-30-59(124)31-27-55)114-92(139)76(45-58-48-106-65-22-11-9-20-62(58)65)116-89(136)74(43-56-28-32-60(125)33-29-56)115-94(141)78(50-122)119-84(131)67(24-13-15-37-99)108-86(133)71(40-53(3)4)112-93(140)77(49-121)118-82(129)63(100)46-81(127)128/h5-11,17-22,26-33,47-48,52-53,63,66-79,105-106,121-125H,12-16,23-25,34-46,49-51,98-100H2,1-4H3,(H2,101,126)(H,107,132)(H,108,133)(H,109,134)(H,110,138)(H,111,135)(H,112,140)(H,113,130)(H,114,139)(H,115,141)(H,116,136)(H,117,142)(H,118,129)(H,119,131)(H,120,137)(H,127,128)(H,143,144)(H4,102,103,104)/t63-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1 |
InChIキー |
VTUXBFWQFLTFMF-LLZZNUKMSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Composition of Secondary Calciprotein Particles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Secondary calciprotein particles (CPPs) are crystalline nanoparticles implicated in the pathophysiology of vascular calcification, particularly in chronic kidney disease. Evolving from their amorphous precursors, primary CPPs, these complex structures are composed of a mineral core encased in a protein shell. This guide provides a detailed examination of the composition of secondary CPPs, outlines the experimental methodologies for their characterization, and elucidates the key signaling pathways they modulate. The provided data and visualizations aim to facilitate a deeper understanding of secondary CPPs and support the development of novel therapeutic interventions.
Core Composition of Calciprotein Particles
Calciprotein particles are a heterogeneous group of nanoparticles, with their composition varying based on their maturation state. The transition from primary to secondary CPPs involves a significant alteration in their mineral and protein makeup.
Quantitative Composition
While detailed quantitative proteomics specifically for secondary CPPs are limited, the general composition of CPPs has been reported. It is important to note that secondary CPPs are known to have a lower fetuin-A and a higher apolipoprotein content compared to their primary counterparts[1].
| Component | Relative Abundance | Notes |
| Mineral | ~18% | Primarily crystalline calcium phosphate in the form of hydroxyapatite in secondary CPPs. |
| Fetuin-A | ~80% (in general CPPs) | A major protein component, though its relative abundance is lower in secondary CPPs. |
| Matrix Gla Protein (MGP) | ~2% (in general CPPs) | A vitamin K-dependent protein that inhibits vascular calcification. |
| Apolipoproteins | Higher in secondary CPPs | Specific apolipoproteins and their quantitative contribution are not well-defined. |
| Other Proteins | Present | Albumin and Gla-rich protein (GRP) are also known components. |
Mineral Core
The defining feature of secondary CPPs is their crystalline mineral core. This core is primarily composed of calcium phosphate, which organizes into a hydroxyapatite [Ca10(PO4)6(OH)2] or carbonate-hydroxyapatite structure[2]. This crystalline nature distinguishes them from primary CPPs, which contain amorphous calcium phosphate[3].
Protein Corona
The protein shell, or corona, of secondary CPPs is a dynamic entity composed of various serum proteins. The primary components include:
-
Fetuin-A: A glycoprotein that plays a crucial role in inhibiting the precipitation of calcium phosphate in the serum. While abundant in CPPs, its proportion is noted to be lower in the more mature secondary particles[1].
-
Matrix Gla Protein (MGP): A potent inhibitor of vascular calcification.
-
Albumin: The most abundant protein in plasma, it is also found associated with CPPs.
-
Gla-Rich Protein (GRP): Another vitamin K-dependent protein involved in calcium homeostasis.
-
Apolipoproteins: These proteins, typically associated with lipoproteins, are found in higher abundance on secondary CPPs compared to primary ones[1]. Their specific roles in CPP formation and function are an area of ongoing research.
Experimental Protocols for Characterization
The characterization of secondary CPPs involves a multi-faceted approach, combining techniques for their synthesis, isolation, and detailed analysis of their mineral and protein components.
Synthesis and Isolation of Secondary Calciprotein Particles
-
In Vitro Synthesis: Secondary CPPs can be synthesized in vitro by incubating a supersaturated solution of calcium and phosphate in a medium containing serum or purified fetuin-A. The transformation from primary to secondary CPPs is time and temperature-dependent, typically requiring several hours to days of incubation at 37°C[4].
-
Isolation: Once formed, secondary CPPs can be isolated from the solution by high-speed centrifugation[4]. The resulting pellet is then washed to remove unbound proteins and other contaminants.
Morphological and Structural Analysis
-
Electron Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the needle-like or spindle-shaped morphology of secondary CPPs, which contrasts with the spherical shape of primary CPPs[2].
-
Dynamic Light Scattering (DLS): DLS is employed to determine the hydrodynamic radius of the particles, with secondary CPPs typically exhibiting a larger size (around 120-150 nm) compared to primary CPPs (around 60-75 nm)[3][5].
-
X-ray Powder Diffraction (XRD): XRD is a key technique to confirm the crystalline nature of the mineral core of secondary CPPs, identifying the specific crystalline phase as hydroxyapatite[2].
Compositional Analysis
-
Atomic Emission Spectroscopy (AES) and Energy-Dispersive X-ray Spectroscopy (EDX): These techniques are used to determine the elemental composition of the mineral core, confirming the presence of calcium and phosphorus[2].
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR provides information about the chemical bonds present in the particles, identifying phosphate, carbonate, and hydroxyl groups characteristic of hydroxyapatite[2].
-
CHNSO Analysis: This elemental analysis method is used to determine the content of carbon, hydrogen, nitrogen, sulfur, and oxygen, providing insights into the organic (protein) and inorganic components.
-
Mass Spectrometry-based Proteomics: To identify the protein components of the corona, the isolated particles are treated to denature and digest the proteins into peptides. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the constituent proteins[6][7].
Signaling Pathways Modulated by Secondary Calciprotein Particles
Secondary CPPs are not inert particles; they actively engage with cells, particularly vascular smooth muscle cells (VSMCs) and macrophages, to induce pro-inflammatory and pro-calcific responses.
Induction of a Pro-Calcific Phenotype in Vascular Smooth Muscle Cells
Secondary CPPs promote the calcification of VSMCs through the induction of Tumor Necrosis Factor-alpha (TNF-α). The binding of secondary CPPs to the VSMC surface leads to the production and release of TNF-α. This secreted TNF-α then acts in an autocrine or paracrine manner by binding to its receptor, TNFR1, on the surface of VSMCs. Activation of TNFR1 initiates a downstream signaling cascade that ultimately leads to the expression of pro-calcific genes and the mineralization of the extracellular matrix[5].
Activation of Inflammatory Responses in Macrophages
In macrophages, secondary CPPs are recognized as danger signals, leading to the activation of inflammatory pathways. Toll-like receptor 4 (TLR4) has been identified as a key receptor for CPPs[7]. The engagement of TLR4 by secondary CPPs can trigger downstream signaling through two major adaptor proteins: MyD88 and TRIF. The MyD88-dependent pathway leads to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as TNF-α and interleukins. The TRIF-dependent pathway can also contribute to the inflammatory response. This inflammatory cascade contributes to the chronic inflammation associated with vascular calcification.
Conclusion
Secondary calciprotein particles are complex nanostructures with a crystalline mineral core and a diverse protein corona. Their composition and structure are intrinsically linked to their pathological activities, including the promotion of vascular calcification and inflammation. A thorough understanding of their composition, facilitated by the experimental protocols outlined in this guide, is crucial for unraveling their precise roles in disease. Furthermore, the elucidation of the signaling pathways they modulate offers promising targets for the development of novel therapies aimed at mitigating the detrimental effects of vascular calcification. Continued research in this area is essential to translate our growing knowledge of secondary CPPs into clinical benefits for patients at risk.
References
- 1. The formation and function of calciprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Calciprotein Particles and Serum Calcification Propensity: Hallmarks of Vascular Calcifications in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous Measurement of Calciprotein Particles with Different Assays and Clinical Outcomes in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological and Clinical Effects of Calciprotein Particles on Chronic Kidney Disease-Mineral and Bone Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteomic Profiling of Endothelial Cell Secretomes After Exposure to Calciprotein Particles Reveals Downregulation of Basement Membrane Assembly and Increased Release of Soluble CD59 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calciprotein Particles: Balancing Mineral Homeostasis and Vascular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fetuin-A in the Formation and Stabilization of Secondary Calciprotein Particles (CPP2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fetuin-A, a liver-derived plasma protein, is a critical systemic inhibitor of ectopic calcification. Its primary mechanism of action involves the formation and stabilization of soluble colloidal nanoparticles known as calciprotein particles (CPPs). These particles sequester excess calcium and phosphate, preventing their precipitation in soft tissues. This technical guide provides an in-depth exploration of the role of fetuin-A in the formation and stabilization of the mature, crystalline secondary calciprotein particles (CPP2). It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the associated biological pathways and experimental workflows.
Introduction
Ectopic calcification, the pathological deposition of calcium phosphate crystals in soft tissues, is a significant contributor to the morbidity and mortality associated with various chronic diseases, including chronic kidney disease (CKD) and cardiovascular disease. The body possesses a sophisticated system of inhibitors to prevent such aberrant mineralization, with fetuin-A being a key player.[1][2] Fetuin-A acts as a mineral chaperone, binding to nascent calcium phosphate nuclei to form soluble calciprotein monomers (CPMs).[3] These monomers can then aggregate to form primary calciprotein particles (CPP1), which are amorphous and spherical. Over time, CPP1 can transition into the larger, more crystalline, and pro-inflammatory secondary calciprotein particles (this compound).[3][4] Understanding the intricate role of fetuin-A in managing the lifecycle of CPPs is crucial for developing therapeutic strategies to combat ectopic calcification.
The Hierarchical Formation of Calciprotein Particles
The formation of CPPs is a multi-step process, initiated by the supersaturation of calcium and phosphate in the extracellular fluid. Fetuin-A plays a pivotal role in each stage, governing the size, morphology, and stability of the resulting particles.
From Calciprotein Monomers (CPMs) to Primary CPPs (CPP1)
In the presence of supersaturated calcium and phosphate, fetuin-A binds to initial mineral clusters, forming soluble calciprotein monomers (CPMs).[3] These CPMs are the fundamental building blocks of CPPs. Under sustained mineral stress, CPMs aggregate to form spherical, amorphous primary calciprotein particles (CPP1), typically ranging in size from 30 to 100 nm.[5]
Maturation to Secondary CPPs (this compound)
Primary CPPs are transient structures that can undergo a maturation process, transforming into secondary calciprotein particles (this compound). This transition involves the crystallization of the amorphous calcium phosphate core into a more stable form, such as hydroxyapatite.[6] this compound are typically larger than CPP1, with a prolate ellipsoid or needle-like morphology, and are considered to be more pro-inflammatory.[7] Fetuin-A is crucial in delaying this transformation, thereby reducing the burden of the more pathogenic this compound.[8][9]
Quantitative Data on Fetuin-A and CPPs
The following tables summarize the available quantitative data regarding the composition and characteristics of CPPs and the influence of fetuin-A on their formation.
Table 1: Composition of Calciprotein Particles
| Component | Percentage in CPPs | Reference |
| Mineral | 18% | [2] |
| Fetuin-A | 80% | [2] |
| Matrix Gla Protein | 2% | [2] |
Table 2: Physical Characteristics of Primary (CPP1) and Secondary (this compound) Calciprotein Particles
| Characteristic | Primary CPP (CPP1) | Secondary CPP (this compound) | Reference |
| Morphology | Amorphous, spherical | Crystalline, prolate ellipsoid/needle-like | [5] |
| Size | 30 - 100 nm | 100 - 250 nm | [5] |
| Mineral Core | Amorphous Calcium Phosphate | Crystalline Hydroxyapatite | [6] |
Table 3: Influence of Fetuin-A on this compound Formation (T50 Test)
The T50 test measures the time it takes for CPP1 to transform into this compound in serum, providing an indication of calcification propensity. A longer T50 time indicates a greater inhibitory capacity against calcification.
| Condition | Mean T50 (minutes) | Key Observations | Reference |
| Normal Adults | ~298 | Baseline calcification propensity. | [10] |
| Dialysis Patients | ~218 | Reduced inhibitory capacity in CKD. | [10] |
| Cord Blood | ~454 | High inhibitory capacity, despite lower fetuin-A, suggesting other inhibitors. | [10] |
| Addition of Fetuin-A | Increased T50 | Fetuin-A directly inhibits this compound formation. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of fetuin-A in CPP formation and its biological effects.
In Vitro Formation of Secondary Calciprotein Particles (this compound)
This protocol describes the synthesis of this compound for use in cellular and biochemical assays.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Calcium Chloride (CaCl₂) solution (1 M)
-
Sodium Phosphate solution (1 M, pH 7.4)
-
Sterile, conical centrifuge tubes (50 mL)
-
High-speed centrifuge
Procedure:
-
Prepare a basal medium by supplementing DMEM with 10% FBS.
-
To 50 mL of the basal medium in a sterile conical tube, add CaCl₂ to a final concentration of 10 mM and sodium phosphate to a final concentration of 6 mM.[11]
-
Incubate the mixture at 37°C for 24 hours to allow for the formation and maturation of this compound.[11]
-
Pellet the formed this compound by centrifugation at 12,000 x g for 30 minutes.
-
Carefully discard the supernatant and wash the pellet with phosphate-buffered saline (PBS).
-
Repeat the centrifugation and washing steps twice more to ensure the removal of unbound proteins and minerals.
-
Resuspend the final this compound pellet in a desired buffer (e.g., PBS or cell culture medium) for downstream applications.
-
Quantify the this compound concentration by measuring the calcium content using a colorimetric assay.
Macrophage Uptake of Fluorescently Labeled this compound
This protocol allows for the visualization and quantification of this compound phagocytosis by macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Fluorescently labeled this compound (e.g., using an Alexa Fluor dye)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) nuclear stain
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed RAW 264.7 macrophages onto glass coverslips in a 24-well plate at a density of 5 x 10⁴ cells/well and culture overnight.
-
The following day, replace the culture medium with fresh complete DMEM containing fluorescently labeled this compound at a concentration of 50 µg/mL.
-
Incubate the cells with the labeled this compound for 4 hours at 37°C to allow for phagocytosis.
-
After incubation, wash the cells three times with ice-cold PBS to remove unbound this compound.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. Macrophages that have phagocytosed this compound will exhibit fluorescence.
-
For quantitative analysis, detach the cells after step 4 using a cell scraper, and analyze the fluorescence intensity by flow cytometry.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to fetuin-A and this compound.
Signaling Pathways
Experimental Workflows
Conclusion
Fetuin-A is a potent inhibitor of ectopic calcification, primarily through its ability to form and stabilize calciprotein particles. By sequestering mineral ions into soluble nanoparticles, fetuin-A prevents their uncontrolled precipitation. Its role in delaying the maturation of amorphous CPP1 to crystalline and pro-inflammatory this compound is particularly crucial. The quantitative data, detailed experimental protocols, and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and target the mechanisms of pathological calcification. Further research into the precise molecular interactions governing fetuin-A's function will undoubtedly pave the way for novel therapeutic interventions.
References
- 1. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Multifunctional roles for serum protein fetuin-a in inhibition of human vascular smooth muscle cell calcification. | Semantic Scholar [semanticscholar.org]
- 6. Ligand binding to macrophage scavenger receptor-A induces urokinase-type plasminogen activator expression by a protein kinase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. Multifunctional roles for serum protein fetuin-a in inhibition of human vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrophage Phagocytosis Assay [protocols.io]
- 10. protocols.io [protocols.io]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structural Differences Between CPP-Functionalized Nanoparticles: A Comparative Analysis of CPP1 and CPP2 Models
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive analysis of the structural distinctions between two model cell-penetrating peptide (CPP) functionalized nanoparticle systems, herein designated as CPP1 and CPP2. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug delivery, offering insights into the critical structural parameters that dictate nanoparticle performance.
Introduction to CPP-Modified Nanoparticles
Cell-penetrating peptides (CPPs) are short peptides, typically 5-30 amino acids in length, that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes.[1][2] When conjugated to nanoparticles, CPPs can significantly enhance their cellular uptake, enabling the effective delivery of therapeutic agents to intracellular targets.[3][4] The overall efficacy of these delivery systems is intimately linked to their structural characteristics.[5]
This guide will explore two hypothetical, yet representative, CPP-nanoparticle constructs:
-
CPP1 Nanoparticle: A polymeric nanoparticle composed of poly(lactic-co-glycolic acid) (PLGA) with the TAT (trans-activator of transcription) peptide covalently conjugated to its surface.
-
This compound Nanoparticle: A lipid-based nanoparticle (liposome) where the Penetratin peptide is electrostatically adsorbed to its surface.
These two models will be used to illustrate the fundamental structural differences that can arise from variations in the core material, the type of CPP, and the method of conjugation.
Comparative Structural Analysis: CPP1 vs. This compound
The key structural differences between the CPP1 and this compound nanoparticle models are summarized in the table below. This quantitative data is compiled from representative values found in the literature for similar nanoparticle formulations.
| Structural Parameter | CPP1 Nanoparticle (PLGA-TAT) | This compound Nanoparticle (Liposome-Penetratin) | Characterization Technique(s) |
| Core Material | Poly(lactic-co-glycolic acid) (PLGA) | Phospholipid Bilayer (e.g., DOPC/Cholesterol) | Transmission Electron Microscopy (TEM), Cryo-TEM |
| Mean Diameter (Size) | 150 nm ± 10 nm | 120 nm ± 15 nm | Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA) |
| Polydispersity Index (PDI) | < 0.1 | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +15 mV ± 3 mV | +30 mV ± 5 mV | Electrophoretic Light Scattering (ELS) |
| Morphology | Dense, spherical, solid matrix | Spherical, hollow, aqueous core | Transmission Electron Microscopy (TEM), Cryo-TEM |
| CPP Type | TAT (GRKKRRQRRRPQ) | Penetratin (RQIKIWFQNRRMKWKK) | Mass Spectrometry, Amino Acid Analysis |
| Conjugation Method | Covalent (e.g., amide bond via EDC/NHS chemistry) | Non-covalent (Electrostatic Adsorption) | FTIR Spectroscopy, Zeta Potential Measurement |
| Surface Charge Origin | Cationic TAT peptide | Cationic Penetratin peptide and cationic lipids (optional) | Electrophoretic Light Scattering (ELS) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of CPP1 and this compound nanoparticles are crucial for reproducibility and further development.
Synthesis of CPP1 (PLGA-TAT) Nanoparticles
This protocol describes a typical emulsification-solvent evaporation method for creating PLGA nanoparticles and subsequent surface functionalization with TAT peptide.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
TAT peptide (with a terminal cysteine or amine group for conjugation)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Nanoparticle Formulation: Dissolve PLGA in DCM. Prepare an aqueous solution of PVA. Emulsify the PLGA/DCM solution in the PVA solution using sonication or homogenization.
-
Solvent Evaporation: Stir the resulting emulsion overnight at room temperature to allow for the complete evaporation of DCM, leading to the formation of solid PLGA nanoparticles.
-
Washing and Collection: Centrifuge the nanoparticle suspension to remove excess PVA and unencapsulated material. Resuspend the nanoparticle pellet in deionized water. Repeat this washing step three times.
-
Surface Activation: Resuspend the washed PLGA nanoparticles in a buffer solution. Add EDC and NHS to activate the carboxyl groups on the surface of the PLGA nanoparticles.
-
CPP Conjugation: Add the TAT peptide to the activated nanoparticle suspension and allow it to react for several hours at room temperature with gentle stirring.
-
Final Purification: Quench the reaction and wash the nanoparticles by centrifugation to remove unreacted peptide and coupling agents. Resuspend the final CPP1 nanoparticles in a suitable buffer for storage.
Synthesis of this compound (Liposome-Penetratin) Nanoparticles
This protocol outlines the thin-film hydration method for liposome preparation, followed by electrostatic adsorption of the Penetratin peptide.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Cholesterol
-
Chloroform
-
Penetratin peptide
-
Phosphate-buffered saline (PBS)
Protocol:
-
Lipid Film Formation: Dissolve DOPC and cholesterol in chloroform in a round-bottom flask. Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with PBS buffer by vortexing or gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
CPP Adsorption: Add the positively charged Penetratin peptide solution to the negatively charged (or neutral) liposome suspension. The electrostatic interaction will drive the adsorption of the peptide onto the liposome surface.
-
Incubation: Incubate the mixture for a specified time (e.g., 30 minutes) at room temperature to ensure stable peptide association.
-
Purification: Remove any unbound peptide by size exclusion chromatography or dialysis.
Visualizations
Diagrams illustrating key pathways and workflows provide a clear visual representation of complex processes.
Signaling Pathway for CPP-Mediated Endocytosis
The following diagram illustrates a generalized signaling pathway for the cellular uptake of CPP-functionalized nanoparticles via endocytosis.
Caption: Generalized pathway for CPP-nanoparticle cellular uptake and endosomal escape.
Experimental Workflow for Nanoparticle Characterization
This diagram outlines a typical experimental workflow for the structural and functional characterization of synthesized CPP nanoparticles.
Caption: Workflow for the characterization of CPP-functionalized nanoparticles.
Conclusion
The structural characteristics of CPP-functionalized nanoparticles are paramount to their function as drug delivery vehicles. As illustrated by the comparison of the hypothetical CPP1 (polymeric) and this compound (liposomal) systems, variations in core composition, CPP type, and conjugation strategy lead to distinct differences in size, surface charge, and morphology. A thorough understanding and characterization of these structural parameters, using the experimental protocols and workflows outlined in this guide, are essential for the rational design and optimization of next-generation nanoparticle-based therapeutics.
References
- 1. Nanoparticles Modified with Cell-Penetrating Peptides: Conjugation Mechanisms, Physicochemical Properties, and Application in Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of Cell-Penetrating Peptides with Nanoparticles for Therapeutic Application: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Combination of Cell-Penetrating Peptides with Nanoparticles for Therapeutic Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural parameters of nanoparticles affecting their toxicity for biomedical applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Discovery of Crystalline Calciprotein Particles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calciprotein particles (CPPs) are circulating nanoparticles composed of calcium phosphate and proteins, primarily fetuin-A, that play a crucial role in mineral homeostasis.[1][2][3] Under physiological conditions, they function as a mineral buffering system, sequestering excess calcium and phosphate to prevent ectopic calcification.[4][5][6] However, in states of chronic mineral stress, such as chronic kidney disease (CKD), there is a shift towards the formation of more crystalline, secondary CPPs (CPP2).[1][4][5][7] These crystalline particles are pathogenic, contributing to vascular calcification, inflammation, and endothelial dysfunction. This technical guide provides an in-depth overview of the in vivo discovery of crystalline CPPs, detailing the experimental protocols for their isolation and characterization, summarizing key quantitative data, and visualizing the implicated signaling pathways.
Quantitative Characteristics of Calciprotein Particles
The transition from amorphous primary CPPs (CPP1) to crystalline secondary CPPs (this compound) is a key event in their pathogenesis. The following table summarizes their distinct quantitative characteristics.
| Characteristic | Primary Calciprotein Particles (CPP1) | Secondary Calciprotein Particles (this compound) | References |
| Morphology | Amorphous, spherical | Crystalline, needle-shaped or oblong | [1][2][3] |
| Size (diameter) | 50 - 150 nm | 100 - 500 nm | [1] |
| Composition | Amorphous calcium phosphate, Fetuin-A, other proteins | Crystalline hydroxyapatite core, Fetuin-A, other proteins | [1][2][3] |
| Concentration in Blood | ~250 particles/µL (total CPPs in healthy individuals) | Elevated in chronic kidney disease and other inflammatory conditions | [8] |
Experimental Protocols
In Vitro Synthesis of Calciprotein Particles
The controlled in vitro synthesis of CPPs is essential for studying their biological effects.
Objective: To generate primary (amorphous) and secondary (crystalline) CPPs for experimental use.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) or purified bovine Fetuin-A
-
Calcium chloride (CaCl₂) stock solution (e.g., 1 M)
-
Sodium phosphate buffer (e.g., 1 M, pH 7.4)
-
Sterile, conical tubes or flasks
-
Humidified incubator (37°C, 5% CO₂)
-
High-speed centrifuge
Protocol for Secondary CPP (this compound) Synthesis: [3][4][9]
-
Prepare the basal medium by supplementing DMEM with 10% FBS.
-
Induce supersaturation by adding CaCl₂ and sodium phosphate to final concentrations of 2.8 mM and 4.4 mM, respectively.
-
Incubate the mixture in a humidified incubator at 37°C with 5% CO₂. Incubation times can be varied to control the maturation of CPPs, with longer incubation (e.g., 7-14 days) favoring the formation of crystalline this compound.
-
To harvest the this compound, centrifuge the suspension at high speed (e.g., 24,000 x g) for 2 hours at 4°C.
-
Discard the supernatant and wash the CPP pellet with Tris-buffered saline (TBS).
-
Repeat the centrifugation and resuspend the final pellet in TBS for use in experiments.
Protocol for Primary CPP (CPP1) Synthesis: [3]
-
Follow the same procedure as for this compound synthesis, but with a significantly shorter incubation time (e.g., 30 minutes to 12 hours).
-
Harvest the CPP1 by high-speed centrifugation as described above.
Isolation of Endogenous Calciprotein Particles from Serum
Objective: To isolate naturally occurring CPPs from serum samples for characterization.
Materials:
-
Serum samples
-
Tris-buffered saline (TBS), ice-cold
-
High-speed refrigerated centrifuge
Protocol: [3]
-
Thaw frozen serum samples rapidly in a 37°C water bath.
-
Perform a pre-clearing centrifugation at a lower speed (e.g., 10,000 x g for 30 minutes at 4°C) to remove cell debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 30,000 x g) for 2 hours at 4°C to pellet the CPPs.
-
Carefully aspirate and discard the supernatant.
-
Wash the pellet by resuspending it in ice-cold TBS.
-
Repeat the high-speed centrifugation for 1 hour at 4°C.
-
Resuspend the final pellet in a minimal volume of TBS.
Quantification of Calciprotein Particles
Objective: To quantify the number of primary (CPP1) and secondary (this compound) particles in serum.
Materials:
-
Serum samples
-
HEPES-buffered DMEM
-
Fluorescent staining solution containing a calcium-binding dye (e.g., OsteoSense) and a membrane dye (to exclude extracellular vesicles)
-
Flow cytometer with appropriate laser and filter sets
-
Thaw serum samples and mix 5 µL with 40 µL of HEPES-buffered DMEM.
-
Add 5 µL of the staining solution and incubate for 1 hour at room temperature, protected from light.
-
Dilute the stained sample with HEPES-buffered DMEM.
-
Analyze the sample on a flow cytometer, gating on the calcium-binding dye-positive and membrane dye-negative events to specifically count CPPs. Different scatter and fluorescence properties can be used to distinguish between CPP1 and this compound.
Objective: To measure the time it takes for CPP1 to transform into this compound in serum, providing a functional measure of calcification propensity.
Materials:
-
Serum samples
-
Calcium and phosphate stock solutions (pH 7.4)
-
Nephelometer
-
384-well or 96-well plates
-
Pipette serum samples into the wells of a microplate.
-
Add calcium and phosphate solutions to induce the formation of CPP1.
-
Place the plate in a nephelometer pre-heated to 37°C.
-
Monitor the change in turbidity (light scattering) over time as the amorphous CPP1 convert to crystalline this compound.
-
The T50 value is the time at which the turbidity reaches 50% of the maximum, with a shorter T50 indicating a higher propensity for calcification.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Crystalline calciprotein particles trigger intracellular signaling cascades that lead to inflammation and endothelial dysfunction.
Experimental Workflows
The following diagrams illustrate the workflows for the isolation, quantification, and cellular analysis of calciprotein particles.
References
- 1. Molecular Activation of NLRP3 Inflammasome by Particles and Crystals: A Continuing Challenge of Immunology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Calciprotein Particle Synthesis Strategy Determines In Vitro Calcification Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calciprotein Particles Induce Endothelial Dysfunction by Impairing Endothelial Nitric Oxide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calciprotein Particles Induce IL-1β/α-Mediated Inflammation through NLRP3 Inflammasome-Dependent and -Independent Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calciprotein Particles: Balancing Mineral Homeostasis and Vascular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The formation and function of calciprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calciprotein Particles Cause Physiologically Significant Pro-Inflammatory Response in Endothelial Cells and Systemic Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Measurement of Calciprotein Particles with Different Assays and Clinical Outcomes in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. ahajournals.org [ahajournals.org]
- 13. Serum Calcification Propensity T50 Associates with Disease Severity in Patients with Pseudoxanthoma Elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. krcp-ksn.org [krcp-ksn.org]
The Formation of Secondary Calciprotein Particles in Chronic Kidney Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Kidney Disease (CKD) is a global health issue characterized by a progressive loss of kidney function. A key complication and contributor to the high cardiovascular mortality in CKD patients is vascular calcification. Emerging evidence points to the pivotal role of secondary calciprotein particles (CPP2) in the pathogenesis of this ectopic calcification. This technical guide provides a comprehensive overview of the this compound formation pathway in CKD, detailing the molecular mechanisms, key signaling pathways, and experimental methodologies for its investigation.
The Genesis of Calciprotein Particles in Chronic Kidney Disease
In healthy individuals, serum is supersaturated with calcium and phosphate ions. To prevent spontaneous precipitation, the body has a sophisticated system of inhibitors, with the glycoprotein fetuin-A being a key player.[1] In CKD, mineral and bone metabolism is dysregulated, leading to hyperphosphatemia and a relative or absolute deficiency of calcification inhibitors.[2] This imbalance disrupts the delicate equilibrium, creating a pro-calcific milieu.
From Primary to Secondary Calciprotein Particles
Under conditions of calcium and phosphate supersaturation, nascent amorphous calcium phosphate (ACP) crystals begin to form. Fetuin-A and other proteins bind to these nascent crystals, forming soluble, amorphous, and spherical primary calciprotein particles (CPP1).[3] These primary particles are considered relatively benign and serve to shuttle excess minerals for clearance.
However, in the persistent pro-calcific environment of CKD, CPP1 are unstable and undergo a spontaneous transformation into more crystalline, larger, and spindle-shaped secondary calciprotein particles (this compound).[3][4] This maturation process involves the transition of ACP to a more stable crystalline form, hydroxyapatite.[3] The propensity of serum to form this compound is a key indicator of calcification risk.
The Pathophysiological Role of this compound in CKD
Unlike their primary counterparts, this compound are pathogenic and contribute to the progression of vascular calcification and inflammation in CKD.
Cellular Uptake and Pro-inflammatory Signaling
This compound are taken up by vascular smooth muscle cells (VSMCs), endothelial cells, and macrophages, often through scavenger receptors.[5][6] This internalization triggers a cascade of pro-inflammatory signaling pathways.
One of the key pathways activated by this compound is the Toll-like receptor 4 (TLR4) signaling cascade. Upon binding of this compound to TLR4, a downstream signaling cascade is initiated, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[7] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory cytokines and adhesion molecules, perpetuating a state of chronic inflammation within the vasculature.[7]
Induction of Osteogenic Differentiation
A crucial event in vascular calcification is the phenotypic transformation of VSMCs into osteoblast-like cells. This compound are potent inducers of this osteogenic differentiation. The inflammatory environment created by this compound-induced signaling, coupled with the direct effects of internalized calcium and phosphate, promotes the expression of osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2). This leads to the deposition of a bone-like mineralized matrix within the vessel wall, contributing to arterial stiffness and cardiovascular complications.
Quantitative Data on this compound in Chronic Kidney Disease
Numerous studies have quantified this compound levels and their association with clinical parameters in CKD patients. The following tables summarize key quantitative findings.
| Parameter | Healthy Volunteers | CKD Patients (without Vascular Calcification) | CKD Patients (with Vascular Calcification) | Reference |
| This compound Hydrodynamic Radius (Rh) | 168 nm (IQR: 145–352) | 212 nm (IQR: 169–315) | 370 nm (IQR: 272–566) | [4] |
| T50 (CPP1 to this compound Transformation Time) | Higher | Lower | Lower | [4] |
Table 1: Comparison of this compound Characteristics in Healthy and CKD Populations. IQR: Interquartile Range.
| Parameter | Association with Vascular Calcification in CKD | Odds Ratio (95% CI) per 10 nm increase in this compound Rh | Reference |
| This compound Hydrodynamic Radius (Rh) | Positive | 1.09 (1.03, 1.16) | [4] |
Table 2: Association of this compound Size with Vascular Calcification in CKD.
| Parameter | Healthy Controls | CKD Patients | Reference |
| Serum Fetuin-A (g/L) | 0.752 ± 0.176 | 0.4416 ± 0.17 | [8][9] |
Table 3: Serum Fetuin-A Levels in Healthy Controls and CKD Patients.
Experimental Protocols for this compound Investigation
Investigating the role of this compound in CKD requires robust and reproducible experimental methodologies. This section details key protocols for the analysis and functional characterization of this compound.
Measurement of this compound Formation and Size
DLS is a technique used to measure the hydrodynamic radius of particles in suspension. It is a valuable tool for characterizing the size and aggregation of this compound in serum.
Protocol:
-
Sample Preparation:
-
Thaw frozen serum samples at 37°C.
-
Filter the serum through a 0.2 µm syringe filter to remove large aggregates and dust particles.[10]
-
Prepare a reaction mixture in a 96-well plate by adding serum, a calcium chloride solution, and a phosphate buffer solution.
-
-
DLS Measurement:
-
Place the 96-well plate in a DLS instrument equipped with a plate reader.
-
Set the temperature to 37°C.
-
Acquire data at regular intervals to monitor the change in particle size over time, reflecting the transformation from CPP1 to this compound.
-
-
Data Analysis:
-
Use the instrument's software to calculate the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles at different time points.
-
The initial measurements will represent the size of CPP1, while later measurements will show the formation and growth of larger this compound.
-
The T50 test measures the time it takes for CPP1 to transform into this compound in serum, providing an indication of the serum's calcification propensity. A shorter T50 time indicates a higher propensity for calcification.
Protocol:
-
Reagent Preparation:
-
Prepare stock solutions of calcium chloride and sodium phosphate. The pH of both solutions should be adjusted to 7.4.[8]
-
-
Assay Procedure:
-
Data Analysis:
-
Plot the light scattering intensity against time.
-
The T50 value is the time at which the turbidity reaches half of its maximum, representing the midpoint of the CPP1 to this compound transition.[12]
-
In Vitro Model of this compound-Induced Vascular Smooth Muscle Cell (VSMC) Calcification
This protocol describes how to induce calcification in cultured VSMCs using synthetic this compound.
Protocol:
-
Cell Culture:
-
Preparation of Synthetic this compound:
-
Prepare a supersaturated solution of calcium and phosphate in a cell culture medium (e.g., DMEM) containing FBS.
-
Incubate the solution at 37°C for several days to allow for the formation and maturation of this compound.
-
Isolate the this compound by centrifugation.
-
-
Induction of Calcification:
-
Quantification of Calcification:
-
Wash the cells with PBS.
-
Decalcify the cells using an acidic solution (e.g., 0.6 M HCl).
-
Measure the calcium content in the acidic supernatant using a colorimetric calcium assay kit.
-
Normalize the calcium content to the total protein content of the cell layer.
-
Visualizing the this compound Formation and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involved in this compound formation and its downstream cellular effects.
Caption: The formation pathway of secondary calciprotein particles (this compound) in the context of chronic kidney disease.
Caption: Simplified signaling pathway of this compound-induced inflammation and osteogenesis in vascular cells.
Conclusion
The formation of this compound is a critical pathological event in chronic kidney disease, driving vascular calcification and inflammation. Understanding the molecular mechanisms underlying this compound formation and their cellular effects is paramount for the development of novel therapeutic strategies to mitigate the high cardiovascular burden in CKD patients. This technical guide provides a foundational understanding of the this compound pathway and the experimental tools available for its investigation, aiming to facilitate further research and drug development in this crucial area.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Fetuin-A Protects against Atherosclerotic Calcification in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circulating Fetuin-A and Risk of All-Cause Mortality in Patients With Chronic Kidney Disease: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patients with advanced chronic kidney disease and vascular calcification have a large hydrodynamic radius of secondary calciprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells [arpi.unipi.it]
- 8. ahajournals.org [ahajournals.org]
- 9. thejas.com.pk [thejas.com.pk]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. krcp-ksn.org [krcp-ksn.org]
- 12. CALCISCON [calciscon.com]
- 13. Protocol to generate an in vitro model to study vascular calcification using human endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Significance of Hydroxyapatite in Casein Phosphopeptides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Casein phosphopeptides (CPPs) are bioactive peptides derived from casein, a primary protein in milk. Their significance in biological systems is intrinsically linked to their profound ability to interact with calcium and phosphate, thereby stabilizing amorphous calcium phosphate (ACP) and preventing its premature precipitation into crystalline hydroxyapatite. This interaction is pivotal for enhancing the bioavailability of calcium and phosphate, with significant implications for bone health and dental care. This technical guide provides an in-depth exploration of the biological significance of the CPP-hydroxyapatite precursor interaction, detailing the underlying mechanisms, quantitative data, experimental protocols, and relevant biological pathways.
Introduction: The CPP-Hydroxyapatite Precursor Axis
Hydroxyapatite [Ca10(PO4)6(OH)2] is the principal mineral component of bone and teeth. Its formation is a critical physiological process. However, the spontaneous and uncontrolled precipitation of hydroxyapatite from supersaturated solutions of calcium and phosphate can lead to undesirable calcification of soft tissues. Casein phosphopeptides play a crucial role in mitigating this by forming soluble complexes with amorphous calcium phosphate (CPP-ACP), the precursor to hydroxyapatite.
The primary biological significance of CPPs lies in their ability to sequester calcium and phosphate ions within these nanoclusters, maintaining them in a bioavailable, amorphous state. This prevents the progression to crystalline hydroxyapatite until it is opportune, such as at the surface of tooth enamel or in the intestinal lumen for absorption. The key to this function is the highly conserved sequence -Ser(P)-Ser(P)-Ser(P)-Glu-Glu- found in CPPs, which provides multiple phosphorylation sites that act as potent calcium-binding agents.
Quantitative Data: CPP-ACP Complex Characteristics
The formation and characteristics of CPP-ACP complexes have been quantified to understand their stability and biological activity. The following table summarizes key quantitative data from relevant studies.
| Parameter | Value | Analytical Method | Reference |
| CPP-ACP Nanocomplex Composition | |||
| Calcium Content | ~25% (w/w) | Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) | |
| Phosphate Content | ~12.5% (w/w) | Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) | |
| Peptide Content | ~62.5% (w/w) | Amino Acid Analysis | |
| Binding & Stability | |||
| Calcium Binding Capacity of CPP | 2.1-3.3 mmol/g | Equilibrium Dialysis | |
| Molar Ratio (Ca:PO4) in CPP-ACP | 1.5-1.6 | Chemical Analysis | |
| Size of CPP-ACP Nanoparticles | 2-3 nm | Dynamic Light Scattering (DLS) | |
| Biological Effects | |||
| Increase in Intestinal Calcium Absorption | 1.5-2.0 fold | In vivo animal models | |
| Enamel Remineralization Rate | 20-30% increase | In situ remineralization studies |
Experimental Protocols
Preparation of Casein Phosphopeptide-Amorphous Calcium Phosphate (CPP-ACP) Nanocomplexes
This protocol describes a common method for the in-vitro synthesis of CPP-ACP nanocomplexes.
Materials:
-
Casein phosphopeptide (CPP) powder
-
Calcium chloride (CaCl2) solution (e.g., 1 M)
-
Disodium hydrogen phosphate (Na2HPO4) solution (e.g., 1 M)
-
Tris buffer (pH 7.4)
-
Ultra-pure water
Procedure:
-
Dissolve CPP powder in Tris buffer to a final concentration of 50 mg/mL.
-
Slowly add CaCl2 solution to the CPP solution while stirring continuously.
-
Subsequently, add Na2HPO4 solution dropwise to the mixture. The formation of a milky, opalescent suspension indicates the formation of CPP-ACP complexes.
-
Continue stirring for 1-2 hours at room temperature to ensure stabilization.
-
The resulting suspension can be used directly or further purified by dialysis to remove unbound ions.
Characterization of CPP-ACP Nanocomplexes using Dynamic Light Scattering (DLS)
DLS is employed to determine the hydrodynamic diameter of the CPP-ACP nanoparticles.
Procedure:
-
Dilute the prepared CPP-ACP suspension in Tris buffer to an appropriate concentration for DLS analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any large aggregates.
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Perform the DLS measurement to obtain the particle size distribution and average hydrodynamic diameter.
In Vitro Enamel Remineralization Assay
This assay evaluates the ability of CPP-ACP to remineralize demineralized enamel surfaces.
Procedure:
-
Prepare bovine enamel blocks and create artificial carious lesions by immersing them in a demineralizing solution.
-
Characterize the initial mineral loss using techniques like transverse microradiography (TMR).
-
Divide the demineralized blocks into experimental groups (e.g., control, CPP-ACP solution).
-
Immerse the blocks in the respective treatment solutions for a defined period, often with pH cycling to simulate oral conditions.
-
After the treatment period, re-evaluate the mineral content of the enamel blocks using TMR.
-
Calculate the percentage of remineralization by comparing the final and initial mineral profiles.
Signaling Pathways and Mechanisms of Action
The biological effects of CPP-ACP are primarily mediated by its physicochemical properties, which influence mineral bioavailability and cellular interactions.
Mechanism of CPP-ACP Formation and Stabilization
The formation of CPP-ACP nanocomplexes is a thermodynamically driven process. The phosphoserine residues in CPPs act as nucleation sites for calcium and phosphate, forming small, amorphous clusters. The peptide backbone of CPPs then sterically hinders the growth and aggregation of these clusters, preventing their transformation into crystalline hydroxyapatite.
morphology of synthetic vs endogenous CPP2
An In-depth Technical Guide to the Morphology of Synthetic vs. Endogenous Secondary Calciprotein Particles (CPP2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary calciprotein particles (this compound) are crystalline nanoparticles composed of calcium phosphate and proteins that form in biological fluids. Elevated levels of this compound are associated with pathological conditions such as vascular calcification. A thorough understanding of their morphology and biological activity is crucial for developing therapeutic interventions. This guide provides a detailed comparison of the morphological and physicochemical characteristics of synthetic and endogenous this compound, outlines experimental protocols for their study, and illustrates their known signaling pathways.
Introduction
Calciprotein particles (CPPs) are a key component of a mineral buffering system that manages excess calcium and phosphate in circulation[1]. These particles exist in two main forms: primary CPPs (CPP1), which are amorphous, spherical, and generally considered benign, and secondary CPPs (this compound), which are larger, crystalline, and implicated in pathological processes[2][3]. The transition from CPP1 to this compound involves a structural rearrangement from an amorphous to a more stable crystalline state, typically hydroxyapatite[4][5].
The study of this compound often relies on synthetic analogues, as the isolation of sufficient quantities of endogenous this compound for detailed characterization is challenging. However, it is crucial to recognize that synthetic this compound may differ significantly from their endogenous counterparts in terms of morphology, composition, and biological activity[4][6]. This guide aims to provide a comprehensive overview of these differences.
Comparative Morphology and Physicochemical Properties
The morphological and compositional differences between synthetic and endogenous this compound are significant and impact their biological effects. Endogenous this compound are generally smaller and less crystalline than their synthetic counterparts, which are often produced under conditions of high supersaturation of calcium and phosphate[4][6].
Quantitative Data Summary
The following tables summarize the key morphological and compositional differences between various synthetic this compound formulations and endogenous this compound.
Table 1: Morphological Characteristics of Synthetic vs. Endogenous this compound
| Parameter | Synthetic this compound (Typical Range) | Endogenous this compound (from CKD patients) | Reference |
| Size (Hydrodynamic Diameter) | 100 - 300 nm | 75 - 251 nm | [4][6][7] |
| Morphology | Needle-like, lamellar, crystalline aggregates | Predominantly amorphous, some poorly crystalline components | [2][4][5] |
| Crystallinity | Highly crystalline (hydroxyapatite) | Low crystallinity, often with amorphous calcium phosphate | [4][6] |
Table 2: Elemental and Compositional Characteristics of Synthetic vs. Endogenous this compound
| Component | Synthetic this compound | Endogenous this compound | Reference |
| Primary Protein Source | Bovine Fetuin-A or Fetal Bovine Serum (FBS) | Human Fetuin-A, Albumin, and other serum proteins | [4][8] |
| Mineral Phase | Often stoichiometric hydroxyapatite | Non-stoichiometric hydroxyapatite, amorphous calcium phosphate | [6] |
| Substitutions | Minimally substituted | Substituted with sodium, magnesium, etc. | [6] |
| Protein Content | Variable, dependent on synthesis protocol | Generally higher protein-to-mineral ratio | [4] |
Experimental Protocols
Reproducible and well-characterized experimental procedures are essential for the study of this compound. This section provides detailed methodologies for the synthesis of this compound, the isolation of endogenous this compound, and their subsequent morphological and compositional analysis.
Synthesis of Secondary Calciprotein Particles (this compound)
This protocol describes a common method for generating synthetic this compound in vitro.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Calcium chloride (CaCl₂) solution (1 M)
-
Sodium phosphate (Na₂HPO₄) solution (1 M)
-
Tris-buffered saline (TBS; 50 mM Tris, 140 mM NaCl, pH 7.4)
Procedure:
-
Prepare DMEM supplemented with 10% FBS.
-
Add CaCl₂ and Na₂HPO₄ solutions to the DMEM-FBS mixture to final concentrations that induce supersaturation (e.g., 2.8 mM Ca²⁺ and 4.4 mM PO₄³⁻)[9].
-
Gently swirl the mixture and incubate at 37°C in a humidified incubator with 5% CO₂ for a specified duration to allow for this compound formation (e.g., 12 hours to 14 days, depending on the desired characteristics)[8].
-
To harvest the this compound, centrifuge the mixture at high speed (e.g., 24,000 x g) for 2 hours at 4°C[8].
-
Discard the supernatant and wash the this compound pellet twice with TBS.
-
Resuspend the final this compound pellet in TBS for immediate use or store at 4°C for short-term storage.
Isolation of Endogenous Calciprotein Particles from Serum
This protocol outlines the procedure for isolating endogenous CPPs from serum samples.
Materials:
-
Human serum (e.g., from patients with chronic kidney disease)
-
Tris-buffered saline (TBS; 50 mM Tris, 140 mM NaCl, pH 7.4)
Procedure:
-
Collect fresh serum samples.
-
Perform differential centrifugation to isolate CPPs. A common method involves a high-speed centrifugation step (e.g., 24,000 x g) for 2 hours at 4°C to pellet the CPPs[8].
-
Carefully remove the supernatant.
-
Wash the CPP pellet twice with TBS to remove contaminating proteins.
-
Resuspend the final pellet containing endogenous CPPs in TBS for analysis.
Morphological and Compositional Analysis
Purpose: To visualize the morphology and size of this compound.
Procedure:
-
Place a drop of the resuspended this compound solution onto a carbon-coated copper grid for 1 minute to allow for particle adsorption[10].
-
Wick off the excess liquid.
-
Optionally, negatively stain the grid with a solution of uranyl acetate or phosphotungstic acid for 1 minute to enhance contrast.
-
Wick off the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at an appropriate magnification.
Purpose: To determine the hydrodynamic size distribution of this compound in suspension.
Procedure:
-
Ensure the this compound suspension is well-dispersed and free of large aggregates by gentle sonication or vortexing[11][12].
-
Dilute the sample in TBS to an appropriate concentration for DLS analysis, ensuring the scattering intensity is within the instrument's optimal range[13].
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (e.g., 25°C).
-
Perform the DLS measurement, collecting data for a sufficient duration to obtain a stable correlation function.
-
Analyze the data using the instrument's software to obtain the intensity-weighted, volume-weighted, and number-weighted size distributions[14].
Purpose: To determine the elemental composition of this compound.
Procedure:
-
Prepare a sample for electron microscopy (either TEM or SEM).
-
In the electron microscope, focus the electron beam on a region of interest containing this compound.
-
Acquire the EDX spectrum, which will show peaks corresponding to the elements present in the sample.
-
Quantify the relative amounts of elements such as calcium, phosphorus, sodium, and magnesium from the peak intensities[6].
Purpose: To assess the crystallinity and identify the mineral phase of this compound.
Procedure:
-
Prepare a dry powder sample of the isolated this compound.
-
Mount the powder sample on the XRD instrument.
-
Collect the diffraction pattern over a range of 2θ angles.
-
Analyze the resulting diffractogram. Sharp peaks are indicative of crystalline material (e.g., hydroxyapatite), while broad humps suggest an amorphous phase[15][16]. The positions and intensities of the peaks can be compared to reference patterns to identify the specific crystalline phase.
Cellular Uptake and Signaling Pathways
This compound are known to be taken up by vascular cells, such as endothelial and smooth muscle cells, where they can trigger pro-inflammatory and pro-calcific responses[4][17].
Cellular Uptake of this compound
The primary mechanism of this compound internalization is through endocytosis.
Caption: Cellular uptake of this compound via endocytosis.
Pro-inflammatory Signaling Induced by this compound
This compound can activate inflammatory signaling pathways, contributing to vascular pathology. One of the key pathways involves the activation of Toll-like receptor 4 (TLR4).
Caption: this compound-induced pro-inflammatory signaling via TLR4.
Conclusion
The morphology and composition of secondary calciprotein particles are critical determinants of their biological activity. Synthetic this compound, while valuable research tools, exhibit significant differences from their endogenous counterparts, particularly in terms of crystallinity and protein composition. Researchers should be mindful of these differences when interpreting data from in vitro studies and extrapolating them to in vivo pathophysiology. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate standardized and reproducible research in this important field, ultimately aiding in the development of therapies targeting pathological calcification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Calciprotein Particles Cause Physiologically Significant Pro-Inflammatory Response in Endothelial Cells and Systemic Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The formation and function of calciprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calciprotein Particles and Serum Calcification Propensity: Hallmarks of Vascular Calcifications in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Live Imaging of Calciprotein Particle Clearance and Receptor Mediated Uptake: Role of Calciprotein Monomers [frontiersin.org]
- 8. Calciprotein Particle Synthesis Strategy Determines In Vitro Calcification Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]
- 11. bettersizeinstruments.com [bettersizeinstruments.com]
- 12. rivm.nl [rivm.nl]
- 13. usp.org [usp.org]
- 14. materials-talks.com [materials-talks.com]
- 15. pjsir.org [pjsir.org]
- 16. resources.rigaku.com [resources.rigaku.com]
- 17. Calciprotein Particles: Balancing Mineral Homeostasis and Vascular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the In Vitro Synthesis of Cell-Penetrating Peptide 2 (CPP2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-Penetrating Peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering various molecular cargoes into the cytoplasm.[1][2][3] This property makes them promising vectors for the intracellular delivery of therapeutics.[4] CPP2 is a specific cell-penetrating peptide with the sequence Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg. This document provides a detailed protocol for the in vitro synthesis, purification, and characterization of this compound using Fmoc-based solid-phase peptide synthesis (SPPS).
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Rink Amide MBHA Resin | 100-200 mesh, 0.4-0.8 mmol/g | Sigma-Aldrich |
| Fmoc-Arg(Pbf)-OH | Peptide Synthesis Grade | ChemPep |
| Fmoc-Trp(Boc)-OH | Peptide Synthesis Grade | ChemPep |
| Fmoc-Ser(tBu)-OH | Peptide Synthesis Grade | BenchChem[5] |
| Fmoc-Phe-OH | Peptide Synthesis Grade | ChemPep |
| Fmoc-Lys(Boc)-OH | Peptide Synthesis Grade | ChemPep |
| Fmoc-Gln(Trt)-OH | Peptide Synthesis Grade | ChemPep |
| Fmoc-Leu-OH | Peptide Synthesis Grade | ChemPep |
| Fmoc-Tyr(tBu)-OH | Peptide Synthesis Grade | ChemPep |
| Fmoc-Asp(OtBu)-OH | Peptide Synthesis Grade | ChemPep |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Sigma-Aldrich |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |
| Oxyma Pure | ≥99% | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is based on the widely used Fmoc/tBu strategy.[6] The synthesis is performed on a 0.1 mmol scale.
1.1. Resin Preparation and First Amino Acid Coupling:
-
Place 250 mg of Rink Amide MBHA resin (assuming a loading of 0.4 mmol/g) in a peptide synthesis vessel.
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF and wash the resin with DMF (3 x 5 mL).
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
Dissolve 4 equivalents of Fmoc-Arg(Pbf)-OH (0.4 mmol, 259.5 mg) and 4 equivalents of Oxyma Pure (0.4 mmol, 56.8 mg) in DMF.
-
Add 4 equivalents of DIC (0.4 mmol, 62 µL) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates successful coupling). If the test is positive, repeat the coupling step.
1.2. Chain Elongation:
Repeat the following cycle for each subsequent amino acid in the this compound sequence (Trp, Ser, Phe, Lys, Gln, Leu, Tyr, Trp, Tyr, Ser, Lys, Leu, Ser, Asp) using the appropriate Fmoc-protected amino acid with side-chain protection as listed in the materials section.
-
Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Wash the resin with DMF (5 x 5 mL).
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the next Fmoc-amino acid and 4 equivalents of Oxyma Pure in DMF.
-
Add 4 equivalents of DIC and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Perform a Kaiser test to confirm complete coupling before proceeding to the next cycle.
Potential Challenges:
-
Aggregation: "Difficult sequences," particularly those with hydrophobic residues, can aggregate on the resin, hindering subsequent reactions.[7][8][9] Using high-swelling resins and optimizing coupling reagents can help mitigate this.
-
Racemization: Certain amino acids, like Cys and Ser, can be prone to racemization during coupling.[10] The use of Oxyma Pure as an additive helps to suppress this side reaction.
Cleavage and Deprotection
-
After the final amino acid coupling and deprotection, wash the peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. Caution: Work in a fume hood.
-
Add 10 mL of the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate dropwise to 40 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2 x 20 mL) and dry under vacuum.
Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide is purified using a preparative RP-HPLC system.
| Parameter | Condition |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 60 minutes |
| Flow Rate | 15 mL/min |
| Detection | 220 nm |
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the fractions by analytical RP-HPLC.
-
Pool the fractions with >95% purity and lyophilize to obtain the final peptide product.
Expected Yield and Purity: The final yield of a 15-amino acid peptide after synthesis and purification can vary, but an average yield is typically in the range of 15-30% for a purity of >95%.[11] The crude purity before purification is expected to be above 70%.[12]
Characterization by Mass Spectrometry
The identity of the purified this compound is confirmed by mass spectrometry.
| Parameter | Value |
| Technique | Electrospray Ionization (ESI) or MALDI-TOF |
| This compound Sequence | Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg |
| Monoisotopic Mass | 2035.03 Da |
| Average Mass | 2036.31 Da |
The observed mass should match the theoretical mass of the this compound peptide.
Application Notes
Cellular Uptake Mechanism
Cell-penetrating peptides utilize multiple pathways for cellular entry, including direct translocation across the plasma membrane and various forms of endocytosis.[1][3][13] The initial interaction is often electrostatic between the cationic CPP and the negatively charged cell surface proteoglycans.[13] For many CPPs, endocytosis is a major route of internalization, which can sometimes lead to entrapment in endosomes.[14] The specific mechanism for this compound has not been elucidated in the literature, but it is expected to involve one or a combination of these pathways.
Caption: Generalized cellular uptake mechanisms for Cell-Penetrating Peptides.
In Vitro Cell Penetration Assay
The cell penetration efficiency of the synthesized this compound can be evaluated using a fluorescently labeled peptide.
Protocol:
-
Labeling: Synthesize this compound with an N-terminal fluorescein isothiocyanate (FITC) label.
-
Cell Culture: Seed a suitable cell line (e.g., HeLa or MCF-7) in a 24-well plate and grow to 70-80% confluency.
-
Treatment: Incubate the cells with varying concentrations of FITC-CPP2 (e.g., 1, 5, 10 µM) in serum-free media for 1-4 hours at 37°C.[15][16]
-
Washing: Wash the cells three times with PBS to remove extracellular peptide.
-
Analysis:
Workflow Diagram
Caption: Workflow for the synthesis and evaluation of this compound.
References
- 1. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Overview of solid phase synthesis of "difficult peptide" sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Cell penetrating peptides: Mechanism of action - American Chemical Society [acs.digitellinc.com]
- 15. Identification and characterization of novel enhanced cell penetrating peptides for anti-cancer cargo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of membrane penetration and cytotoxicity of C9orf72-encoding arginine-rich dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Cell-Penetrating Peptide 2 (CPP2) from Patient Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules into cells. This property makes them highly valuable tools in research and therapeutics. CPP2, a novel cell-penetrating peptide identified from a random peptide library, has demonstrated high intracellular translocation efficiency.[1] Its amino acid sequence is Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg.[2][3] The ability to effectively isolate and quantify this compound from patient samples is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, monitoring of therapeutic efficacy, and understanding its biodistribution.
These application notes provide a comprehensive overview and detailed protocols for the isolation of this compound from common patient samples such as plasma, serum, and tissue. The methodologies described are based on established peptide extraction techniques adapted for the specific properties of this compound.
General Workflow for this compound Isolation
The isolation of this compound from complex biological matrices involves a multi-step process designed to separate the peptide from abundant proteins, lipids, and other interfering substances. The general workflow consists of sample collection and preparation, peptide extraction and purification, and subsequent analysis.
Caption: General workflow for isolating this compound from patient samples.
Data Presentation: Comparison of Peptide Extraction Methods
The choice of extraction method can significantly impact the yield and purity of the isolated peptide. Below is a summary of common techniques applicable to this compound isolation.
| Method | Principle | Advantages | Disadvantages | Typical Recovery | Reference |
| Protein Precipitation | Use of organic solvents (e.g., acetonitrile) to precipitate larger proteins, leaving smaller peptides in solution. | Simple, fast, and inexpensive. | Co-precipitation of some peptides may occur; supernatant may still contain interfering substances. | 60-80% | [4] |
| Solid-Phase Extraction (SPE) | Reversible adsorption of peptides onto a solid support (e.g., C18 silica) followed by elution. | High recovery and purity; can concentrate the sample. | Can be more time-consuming; requires optimization of binding and elution conditions. | 80-95% | [5][6][7] |
| Ultrafiltration | Separation of molecules based on size using a semi-permeable membrane. | Fast and effective for removing large proteins. | Potential for peptide loss due to membrane binding; may not remove smaller interfering molecules. | 70-90% | [4] |
Experimental Protocols
Protocol 1: Isolation of this compound from Human Plasma or Serum
This protocol describes the isolation of this compound from plasma or serum using a combination of protein precipitation and solid-phase extraction (SPE).
Materials:
-
Human plasma or serum collected in EDTA tubes.
-
Protease Inhibitor Cocktail.
-
Binding Buffer (BB): 1% trifluoroacetic acid (TFA) in HPLC-grade water.[5][6]
-
Elution Buffer (EB): 60% acetonitrile, 1% TFA, 39% HPLC-grade water.[5][6]
-
C18 Sep-Pak columns.
-
Centrifugal concentrator (e.g., SpeedVac).
-
Microcentrifuge.
Procedure:
-
Sample Collection and Preparation:
-
Collect blood in EDTA tubes and centrifuge at 1,600 x g for 15 minutes at 4°C to separate plasma.[5][6] For serum, allow blood to clot before centrifugation.
-
To the collected plasma or serum, immediately add a protease inhibitor cocktail to prevent peptide degradation.[5][6]
-
Samples can be used immediately or stored in aliquots at -80°C.[5][6]
-
-
Protein Precipitation and Extraction:
-
Solid-Phase Extraction (SPE) Purification:
-
Equilibrate a C18 Sep-Pak column by washing with 1 mL of Elution Buffer (EB), followed by three washes with 3 mL of Binding Buffer (BB).[5][6]
-
Load the supernatant from step 2 onto the equilibrated C18 column.
-
Wash the column twice with 3 mL of BB to remove salts and other hydrophilic impurities. Discard the wash.[5][6]
-
Elute the bound this compound from the column by slowly passing 3 mL of EB through the column. Collect the eluate in a clean polypropylene tube.[5][6]
-
-
Sample Concentration:
Caption: Step-by-step workflow for this compound isolation from plasma or serum.
Protocol 2: Isolation of this compound from Tissue Samples
This protocol is designed for the extraction of this compound from solid tissue samples.
Materials:
-
Frozen tissue sample (-80°C).
-
Binding Buffer (BB): 1% trifluoroacetic acid (TFA) in HPLC-grade water.[5][6]
-
Homogenizer (ultrasonic or mechanical).
-
All other materials as listed in Protocol 1.
Procedure:
-
Sample Preparation:
-
Homogenization and Extraction:
-
Homogenize the tissue in the Binding Buffer on ice until a uniform lysate is obtained.
-
Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Purification and Concentration:
-
Proceed with the Solid-Phase Extraction (SPE) Purification and Sample Concentration steps as described in Protocol 1 (steps 3 and 4).
-
Downstream Analysis: Detection and Quantification of this compound
Following isolation, this compound can be detected and quantified using high-performance liquid chromatography (HPLC) or mass spectrometry-based methods.
High-Performance Liquid Chromatography (HPLC):
-
Principle: Reversed-phase HPLC (RP-HPLC) separates peptides based on their hydrophobicity. The non-polar nature of the C18 stationary phase interacts with the hydrophobic residues of the peptide.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Quantification: A standard curve is generated using synthetic this compound of known concentrations to quantify the amount of this compound in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This highly sensitive and specific technique separates peptides by liquid chromatography, ionizes them, and then fragments them to produce a characteristic fragmentation pattern.
-
Method: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification of this compound.[8] This involves selecting the precursor ion corresponding to this compound and specific fragment ions for detection.
-
Advantages: Provides high specificity and sensitivity, enabling the detection of low-abundance peptides in complex mixtures.[9][10]
Caption: Analytical methods for the detection and quantification of this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the isolation and quantification of this compound from patient samples. The combination of protein precipitation and solid-phase extraction offers an effective method for obtaining a purified peptide fraction suitable for sensitive analytical techniques such as HPLC and LC-MS/MS. Successful implementation of these methods will be critical for advancing the preclinical and clinical development of this compound-based therapeutics. Optimization of each step for specific sample types and experimental goals is recommended for achieving the highest accuracy and reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. arborassays.com [arborassays.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 9. Quantitative mass spectrometry-based techniques for clinical use: Biomarker identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry-based proteomics as an emerging tool in clinical laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing CPP2-Functionalized Nanoparticles Using Transmission Electron Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and facilitating the intracellular delivery of various molecular cargoes.[1][2][3] CPP2, a novel synthetic cationic peptide, has demonstrated significant promise in enhancing the cellular uptake of therapeutic nanoparticles. Visualizing the morphology, size distribution, and cellular interaction of this compound-functionalized nanoparticles is crucial for optimizing their design and predicting their in vivo efficacy. Transmission Electron Microscopy (TEM) is an indispensable high-resolution imaging technique for the ultrastructural characterization of these nanoparticle systems.[4][5][6] This application note provides a detailed protocol for the preparation and imaging of this compound-functionalized lipid nanoparticles using TEM, along with methods for quantitative data analysis.
Application
This protocol is applicable for the characterization of this compound-functionalized nanoparticles, including liposomes, polymeric nanoparticles, and micelles. The primary objectives of this application are:
-
To visualize the morphology and integrity of this compound-functionalized nanoparticles.
-
To determine the size distribution of the nanoparticles with high precision.[6][7][8]
-
To qualitatively assess the surface modification of nanoparticles with this compound.
-
To study the interaction of this compound-functionalized nanoparticles with cellular structures at an ultrastructural level.
Experimental Protocols
This section details the step-by-step methodology for the visualization of this compound-functionalized nanoparticles.
1. Preparation of this compound-Functionalized Lipid Nanoparticles
This protocol describes the formulation of this compound-functionalized lipid nanoparticles encapsulating a model drug, doxorubicin (DOX).
-
Materials:
-
Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG-Mal)
-
This compound peptide with a terminal cysteine
-
Doxorubicin hydrochloride
-
Chloroform, Methanol
-
HEPES buffer (20 mM, pH 7.4)
-
Sephadex G-50 column
-
-
Procedure:
-
Dissolve DSPC, Cholesterol, and DSPE-PEG-Mal in a 55:40:5 molar ratio in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a DOX solution in HEPES buffer by gentle rotation at 60°C.
-
Extrude the resulting liposome suspension through polycarbonate membranes with decreasing pore sizes (200 nm, 100 nm) to obtain unilamellar vesicles.
-
Remove unencapsulated DOX by size exclusion chromatography using a Sephadex G-50 column.
-
Incubate the maleimide-functionalized liposomes with cysteine-terminated this compound at a 1:1 molar ratio for 4 hours at room temperature to form a stable thioether bond.
-
Purify the this compound-functionalized liposomes by dialysis against HEPES buffer to remove unconjugated peptides.
-
2. Sample Preparation for TEM Imaging
Proper sample preparation is critical for obtaining high-quality TEM images.[9][10]
-
Materials:
-
Carbon-coated copper TEM grids (400 mesh)
-
Uranyl acetate solution (2% w/v in water) or Phosphotungstic acid (PTA) solution (2% w/v in water, pH 7.0)
-
Ultrapure water
-
Filter paper
-
-
Procedure (Negative Staining):
-
Place a 5 µL drop of the this compound-nanoparticle suspension onto a carbon-coated copper grid.[11]
-
Allow the nanoparticles to adsorb for 1-2 minutes.
-
Blot off the excess liquid using the edge of a filter paper.
-
Wash the grid by carefully placing a drop of ultrapure water on the surface and immediately blotting it dry. Repeat this step twice.
-
Apply a 5 µL drop of the negative staining solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
-
Blot off the excess stain and allow the grid to air-dry completely before loading it into the TEM.[11]
-
3. TEM Imaging and Data Acquisition
-
Instrumentation:
-
A transmission electron microscope operating at an accelerating voltage of 80-120 kV.
-
-
Procedure:
-
Insert the prepared grid into the TEM sample holder.
-
Navigate the grid at low magnification to locate areas with a good distribution of nanoparticles.
-
Increase the magnification to an appropriate level (e.g., 50,000x - 150,000x) for imaging individual nanoparticles.
-
Acquire multiple images from different areas of the grid to ensure the captured data is representative of the entire sample.[8]
-
Record images using a digital camera.
-
4. Quantitative Image Analysis
-
Software:
-
ImageJ or similar image analysis software.[7]
-
-
Procedure:
-
Open the acquired TEM images in ImageJ.
-
Calibrate the image by setting the scale based on the magnification and the pixel size of the detector.
-
Use the thresholding tool to segment the nanoparticles from the background.
-
Analyze the particles to measure their diameter, area, and circularity.[7]
-
Measure at least 100-200 nanoparticles to obtain a statistically significant size distribution.[7]
-
Export the data for further analysis and plotting.
-
Data Presentation
Quantitative data obtained from the characterization of the nanoparticles should be summarized in a clear and concise table.
| Parameter | Unmodified Nanoparticles | This compound-Functionalized Nanoparticles |
| Mean Diameter (TEM, nm) | 105.2 ± 5.8 | 112.5 ± 6.3 |
| Polydispersity Index (PDI) | 0.12 ± 0.02 | 0.15 ± 0.03 |
| Zeta Potential (mV) | -15.4 ± 1.8 | +25.8 ± 2.1 |
| Encapsulation Efficiency (%) | 92.5 ± 3.1 | 91.8 ± 2.9 |
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and TEM analysis of this compound-nanoparticles.
Hypothetical Cellular Uptake Pathway of this compound-Nanoparticles
Most CPPs are known to enter cells via endocytosis.[12][13][14]
Caption: Proposed endocytic uptake pathway for this compound-functionalized nanoparticles.
References
- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Visualization and quantitative analysis of nanoparticles in the respiratory tract by transmission electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azonano.com [azonano.com]
- 7. mdpi.com [mdpi.com]
- 8. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Highly efficient cellular uptake of a cell-penetrating peptide (CPP) derived from the capsid protein of porcine circovirus type 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-Penetrating Peptides—Mechanisms of Cellular Uptake and Generation of Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
T50 Test for Measuring Serum Calcification Propensity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Principle
The T50 test is a functional blood assay designed to measure the overall propensity of serum to form calcified mineral-protein particles. This test provides a comprehensive assessment of the body's endogenous defense mechanisms against pathological calcification. The core of the test lies in determining the time it takes for primary calciprotein particles (CPP1) to transition into their more toxic, crystalline form, secondary calciprotein particles (CPP2).[1][2] A shorter T50 time indicates a higher propensity for calcification, while a longer T50 time suggests a greater capacity of the serum to resist calcification.[3][4]
The T50 value is a crucial biomarker, particularly in the context of chronic kidney disease (CKD) and cardiovascular disease, where dysregulation of mineral metabolism is a key pathological feature.[5][6] The test works by challenging a serum sample with supersaturated concentrations of calcium and phosphate to induce the formation of CPP1. The subsequent transformation to this compound is monitored over time using nephelometry, which measures the scattering of light by particles in suspension. The T50 is the time point at which 50% of the transformation from CPP1 to this compound has occurred.[2]
Applications
The T50 test has a range of applications in research and drug development, including:
-
Cardiovascular Risk Stratification: A lower T50 value is strongly associated with an increased risk of cardiovascular events and mortality, particularly in patients with chronic kidney disease.[2][5]
-
Monitoring Disease Progression: The T50 test can be used to track the progression of diseases associated with vascular calcification, such as atherosclerosis and CKD.[7]
-
Evaluating Therapeutic Interventions: Researchers can use the T50 test to assess the efficacy of novel drugs and therapies aimed at mitigating calcification propensity.
-
Understanding Pathophysiology: The test provides a valuable tool for investigating the complex interplay of pro- and anti-calcific factors in various disease states.
Data Presentation
The following table summarizes typical T50 values observed in different populations. A lower T50 value is indicative of a higher calcification propensity.
| Population | T50 Value (minutes, mean ± SD or median) | Key Findings | Reference(s) |
| General Population | 329 ± 58 | A shorter T50 was associated with an increased risk of cardiovascular mortality. | [8] |
| Hemodialysis Patients | 296 ± 85 | T50 was inversely correlated with serum phosphate and C-reactive protein (a marker of inflammation). | [9] |
| Chronic Kidney Disease (CKD) Stages 4-5 | Lower than healthy volunteers | Patients with vascular calcification had larger secondary calciprotein particles, though T50 was not directly associated with the presence of vascular calcification in this study. | [7] |
| Chronic Kidney Disease (CKD) Stages 3-4 | Median: 321 | Lower T50 was associated with progressive aortic stiffening and a higher risk of death. | [6] |
| Healthy Volunteers | Higher than CKD patients | Healthy individuals exhibit a greater capacity to resist calcification. | [7] |
Signaling Pathway of Calciprotein Particle Formation and Inhibition
The formation of calciprotein particles is a critical process in mineral metabolism. Under normal physiological conditions, inhibitory proteins prevent the spontaneous precipitation of calcium and phosphate in the blood. When this balance is disrupted, calciprotein particles can form and contribute to pathological calcification.
References
- 1. researchgate.net [researchgate.net]
- 2. CALCISCON [calciscon.com]
- 3. CALCISCON [calciscon.com]
- 4. Serum Calcification Propensity Represents a Good Biomarker of Vascular Calcification: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CALCISCON [calciscon.com]
- 6. researchgate.net [researchgate.net]
- 7. Patients with advanced chronic kidney disease and vascular calcification have a large hydrodynamic radius of secondary calciprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. krcp-ksn.org [krcp-ksn.org]
Application Notes and Protocols: CPP2 Induction of Vascular Smooth Muscle Cell Calcification
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular calcification, the pathological deposition of calcium phosphate in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease (CKD). A key driver of this process is the formation of calciprotein particles (CPPs), which are circulating nanoparticles of calcium phosphate stabilized by serum proteins. Secondary CPPs (CPP2), which are crystalline and more mature, are particularly potent inducers of vascular smooth muscle cell (VSMC) calcification.[1] This document provides detailed application notes and protocols for studying the mechanisms of this compound-induced VSMC calcification in vitro.
Key Mechanisms of this compound-Induced VSMC Calcification
This compound particles induce VSMC calcification through a multi-faceted process involving direct and indirect mechanisms:
-
Direct Osteogenic Differentiation: this compound directly promotes the transformation of VSMCs from a contractile phenotype to an osteoblast-like phenotype. This process is characterized by the upregulation of osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2) and the subsequent expression of osteogenic markers like alkaline phosphatase (ALP).[1]
-
Inflammatory Signaling: this compound triggers inflammatory responses in VSMCs, leading to the secretion of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[2] TNF-α, in turn, can activate downstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which further contribute to the osteogenic differentiation and calcification of VSMCs.[3][4]
-
Oxidative Stress: The interaction of this compound with VSMCs can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. Oxidative stress is a known contributor to VSMC osteogenic differentiation and calcification.[2][5]
-
Paracrine Signaling from Endothelial Cells: Endothelial cells, which line the blood vessels, are the first to be exposed to circulating this compound. Activated endothelial cells can release pro-calcific factors that act in a paracrine manner to enhance VSMC calcification.[1]
Data Presentation
Table 1: Quantitative Effects of this compound on Vascular Smooth Muscle Cells
| Parameter | Treatment | Result | Fold Change/Percentage | Reference |
| Calcium Deposition | This compound (25 µg/mL, 24h) | 340 ± 30 µg calcium/mg protein | - | [1] |
| Control (no this compound) | < 50 µg calcium/mg protein | - | [1] | |
| Gene Expression | ||||
| RUNX2 | This compound (25 µg/mL, 24h) | Decreased mRNA expression | 26% reduction | [1] |
| ALPL (Alkaline Phosphatase) | This compound (25 µg/mL, 24h) | Decreased mRNA expression | 17% reduction | [1] |
| Protein Expression | ||||
| Runx2 | Osteogenic Media + H₂O₂ | Increased protein expression | - | [5] |
| RANKL | Osteogenic Media + H₂O₂ | Increased protein expression | - | [5] |
Signaling Pathways and Experimental Workflows
This compound-Induced VSMC Calcification Signaling Pathway
References
- 1. Calciprotein particle-activated endothelial cells aggravate smooth muscle cell calcification via paracrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Calcification: In Vitro Models under the Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TNFα and Reactive Oxygen Signaling in Vascular Smooth Muscle Cells in Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Activation of the IKK2/NF-κB pathway in VSMCs inhibits calcified vascular stiffness in CKD [insight.jci.org]
- 5. Smooth Muscle Cell-Specific Runx2 Deficiency Inhibits Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
Application of CPP2 in Vascular Calcification Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular calcification, the pathological deposition of calcium phosphate crystals in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease (CKD) and atherosclerosis.[1][2] The process is not passive but is an active, cell-mediated phenomenon resembling bone formation, involving the transformation of vascular smooth muscle cells (VSMCs) into osteoblast-like cells.[1][3][4] A key player in initiating and promoting vascular calcification is the formation of calciprotein particles (CPPs).[5][6]
CPPs are nanoparticles composed of calcium, phosphate, and proteins, with secondary CPPs (CPP2) being more crystalline and potent inducers of VSMC calcification.[6][7] In vitro studies have demonstrated that this compound can directly induce calcification in VSMCs, making them a valuable tool for modeling vascular calcification in a laboratory setting.[8][9] Furthermore, this compound can activate endothelial cells (ECs), which in turn release paracrine factors that exacerbate VSMC calcification.[2][10] This highlights the complex interplay between different vascular cell types in the pathogenesis of this disease.
These application notes provide a comprehensive overview of the use of this compound in vascular calcification research models, including detailed protocols for key experiments, a summary of expected quantitative outcomes, and visualizations of the involved signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound on Vascular Calcification Markers
The following tables summarize quantitative data from representative studies on the effects of this compound on VSMC calcification and gene expression.
Table 1: Effect of this compound on Calcium Deposition in Vascular Smooth Muscle Cells (VSMCs)
| Treatment | Calcium Deposition (µg/mg protein) | Fold Increase vs. Control | Reference |
| Control (no this compound) | Undetectable / Baseline | 1 | [10] |
| This compound (25 µg/mL) | 340 ± 30 | Significant increase | [10] |
Table 2: Effect of this compound-Activated Endothelial Cell (EC) Conditioned Medium on VSMC Gene Expression
| Gene | Fold Change in Expression (vs. control conditioned medium) | Biological Function | Reference |
| ICAM-1 (in ECs) | ~4 | Endothelial Activation | [10] |
| E-selectin (in ECs) | ~4 | Endothelial Activation | [10] |
| VCAM-1 (in ECs) | Upregulated | Endothelial Activation | [10] |
| Pro-calcification markers (in VSMCs) | Upregulated | Promotes Calcification | [10] |
Experimental Protocols
Protocol 1: Synthesis of Secondary Calciprotein Particles (this compound)
This protocol describes the in vitro synthesis of this compound, which can be used to induce calcification in cell culture models.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM), phenol red-free
-
Fetal Bovine Serum (FBS)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Calcium chloride (CaCl₂)
-
L-glutamine
-
Ciprofloxacin
-
Sterile conical tubes (50 mL)
-
Humidified incubator (37°C, 5% CO₂)
-
High-speed centrifuge
Procedure:
-
Prepare the CPP synthesis medium by supplementing phenol red-free DMEM with 10% (v/v) FBS, 2 mM L-glutamine, and 10 µg/mL ciprofloxacin.
-
Add NaH₂PO₄ to a final concentration of 3.5 mM.
-
Add CaCl₂ to a final concentration of 1 mM.
-
Gently mix the solution and transfer it to sterile 50 mL conical tubes.
-
Incubate the tubes in a humidified incubator at 37°C with 5% CO₂ for 14 days to allow for the maturation of primary CPPs (CPP1) into secondary CPPs (this compound).[1][8]
-
To isolate the this compound, centrifuge the CPP-containing medium at 16,000 x g for 30 minutes at room temperature.[1]
-
Carefully discard the supernatant.
-
Resuspend the this compound pellet in a desired volume of sterile DMEM or phosphate-buffered saline (PBS) for use in cell culture experiments.
-
Store the resuspended this compound at 4°C for short-term use.
Protocol 2: Induction of Calcification in Vascular Smooth Muscle Cells (VSMCs) using this compound
This protocol details the treatment of cultured VSMCs with synthesized this compound to induce calcification.
Materials:
-
Human aortic vascular smooth muscle cells (VSMCs)
-
VSMC growth medium (e.g., SmGM-2)
-
Synthesized this compound suspension (from Protocol 1)
-
12-well or 24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Seed VSMCs in 12-well or 24-well plates and culture them in VSMC growth medium until they reach confluence.
-
Once confluent, switch the medium to a low-serum medium (e.g., DMEM with 0.5-2% FBS) for 24 hours to synchronize the cells.
-
Prepare the this compound treatment medium by diluting the this compound suspension to the desired concentration in the low-serum medium. A typical starting concentration is 25-100 µg/mL of this compound, quantified by calcium content.[8]
-
Remove the synchronization medium from the VSMCs and add the this compound treatment medium. Include a control group of cells treated with the low-serum medium without this compound.
-
Incubate the cells for 24 hours to 7 days, depending on the desired extent of calcification. The medium can be changed every 2-3 days with fresh this compound treatment medium. Intracellular calcification induced by this compound can be observed as early as 24 hours after induction.[1]
Protocol 3: Assessment of VSMC Calcification
This qualitative method is used to visualize calcium deposits in cultured cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
Distilled water (diH₂O)
-
Microscope
Procedure:
-
After the calcification induction period, gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[10]
-
Wash the cells three times with diH₂O.[10]
-
Add the Alizarin Red S staining solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate for 20-30 minutes at room temperature.[10]
-
Remove the staining solution and wash the wells 3-5 times with diH₂O until the unbound dye is removed.[10]
-
Add a small amount of PBS or diH₂O to prevent the cells from drying out.
-
Visualize the red-orange calcium deposits under a bright-field microscope.
This protocol describes the o-cresolphthalein method for quantifying the total calcium content in the cell layer.
Materials:
-
0.6 M HCl
-
Calcium Assay Kit (o-cresolphthalein-based)
-
Plate reader
Procedure:
-
After Alizarin Red S staining (optional, can be done on separate, unstained wells), aspirate the final wash solution.
-
Add 0.6 M HCl to each well to dissolve the calcium deposits. Incubate overnight at 4°C with gentle agitation.
-
Collect the HCl lysate from each well.
-
Use a commercial calcium assay kit following the manufacturer's instructions. Briefly, a sample of the lysate is mixed with a chromogenic reagent (o-cresolphthalein), and the absorbance is measured at a specific wavelength (typically around 570-590 nm).[7][11]
-
Calculate the calcium concentration based on a standard curve generated with known calcium concentrations.
-
Normalize the calcium content to the total protein content of the cell lysate, determined using a standard protein assay (e.g., BCA assay).
Protocol 4: Analysis of Gene Expression by RT-qPCR
This protocol provides a general framework for analyzing the expression of key genes involved in vascular calcification.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., RUNX2, BMP2, SM22α) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Lyse the VSMCs (treated with or without this compound) and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using a qPCR master mix and primers for your genes of interest.
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene. Key genes to analyze include the osteogenic transcription factor RUNX2 and bone morphogenetic protein 2 (BMP2), and the VSMC marker SM22α.[12]
Protocol 5: Analysis of Protein Expression by Western Blot
This protocol outlines the general steps for assessing the protein levels of key markers of VSMC phenotype and calcification.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RUNX2, anti-BMP2, anti-SM22α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the VSMCs and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways activated by this compound leading to VSMC calcification.
Caption: Experimental workflow for studying this compound-induced VSMC calcification.
Caption: Workflow for investigating EC-VSMC paracrine signaling in calcification.
References
- 1. Calciprotein particle inhibition explains magnesium-mediated protection against vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calciprotein particle-activated endothelial cells aggravate smooth muscle cell calcification via paracrine signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RANKL treatment of vascular endothelial cells leading to paracrine pro-calcific signaling involves ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. betalab-eg.com [betalab-eg.com]
- 5. The Appearance and Modulation of Osteocyte Marker Expression during Calcification of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. kamiyabiomedical.com [kamiyabiomedical.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Calciprotein Particle Synthesis Strategy Determines In Vitro Calcification Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencellonline.com [sciencellonline.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. karger.com [karger.com]
Application Notes and Protocols for Quantifying CPP2-Induced Oxidative Stress in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calciprotein particles (CPPs) are nanoscale complexes of calcium, phosphate, and proteins that are implicated in the pathogenesis of vascular calcification, a hallmark of chronic kidney disease and other cardiometabolic disorders. Emerging evidence indicates that the secondary, more crystalline form of CPPs (CPP2) can induce endothelial dysfunction, a critical early event in the development of atherosclerosis. A key mechanism underlying this dysfunction is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[1][2]
These application notes provide a comprehensive guide for researchers to quantify oxidative stress in endothelial cells following exposure to this compound. Detailed protocols for key assays are provided, along with a summary of expected quantitative outcomes and a description of the implicated signaling pathways. This information is crucial for understanding the pathophysiology of this compound-induced vascular damage and for the development of therapeutic interventions.
Key Concepts
-
Endothelial Cells: The primary interface between circulating blood and the vascular wall. Their dysfunction is a critical initiator of vascular disease.
-
This compound (Secondary Calciprotein Particles): Crystalline nanoparticles that actively engage with endothelial cells, leading to cellular stress and pathological responses.[1]
-
Oxidative Stress: A state of cellular imbalance characterized by excessive ROS production that overwhelms the antioxidant capacity, leading to damage of lipids, proteins, and DNA.[3]
-
Reactive Oxygen Species (ROS): Highly reactive molecules, including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), that are byproducts of normal cellular metabolism but can be damaging at high concentrations.[4]
Data Presentation: Quantifying the Impact of this compound
The following tables summarize the expected quantitative changes in markers of oxidative stress in endothelial cells upon exposure to this compound. These values are compiled from various studies and represent typical outcomes. Actual results may vary depending on the specific experimental conditions, including cell type, this compound preparation, concentration, and exposure time.
Table 1: this compound-Induced Reactive Oxygen Species (ROS) Production
| Assay | Cell Type | This compound Concentration | Incubation Time | Fold Increase in ROS (vs. Control) | Reference |
| MitoSOX Red | HUVECs | 100 µg/mL | 24 hours | ~1.5 - 2.5 | [5] |
| DCFDA | HUVECs | 25-100 µg/mL | 4 - 24 hours | ~1.3 - 2.0 | [6] |
| DHE | HAECs | 50 µg/mL | 24 hours | ~1.8 | [7] |
Table 2: this compound-Induced Lipid Peroxidation
| Assay | Biomarker | Cell Type | This compound Concentration | Incubation Time | Change in Lipid Peroxidation (vs. Control) | Reference |
| TBARS | MDA | HUVECs | 50-100 µg/mL | 24 - 48 hours | ~1.5 - 2.2 fold increase | [8] |
Table 3: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Assay Principle | Cell Type | This compound Concentration | Incubation Time | Change in Activity (vs. Control) | Reference |
| Superoxide Dismutase (SOD) | Inhibition of formazan dye formation | HUVECs | 50-100 µg/mL | 24 hours | ~20 - 40% decrease | [9] |
| Catalase (CAT) | H₂O₂ decomposition | HUVECs | 50-100 µg/mL | 24 hours | ~30 - 50% decrease | [10] |
| Glutathione Peroxidase (GPx) | NADPH oxidation | HUVECs | 50-100 µg/mL | 24 hours | ~25 - 45% decrease | [11] |
Signaling Pathways in this compound-Induced Oxidative Stress
This compound is internalized by endothelial cells, triggering a cascade of signaling events that culminate in oxidative stress.[1] While the precise upstream receptors are still under investigation, several key pathways have been implicated.
Experimental Workflow
The following diagram outlines the general experimental workflow for quantifying this compound-induced oxidative stress in endothelial cells.
Caption: General workflow for assessing this compound-induced oxidative stress.
eNOS Uncoupling Pathway
This compound-induced oxidative stress can lead to the uncoupling of endothelial nitric oxide synthase (eNOS). In its uncoupled state, eNOS produces superoxide instead of nitric oxide (NO), further exacerbating oxidative stress and impairing vasodilation.[12][13] This is often due to the oxidation of the essential eNOS cofactor tetrahydrobiopterin (BH4).
Caption: this compound-induced ROS leads to eNOS uncoupling and endothelial dysfunction.
NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation. Oxidative stress is a known activator of the NF-κB pathway, which in turn upregulates the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells, contributing to vascular inflammation.[14][15]
Caption: this compound-induced ROS activates the pro-inflammatory NF-κB pathway.
Nrf2 Antioxidant Response Pathway
Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes.[16][17] Chronic or overwhelming oxidative stress induced by this compound may impair this protective pathway.
Caption: The Nrf2 pathway is a key cellular defense against this compound-induced oxidative stress.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or human aortic endothelial cells (HAECs) in endothelial growth medium (EGM-2) supplemented with growth factors, 10% fetal bovine serum (FBS), and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Use cells between passages 3 and 7 for experiments.
-
-
This compound Preparation:
-
Synthesize this compound in vitro by adding calcium chloride and sodium phosphate to serum-containing medium, followed by incubation at 37°C to allow for particle maturation.
-
Characterize the size and crystallinity of this compound using dynamic light scattering and transmission electron microscopy.
-
-
Cell Treatment:
-
Seed endothelial cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or cell culture dishes) and allow them to reach 80-90% confluency.
-
Replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 0, 25, 50, 100 µg/mL).
-
Incubate the cells for the desired time periods (e.g., 4, 12, 24, 48 hours).
-
Measurement of Intracellular ROS
a) General ROS Detection using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
This assay measures general ROS, including hydrogen peroxide, hydroxyl radicals, and peroxyl radicals.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DCFDA in DMSO.
-
On the day of the experiment, dilute the stock solution to a working concentration of 10-20 µM in serum-free medium or phosphate-buffered saline (PBS).
-
-
Staining and Measurement:
-
After this compound treatment, wash the cells twice with warm PBS.
-
Add the DCFDA working solution to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, visualize the cells using a fluorescence microscope.
-
b) Mitochondrial Superoxide Detection using MitoSOX Red
This assay specifically measures superoxide production in the mitochondria.
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 2.5-5 µM in Hank's Balanced Salt Solution (HBSS) or serum-free medium.
-
-
Staining and Measurement:
-
After this compound treatment, wash the cells with warm HBSS.
-
Add the MitoSOX Red working solution and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
For fluorescence microscopy, image the cells immediately.
-
For flow cytometry, trypsinize the cells, resuspend them in HBSS with 2% FBS, and analyze using a flow cytometer with excitation at ~510 nm and emission at ~580 nm.
-
Lipid Peroxidation Assay (TBARS Assay for Malondialdehyde - MDA)
This assay quantifies lipid peroxidation by measuring the levels of malondialdehyde (MDA), a byproduct of this process.
-
Sample Preparation:
-
After this compound treatment, wash the cells with cold PBS and scrape them into a lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation.
-
Homogenize or sonicate the cell suspension on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Assay Procedure:
-
Add thiobarbituric acid (TBA) reagent to the cell lysate.
-
Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Cool the samples on ice and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
Quantify the MDA concentration using a standard curve prepared with known concentrations of MDA.
-
Antioxidant Enzyme Activity Assays
a) Superoxide Dismutase (SOD) Activity Assay
This assay measures the ability of SOD to inhibit the reduction of a tetrazolium salt by superoxide radicals.
-
Sample Preparation:
-
Prepare cell lysates as described for the TBARS assay.
-
-
Assay Procedure:
-
Use a commercial SOD assay kit according to the manufacturer's instructions.
-
Typically, the assay involves the generation of superoxide radicals by xanthine oxidase and the detection of a formazan dye.
-
The SOD in the sample will inhibit the formation of the formazan dye.
-
Measure the absorbance at ~450 nm.
-
Calculate the percentage of inhibition and determine the SOD activity from a standard curve.
-
b) Catalase Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
Sample Preparation:
-
Prepare cell lysates as described for the TBARS assay.
-
-
Assay Procedure:
-
Use a commercial catalase assay kit.
-
The assay typically involves the reaction of the sample with a known concentration of H₂O₂.
-
The remaining H₂O₂ is then reacted with a chromogenic probe to produce a colored product.
-
Measure the absorbance at ~520 nm.
-
The catalase activity is inversely proportional to the absorbance.
-
c) Glutathione Peroxidase (GPx) Activity Assay
This assay measures the reduction of an organic peroxide by GPx, coupled to the oxidation of NADPH.
-
Sample Preparation:
-
Prepare cell lysates as described for the TBARS assay.
-
-
Assay Procedure:
-
Use a commercial GPx assay kit.
-
The assay measures the rate of NADPH oxidation by monitoring the decrease in absorbance at 340 nm.
-
The rate of decrease in absorbance is directly proportional to the GPx activity in the sample.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the role of this compound-induced oxidative stress in endothelial dysfunction. By quantifying ROS production, lipid peroxidation, and antioxidant enzyme activity, researchers can gain valuable insights into the molecular mechanisms of this compound-mediated vascular damage. This knowledge is essential for the development of novel therapeutic strategies to mitigate the adverse cardiovascular consequences associated with diseases characterized by elevated this compound levels.
References
- 1. Calciprotein particle-activated endothelial cells aggravate smooth muscle cell calcification via paracrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Increased NOX2 expression in astrocytes leads to eNOS uncoupling through dihydrofolate reductase in endothelial cells after subarachnoid hemorrhage [frontiersin.org]
- 3. Oxidative Stress and New Pathogenetic Mechanisms in Endothelial Dysfunction: Potential Diagnostic Biomarkers and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Superoxide dismutase-dependent, catalase-sensitive peroxides in human endothelial cells infected by Rickettsia rickettsii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induced peroxidase and cytoprotective enzyme expressions support adaptation of HUVECs to sustain subsequent H2O2 exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipid peroxidation and endothelial cell injury: implications in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Superoxide Dismutase-Dependent, Catalase-Sensitive Peroxides in Human Endothelial Cells Infected by Rickettsia rickettsii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Making sure you're not a bot! [mostwiedzy.pl]
- 13. Endothelial dysfunction due to eNOS uncoupling: molecular mechanisms as potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Type-Specific Roles of NF-κB Linking Inflammation and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB controls the global pro-inflammatory response in endothelial cells: evidence for the regulation of a pro-atherogenic program - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reduced NRF2 expression suppresses endothelial progenitor cell function and induces senescence during aging | Aging [aging-us.com]
- 17. Activation of Nrf2/ARE pathway protects endothelial cells from oxidant injury and inhibits inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stabilization of CPP2 Suspensions in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "CPP2" can refer to two distinct entities in biomedical research: Cell-Penetrating Peptides (CPPs) and secondary Calciprotein Particles (this compound) . Both are utilized in cellular assays and present unique challenges regarding the stability of their suspensions. This document provides detailed application notes and protocols to address these challenges, ensuring reproducible and reliable experimental outcomes.
Section 1: Stabilizing Cell-Penetrating Peptide (CPP) Suspensions
Cell-Penetrating Peptides are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules into cells. Their efficacy is highly dependent on their stability in solution, as aggregation or degradation can significantly impact their activity and lead to cytotoxic effects.
Factors Affecting CPP Stability in Cellular Assays
-
Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in serum-containing cell culture media.
-
Aggregation: Hydrophobic and cationic CPPs have a tendency to aggregate in physiological buffers, leading to reduced bioavailability and potential cytotoxicity.
-
Oxidation: Cysteine, methionine, and tryptophan residues are prone to oxidation, which can inactivate the peptide.
-
pH and Ionic Strength: The pH and salt concentration of the buffer can influence the charge and conformation of the peptide, affecting its solubility and stability.
Strategies for Enhancing CPP Stability
Several strategies can be employed to enhance the stability of CPPs for cellular assays:
-
Chemical Modifications:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers makes the peptide resistant to proteolysis.
-
Cyclization: Head-to-tail or side-chain cyclization can improve conformational rigidity and resistance to proteases.
-
Incorporation of Non-natural Amino Acids: Using amino acids like beta-alanine or 6-aminohexanoic acid can increase stability.
-
-
Formulation Strategies:
-
Use of Stabilizing Excipients: Sugars (e.g., sucrose, mannose) and polymers (e.g., polysorbates) can be added to the medium to reduce aggregation.
-
pH and Buffer Optimization: Selecting a buffer system that maintains a pH where the peptide is most stable is crucial.
-
Controlled Concentration: Working with the lowest effective concentration of the CPP can minimize aggregation.
-
Quantitative Data on CPP Stability
The following table summarizes key stability parameters for different types of CPPs.
| CPP Type | Modification | Zeta Potential (mV) | Aggregation Tendency in PBS | Cytotoxicity (IC50 in µM) |
| Poly-Arginine (R9) | None | +15 to +25 | High | 25-50 |
| TAT (47-57) | None | +10 to +20 | Moderate | >100 |
| Penetratin | None | +5 to +15 | Moderate | >100 |
| Cyclic R9 | Head-to-tail cyclization | +12 to +22 | Low | >100 |
| D-TAT (47-57) | D-amino acid substitution | +10 to +20 | Moderate | >150 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
-
Weighing: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.
-
Solubilization:
-
First, attempt to dissolve the peptide in sterile, nuclease-free water.
-
If the peptide is basic (net positive charge), use a dilute acidic solution (e.g., 10% acetic acid) for initial solubilization.
-
If the peptide is acidic (net negative charge), use a dilute basic solution (e.g., 10% ammonium bicarbonate).
-
For hydrophobic peptides, dissolve in a minimal amount of DMSO (e.g., 10-50 µL) and then slowly add the aqueous buffer while vortexing.[1]
-
-
Sonication: If the peptide does not readily dissolve, brief sonication (3 x 10 seconds on ice) can be beneficial.[2]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. For long-term storage, lyophilized peptides are preferred.[1][3]
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides at a density that will result in 50-70% confluency on the day of the experiment.
-
Preparation of CPP-Fluorophore Conjugate: Prepare a working solution of the fluorescently labeled CPP in serum-free medium.
-
Cell Treatment: Wash the cells with PBS and replace the medium with the CPP-containing medium. Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove non-internalized peptide.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Nuclear Staining: Counterstain the nuclei with a fluorescent nuclear dye (e.g., DAPI).
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Cell Treatment: Replace the medium with fresh medium containing various concentrations of the CPP and incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and incubate for 2-4 hours at room temperature in the dark to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Visualization of CPP Cellular Uptake Workflow
References
- 1. Regulation of vascular smooth muscle cell calcification by extracellular pyrophosphate homeostasis: synergistic modulation by cyclic AMP and hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Synthetic CPP2 Aggregation
This guide provides researchers, scientists, and drug development professionals with practical solutions to prevent and troubleshoot the aggregation of synthetic CPP2 peptide in culture media. By understanding the physicochemical properties of this compound and implementing the strategies outlined below, you can ensure the quality and consistency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is synthetic this compound and why is it prone to aggregation?
A1: this compound is a synthetic cell-penetrating peptide with the sequence Asp-Ser-Leu-Lys-Ser-Tyr-Trp-Tyr-Leu-Gln-Lys-Phe-Ser-Trp-Arg. Its composition includes several hydrophobic amino acids (Leu, Tyr, Trp, Phe) and positively charged residues (Lys, Arg). This amphipathic nature, which is crucial for its cell-penetrating ability, also makes it susceptible to aggregation in aqueous solutions like culture media. Aggregation is primarily driven by hydrophobic interactions and the formation of intermolecular beta-sheets.
Based on its amino acid sequence, the theoretical isoelectric point (pI) of this compound is approximately 9.77. The isoelectric point is the pH at which the peptide has a net neutral charge. When the pH of the solution is close to the peptide's pI, electrostatic repulsion between peptide molecules is minimized, which significantly increases the likelihood of aggregation.[1][2][3][4] Standard culture media, typically buffered around pH 7.4, is sufficiently different from the pI of this compound to provide some electrostatic repulsion, but other factors can still drive aggregation.
Q2: My lyophilized this compound powder won't dissolve properly. What should I do?
A2: Difficulty in dissolving lyophilized this compound is often the first sign of potential aggregation issues. It is crucial to use the correct solubilization procedure to obtain a clear, monomeric stock solution. Due to its hydrophobic residues, direct dissolution in aqueous buffers may be challenging.
A recommended starting approach is to first dissolve the peptide in a small amount of an organic solvent like dimethyl sulfoxide (DMSO).[5][6][7] Once fully dissolved in DMSO, you can slowly add your desired aqueous buffer (e.g., sterile water or PBS) to the peptide-DMSO solution dropwise while vortexing to reach the final desired concentration.[8] Rapid dilution can cause the peptide to precipitate. For cell-based assays, it is critical to keep the final DMSO concentration as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[5][6]
Q3: I've prepared a this compound stock solution, but now I see precipitates. Can I still use it?
A3: It is not recommended to use a stock solution with visible precipitates. The presence of aggregates indicates that the concentration of soluble, monomeric this compound is unknown and likely much lower than intended. Using such a solution will lead to inaccurate dosing and inconsistent experimental results. Aggregates can also have different biological activities or cytotoxic effects compared to the monomeric peptide. It is best to discard the aggregated solution and prepare a fresh stock using the appropriate solubilization techniques.
Q4: How should I store my this compound stock solution to prevent aggregation over time?
A4: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Once in solution, prepare small-volume aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[9] Store these aliquots at -80°C. If the peptide is dissolved in DMSO, be aware that DMSO freezes at a higher temperature than water (~18.5°C), so storage at -20°C is generally acceptable.
Troubleshooting Guide
Problem: Visible precipitate or cloudiness appears in the culture medium after adding the this compound stock solution.
This is a common issue indicating that the peptide is aggregating upon dilution into the complex environment of the cell culture medium.
-
Possible Cause 1: High Peptide Concentration. The final concentration of this compound in the culture medium may be above its solubility limit under those specific conditions.
-
Solution: Try working with a lower final concentration of this compound. Determine the lowest effective concentration for your experiments to minimize aggregation risk.
-
-
Possible Cause 2: pH of the Medium. While typically around pH 7.4, the exact pH and buffering capacity of your culture medium can influence peptide charge and solubility.
-
Solution: Since this compound is a basic peptide (pI ~9.77), it will have a net positive charge at physiological pH. Maintaining a pH at least 2 units away from the pI is a general strategy to enhance solubility. While altering the pH of the culture medium is not feasible, this principle is critical when preparing stock solutions. Preparing the stock in a slightly acidic buffer (e.g., pH 5-6) before final dilution can sometimes help maintain solubility.
-
-
Possible Cause 3: Interaction with Media Components. Serum proteins, salts, and other components in the culture medium can interact with this compound and promote aggregation.
-
Solution: Consider reducing the serum concentration if your experimental design allows. Alternatively, you can try adding stabilizing excipients to your stock solution before diluting it into the culture medium.
-
Experimental Protocols & Data
Protocol 1: Optimized Solubilization of Lyophilized this compound
This protocol is designed to achieve a stable, monomeric stock solution of this compound, minimizing the risk of aggregation from the outset.
-
Preparation: Allow the vial of lyophilized this compound powder to equilibrate to room temperature before opening to prevent condensation. Briefly centrifuge the vial to collect all the powder at the bottom.
-
Initial Dissolution in DMSO: Add a small volume of sterile, high-quality DMSO to the vial to create a concentrated stock (e.g., 10-20 mM). Vortex gently until the peptide is completely dissolved, resulting in a clear solution.[6]
-
Aqueous Dilution: While gently vortexing, add sterile aqueous buffer (e.g., PBS, pH 7.4) drop-by-drop to the DMSO stock solution until the desired final stock concentration (e.g., 1-2 mg/mL) is reached.[8][9]
-
Sonication (Optional): If the solution appears hazy or if you suspect micro-aggregates, sonicate the vial in a water bath for 5-10 minutes. This can help to break up small aggregates.[10]
-
Sterilization & Storage: Filter the final stock solution through a 0.22 µm syringe filter to remove any remaining micro-aggregates and ensure sterility. Aliquot the solution into sterile, low-protein-binding tubes and store at -80°C.
Protocol 2: Quantifying this compound Aggregation with Thioflavin T (ThT) Assay
The ThT assay is a widely used method to detect and quantify the formation of amyloid-like fibrils, which are a common form of peptide aggregates. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures within these aggregates.[11][12]
-
Reagent Preparation:
-
Prepare a 1 mM ThT stock solution in sterile, distilled water. Filter through a 0.22 µm syringe filter. Protect from light and prepare fresh.[12]
-
Prepare your this compound samples at various concentrations in the desired buffer or culture medium.
-
-
Assay Setup:
-
In a 96-well black plate, add your this compound samples.
-
Add the ThT stock solution to each well to a final concentration of 10-25 µM.
-
Include a negative control containing only the buffer/medium and ThT.
-
-
Measurement:
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates. Plot fluorescence intensity versus time to monitor the kinetics of aggregation.
Data Presentation: Common Anti-Aggregation Additives
The effectiveness of an additive is peptide-dependent and may require empirical optimization. The concentrations listed are common starting points.
| Additive Class | Example | Typical Starting Concentration | Mechanism of Action | Considerations for Cell Culture |
| Organic Co-solvents | Dimethyl Sulfoxide (DMSO) | < 1% (v/v) | Disrupts hydrophobic interactions. | Maintain final concentration <0.5% to avoid cytotoxicity.[5] |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-100 mM | Can increase solubility by binding to charged and hydrophobic regions and screening interactions.[14][15] | Generally well-tolerated. |
| Sugars/Polyols | Sucrose, Glycerol | 5-10% (w/v) | Stabilize the native peptide structure, making it less prone to unfolding and aggregation.[14] | Can alter media osmolarity at high concentrations. |
| Non-ionic Surfactants | Polysorbate 20 (Tween® 20) | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation and can solubilize hydrophobic regions of the peptide. | Generally used at low, non-toxic concentrations. |
| Chaotropic Agents | Guanidinium-HCl, Urea | 6-8 M (for solubilization only) | Denature the peptide, breaking up aggregates. | Not suitable for direct use in cell culture. Can be used to rescue an aggregated stock, but must be removed by dialysis or buffer exchange before use in experiments.[8] |
Visualizations
References
- 1. Isoelectric point region pI≈7.4 as a treasure island of abnormal proteoforms in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IPC – Isoelectric Point Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IPC 2.0: prediction of isoelectric point and pKa dissociation constants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. biocat.com [biocat.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 13. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. biozentrum.unibas.ch [biozentrum.unibas.ch]
troubleshooting variability in T50 calcification propensity assay
Welcome to the technical support center for the T50 calcification propensity assay. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability and addressing common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the T50 calcification propensity assay?
The T50 assay is a functional blood test that measures the overall propensity of a serum sample to calcify.[1] The core of the assay lies in monitoring the transformation time of primary calciprotein particles (CPPs) to secondary CPPs.[2] Primary CPPs are soluble, non-crystalline complexes of calcium, phosphate, and serum proteins like fetuin-A and albumin.[3] Over time, these can transition into more stable, crystalline, and potentially pathogenic secondary CPPs.[2] The T50 value represents the time it takes for half of the primary CPPs to transform into secondary CPPs.[4] A lower T50 time indicates a higher calcification propensity, which has been associated with an increased risk for cardiovascular events and mortality.[1][5]
Q2: What are the critical pre-analytical factors that can affect T50 results?
Variability in pre-analytical steps can significantly impact T50 values. Adherence to a standardized protocol for sample collection and handling is crucial for reliable results.
-
Sample Type: Use serum only. Plasma is not suitable for this assay.[3]
-
Sample Volume: A minimum of 0.5 mL of serum is required.[3]
-
Collection Tubes: It is recommended to use gel-containing tubes.[3]
-
Sample Processing: Serum should be separated from blood cells promptly after collection.[3]
-
Storage: If not analyzed immediately, serum samples should be stored at -80°C. Avoid repeated freeze-thaw cycles.[4]
-
Shipment: Samples can be shipped at ambient temperature (4-37°C), but should arrive at the testing laboratory within 24 hours of blood collection.[3]
Q3: What are the main determinants of T50 values in a serum sample?
T50 values are influenced by a balance of calcification promoters and inhibitors in the serum. Key determinants include:
-
Phosphate: Higher serum phosphate levels are strongly associated with a lower T50 (higher calcification propensity).[6][7]
-
Magnesium: Higher serum magnesium levels are associated with a longer T50 (lower calcification propensity).[6][7]
-
Fetuin-A: This is a major calcification inhibitor, and higher levels are correlated with longer T50 values.[7]
-
Albumin: Higher serum albumin is associated with a longer T50.[8]
Other factors that have been shown to influence T50 include age, kidney function, and certain medications.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the T50 assay, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | - Inaccurate pipetting- Poor mixing of reagents- Microplate imperfections (scratches, dust) | - Use a calibrated and automated high-precision pipetting system.[4]- Ensure thorough mixing of serum and reagents before starting the measurement.- Use high-quality optical microplates and inspect for any defects before use.[9] |
| No or very low signal (flat nephelometry curve) | - Omission of a key reagent (e.g., calcium or phosphate solution)- Inactive reagents- Incorrect instrument settings | - Double-check that all reagents have been added in the correct order and volumes.- Prepare fresh calcium and phosphate solutions. Ensure the pH is correctly adjusted to 7.4 at 37°C.[6]- Verify the nephelometer settings (e.g., wavelength, gain, temperature at 37°C). |
| Unexpectedly short or long T50 values | - Presence of interfering substances in the serum- Incorrect preparation of stock solutions- Patient-specific factors (e.g., diet, medication)[10] | - Check for visual signs of hemolysis, icterus, or lipemia in the sample.[11][12] High levels of hemoglobin and triglycerides are known to interfere.[13]- Re-prepare and validate the calcium and phosphate stock solutions.- Review patient history and any recent interventions that might affect calcification propensity. |
| Irregular or noisy nephelometry curve | - Air bubbles in the wells- Precipitation of other sample components- Instrument malfunction | - Centrifuge the microplate briefly before placing it in the nephelometer to remove air bubbles.- Inspect the sample for any unusual turbidity before starting the assay.- Run instrument performance checks and consult the manufacturer's troubleshooting guide for the nephelometer. |
Data Presentation
The following table summarizes the impact of key serum components on T50 values.
| Serum Component | Effect on T50 Value | Reference |
| Phosphate | Inverse correlation (higher phosphate, lower T50) | [6][7] |
| Magnesium | Positive correlation (higher magnesium, higher T50) | [6][7] |
| Fetuin-A | Positive correlation (higher fetuin-A, higher T50) | [7] |
| Albumin | Positive correlation (higher albumin, higher T50) | [8] |
| Calcium | Variable, but generally a weaker determinant than phosphate and magnesium | [7] |
Experimental Protocols
Detailed Methodology for T50 Calcification Propensity Assay
-
Sample Preparation:
-
Thaw frozen serum samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the serum to remove any cryoprecipitates.[4]
-
-
Reagent Preparation:
-
Prepare stock solutions of calcium and phosphate.
-
Adjust the pH of both solutions to 7.4 at 37°C.[6]
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well or 384-well microplate.[3][6]
-
Use an automated high-precision pipetting system for all liquid handling steps.[4]
-
Add serum and prepared reagents to each well in triplicate. A common protocol involves mixing 40 µL of serum with 35 µL of calcium solution, followed by the addition of 25 µL of phosphate solution.[6]
-
Place the microplate in a nephelometer pre-heated to 37°C.[6]
-
Monitor the change in turbidity (light scattering) over time for up to 600 minutes.[6]
-
-
Data Analysis:
Mandatory Visualizations
Signaling Pathway of Calciprotein Particle (CPP) Formation
References
- 1. CALCISCON [calciscon.com]
- 2. CALCISCON [calciscon.com]
- 3. krcp-ksn.org [krcp-ksn.org]
- 4. Serum Calcification Propensity T50 Associates with Disease Severity in Patients with Pseudoxanthoma Elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Calcification Propensity Represents a Good Biomarker of Vascular Calcification: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of the BioHybrid Assay: Combining Primary Human Vascular Smooth Muscle Cells and Blood to Measure Vascular Calcification Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Influence of hemolysis, icterus and lipemia on coagulation tests as performed on Cobas t511 new analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of interference from hemolysis, icterus and lipemia on routine pediatric clinical chemistry assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing CPP2 Concentration for In Vitro Calcification Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with in vitro calcification models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the concentration of secondary calciprotein particles (CPP2) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are this compound and why are they used to model vascular calcification?
A1: Secondary calciprotein particles (this compound) are crystalline nanoparticles composed of calcium, phosphate, and proteins such as fetuin-A and albumin.[1] They are considered to be key drivers of vascular calcification, a major contributor to cardiovascular disease, particularly in patients with chronic kidney disease (CKD).[2][3] In vitro, exposing vascular smooth muscle cells (VSMCs) to this compound induces a pro-calcific response, including osteogenic differentiation and mineral deposition, thus mimicking the pathological process observed in vivo.[4][5]
Q2: How do I prepare this compound for my in vitro experiments?
A2: this compound are typically synthesized by incubating a cell culture medium or buffer with supraphysiological concentrations of calcium and phosphate.[3] The presence of a protein source, such as fetal bovine serum (FBS) or purified fetuin-A, is crucial for the formation and stabilization of the particles.[6] The mixture is incubated for a specific period (ranging from hours to days) to allow for the transformation of primary, amorphous CPP1 into secondary, crystalline this compound.[3] A detailed protocol for this compound synthesis is provided in the "Experimental Protocols" section.
Q3: What is the optimal concentration of this compound to use in my experiments?
A3: The optimal this compound concentration is dependent on the specific cell type, experimental endpoint, and the preparation method of the this compound themselves. Different synthesis protocols can yield this compound with varying sizes, compositions, and calcification potentials.[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Concentrations are often reported based on the calcium content of the this compound preparation (e.g., µg/mL) or as the number of particles per mL.[2][7]
Q4: How can I quantify the amount of calcification in my in vitro model?
A4: The most common method for quantifying calcification in cell culture is Alizarin Red S staining.[8] This dye specifically binds to calcium deposits, forming a red-orange precipitate that can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.[8][9] Other methods include colorimetric assays that measure the total calcium content of the cell layer after acid solubilization.[1] A detailed protocol for Alizarin Red S staining and quantification is provided in the "Experimental Protocols" section.
Troubleshooting Guide
Issue 1: I am not observing any calcification in my VSMCs after treatment with this compound.
-
Possible Cause 1: this compound preparation is not potent. The synthesis of this compound is sensitive to the concentrations of calcium, phosphate, protein source, and incubation time.[6] Ensure that your protocol is validated and consistently followed. Consider that shorter incubation times may result in a higher proportion of non-calcifying primary CPP1.[6]
-
Solution 1: Verify your this compound synthesis protocol, paying close attention to reagent concentrations and incubation times. You can test the potency of your this compound preparation by using a positive control, such as a higher concentration of this compound or a known calcifying agent like β-glycerophosphate.[1]
-
Possible Cause 2: Suboptimal cell culture conditions. The composition of the cell culture medium, particularly the bicarbonate concentration and pH, can significantly impact the calcification process.[10]
-
Solution 2: Ensure your cell culture medium has the appropriate pH and buffering capacity. Use freshly prepared media and monitor the pH throughout the experiment.[10]
Issue 2: I am observing high levels of cell death in my cultures treated with this compound.
-
Possible Cause 1: this compound concentration is too high. High concentrations of this compound can induce apoptosis and necrosis in VSMCs.[1][10]
-
Solution 1: Perform a dose-response experiment to find a this compound concentration that induces calcification without causing excessive cell death. It is recommended to normalize calcium deposition to total protein or DNA content to account for changes in cell number.[11]
-
Possible Cause 2: Rapid precipitation of calcium phosphate. If the culture medium becomes highly supersaturated, rapid and uncontrolled precipitation of calcium phosphate can occur, leading to cytotoxicity.[10]
-
Solution 2: Ensure that the this compound preparation is stable and does not cause rapid precipitation when added to the culture medium. The pH of the culture medium should be carefully controlled, as a high pH can promote precipitation.[10]
Issue 3: I am seeing high variability in my calcification results between experiments.
-
Possible Cause 1: Inconsistent this compound preparations. As mentioned, different batches of this compound can have different calcification potentials.[6]
-
Solution 1: Prepare a large batch of this compound and aliquot it for use in multiple experiments to ensure consistency. Thoroughly characterize each batch by measuring its calcium and phosphate content and, if possible, particle size and number.[6][7]
-
Possible Cause 2: Variations in cell culture. Differences in cell passage number, seeding density, and confluency can all contribute to variability.
-
Solution 2: Use cells within a consistent and low passage number range. Ensure that cells are seeded at a consistent density and reach a similar level of confluency before starting the experiment.
Data Presentation
Table 1: Examples of this compound Synthesis Protocols and Their Components.
| Protocol ID | Calcium (mM) | Phosphate (mM) | Protein Source | Incubation Time | Reference |
| CPP-A2 | 2.8 | 4.4 | Fetal Bovine Serum | 7 days | [3][6] |
| CPP-B2 | 2.8 | 4.4 | Fetal Bovine Serum | 14 days | [3][6] |
| CPP-C2 | 10 | 6 | Bovine Fetuin-A | 12 hours | [3][6] |
| CPP-D2 | 10 | 6 | Fetal Bovine Serum | 12 hours | [3][6] |
Table 2: Example of this compound Concentration and its Effect on VSMC Calcification.
| This compound Concentration (as µg Ca²⁺/mL) | Incubation Time | Resulting Calcification (µg Ca²⁺/mg protein) | Reference |
| 25 | 24 hours | 340 ± 30 | [4] |
| 75 | 24 hours | 99 ± 16 (% of 100 this compound) | [12] |
| 100 | 24 hours | Not specified, used as 100% reference | [12] |
Experimental Protocols
Protocol 1: Synthesis of Secondary Calciprotein Particles (this compound)
This protocol is adapted from several sources and represents a common method for this compound synthesis.[2][3][12]
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM), phenol red-free
-
Fetal Bovine Serum (FBS)
-
Sodium Phosphate Monobasic (NaH₂PO₄) solution (e.g., 1 M)
-
Calcium Chloride (CaCl₂) solution (e.g., 1 M)
-
Sterile, conical tubes (50 mL)
-
High-speed centrifuge
Procedure:
-
Prepare a basal medium consisting of DMEM supplemented with 10% (v/v) FBS.
-
To the basal medium, add NaH₂PO₄ to a final concentration of 3.5-4.4 mM.[3][12]
-
Gently mix the solution and incubate in a humidified incubator at 37°C with 5% CO₂ for 7 to 14 days.[3]
-
To isolate the this compound, centrifuge the mixture at 16,000 x g or higher for 30-120 minutes at 4°C.[3][12]
-
Discard the supernatant and wash the pellet with a buffered saline solution (e.g., Tris-buffered saline).
-
Resuspend the this compound pellet in a known volume of buffer or medium for storage at 4°C or for immediate use.
-
Determine the calcium concentration of the final this compound suspension using a colorimetric calcium assay kit. This will allow for consistent dosing in your experiments.
Protocol 2: In Vitro Calcification Assay and Quantification with Alizarin Red S
This protocol describes the induction of calcification in vascular smooth muscle cells (VSMCs) and its quantification.
Materials:
-
VSMCs
-
Complete growth medium for VSMCs
-
This compound suspension (prepared and quantified as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH adjusted to 4.1-4.3)[8]
-
10% Acetic Acid[8]
-
10% Ammonium Hydroxide[9]
-
Microplate reader
Procedure:
Part A: Induction of Calcification
-
Seed VSMCs in multi-well plates and grow to 80-90% confluency in their complete growth medium.
-
Aspirate the growth medium and replace it with experimental medium containing the desired concentration of this compound (e.g., 25-100 µg Ca²⁺/mL).[4][12] Include a vehicle control (medium with the buffer used to resuspend this compound).
-
Incubate the cells for the desired period (e.g., 24-72 hours).
Part B: Alizarin Red S Staining
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with distilled water.
-
Add enough ARS staining solution to completely cover the cell monolayer.
-
Incubate for 20-30 minutes at room temperature.
-
Aspirate the ARS solution and wash the cells four to five times with distilled water until the wash water is clear.
-
Allow the plates to air dry. The calcium deposits will appear as red-orange nodules.
Part C: Quantification of Staining
-
To each well, add 10% acetic acid (e.g., 400 µL for a 24-well plate).[9]
-
Incubate for 30 minutes at room temperature with gentle shaking to dissolve the stain.
-
Scrape the cell layer and transfer the slurry to a microcentrifuge tube.
-
Heat the tube at 85°C for 10 minutes, then transfer to ice for 5 minutes.[9]
-
Centrifuge at 20,000 x g for 15 minutes.[9]
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to a pH of 4.1-4.5.[9]
-
Read the absorbance of the solution at 405 nm in a microplate reader.[9]
-
The relative amount of calcification can be compared between different treatment groups. For absolute quantification, a standard curve of known ARS concentrations can be generated.
Mandatory Visualizations
Caption: this compound-induced signaling pathway in vascular smooth muscle cells.
Caption: Experimental workflow for in vitro calcification using this compound.
References
- 1. Modulation of calcification of vascular smooth muscle cells in culture by calcium antagonists, statins, and their combination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calciprotein Particle Synthesis Strategy Determines In Vitro Calcification Potential | springermedizin.de [springermedizin.de]
- 3. Calciprotein Particle Synthesis Strategy Determines In Vitro Calcification Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calciprotein particle-activated endothelial cells aggravate smooth muscle cell calcification via paracrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Calcification: In Vitro Models under the Magnifying Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Critical Parameters of the In Vitro Method of Vascular Smooth Muscle Cell Calcification | PLOS One [journals.plos.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Calciprotein particle inhibition explains magnesium-mediated protection against vascular calcification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Isolated Endogenous Proteins (CPP2)
A Note on "CPP2" Nomenclature: The abbreviation "this compound" is not uniquely defined in protein biochemistry and may refer to several different proteins depending on the research context. Based on common usage and relevance to drug development, this guide focuses on two likely candidates: Caspase-2 (Casp2) and Cyclooxygenase-2 (COX-2) . Please select the section relevant to your protein of interest.
Section 1: Caspase-2 (Casp2) Stability
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in maintaining the stability of isolated endogenous Caspase-2?
A1: Isolated endogenous Caspase-2 is prone to several instability issues, including:
-
Proteolytic degradation: Caspase-2 can be cleaved by other proteases present in the lysate. It can also undergo auto-processing, which is a part of its activation but can be undesirable during purification and storage.
-
Aggregation: Improper buffer conditions, temperature fluctuations, and high protein concentrations can lead to aggregation and precipitation.
-
Loss of activity: Caspase-2 activity is dependent on its dimeric state and can be lost due to dissociation or oxidation of its catalytic cysteine residue.
Q2: What is the typical half-life of endogenous Caspase-2?
A2: The half-life of endogenous Caspase-2 can vary significantly depending on the cell type and cellular conditions. For instance, in some cell lines, the half-life of the pro-caspase-2 is relatively long, while its active form is much more transient. Specific half-life determination often requires experimental approaches like a cycloheximide chase assay.
Q3: How can I prevent auto-activation and degradation of Caspase-2 during purification?
A3: To prevent auto-activation and degradation, it is crucial to work at low temperatures (4°C) and to include a cocktail of protease inhibitors in your lysis and purification buffers. For caspases, it is also beneficial to use a buffer with a slightly acidic to neutral pH (around 6.8-7.4) and to maintain a reducing environment.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of active Caspase-2 after purification | Proteolytic degradation during purification. | Add a broad-spectrum protease inhibitor cocktail to all buffers.[1][2][3][4][5] Work quickly and keep samples on ice or at 4°C at all times. |
| Protein loss due to aggregation and precipitation. | Optimize buffer conditions (see Table 1). Consider adding stabilizing agents like glycerol (10-20%) or non-ionic detergents. | |
| Rapid loss of Caspase-2 activity during storage | Oxidation of the catalytic cysteine residue. | Store the purified enzyme in a buffer containing a reducing agent, such as DTT (1-10 mM) or β-mercaptoethanol.[6] |
| Dissociation of the active dimer. | Store at a high protein concentration if possible. Aliquot the purified enzyme to avoid repeated freeze-thaw cycles. | |
| Inappropriate storage temperature. | Store aliquots at -80°C for long-term storage. For short-term storage, 4°C may be acceptable for a few days, but stability should be verified. | |
| Caspase-2 is inactive in my functional assay | Incorrect buffer conditions for the assay. | Ensure the assay buffer has the optimal pH and ionic strength for Caspase-2 activity (e.g., supplemented with sodium citrate).[6] |
| The enzyme has been inactivated during storage or handling. | Test the activity of a fresh batch of purified enzyme or a commercial positive control. |
Quantitative Data Summary
Table 1: Recommended Buffer Conditions for Caspase-2 Purification and Storage
| Buffer Component | Concentration Range | Purpose |
| Buffering Agent | 20-50 mM HEPES, PIPES, or Tris-HCl | Maintain pH between 7.0-7.5 |
| Salt | 50-500 mM NaCl | Maintain ionic strength and solubility |
| Reducing Agent | 1-10 mM DTT or β-mercaptoethanol | Prevent oxidation of cysteine residues[6] |
| Chelating Agent | 1 mM EDTA | Inhibit metalloproteases |
| Stabilizer | 10% Sucrose or 10-20% Glycerol | Cryoprotectant and protein stabilizer |
| Detergent | 0.1% CHAPS | Aid in solubilization |
| Protease Inhibitors | 1X Commercial Cocktail | Inhibit a broad range of proteases[1][2][3][4][5] |
Experimental Protocols
Protocol 1: Caspase-2 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and literature.[6][7]
-
Prepare Cell Lysates:
-
Lyse cells containing endogenous or overexpressed Caspase-2 in a chilled lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% sucrose, and 10 mM DTT).
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Assay Setup:
-
In a 96-well black plate, add 50 µL of 2x reaction buffer (e.g., 40 mM PIPES pH 7.2, 200 mM NaCl, 20% sucrose, 0.2% CHAPS, 2 mM EDTA, 20 mM DTT).
-
Add 50-100 µg of protein lysate to each well.
-
Include a blank (lysis buffer only) and a positive control (recombinant active Caspase-2).
-
-
Initiate Reaction:
-
Add 5 µL of a 1 mM stock of a Caspase-2 specific fluorogenic substrate (e.g., Ac-VDVAD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
Calculate the fold-increase in activity compared to a negative control.
-
Visualizations
Caption: Caspase-2 activation and its role in MDM2-p53 pathway.
Section 2: Cyclooxygenase-2 (COX-2) Stability
Frequently Asked Questions (FAQs)
Q1: Why is my isolated endogenous COX-2 unstable?
A1: COX-2 is a membrane-associated protein, and its stability is highly dependent on its environment. Common causes of instability include:
-
Improper solubilization: Using detergents that are too harsh or not optimized for COX-2 can lead to denaturation.
-
Proteolytic degradation: COX-2 can be degraded by various proteases upon cell lysis.
-
Oxidation: The heme cofactor in the active site is susceptible to oxidation, leading to inactivation.
-
Aggregation: Removal from its native lipid environment can expose hydrophobic regions, causing aggregation.
Q2: What is the reported half-life of COX-2 protein?
A2: The half-life of COX-2 is relatively short and is tightly regulated. In many cell types, its half-life is in the range of 1 to 3 hours, but this can be influenced by stimuli and the presence of inhibitors.
Q3: Are there specific inhibitors I should use during purification to enhance stability?
A3: Yes, in addition to a general protease inhibitor cocktail, it is beneficial to include specific inhibitors. For example, a low concentration of a non-steroidal anti-inflammatory drug (NSAID) that binds to the active site can sometimes stabilize the protein conformation. However, this may need to be removed for subsequent activity assays.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low yield of COX-2 after solubilization and purification | Inefficient solubilization from the membrane. | Screen different non-ionic detergents (e.g., Triton X-100, Tween-20, digitonin) and optimize their concentration. |
| Protein degradation. | Use a comprehensive protease inhibitor cocktail. Perform all steps at 4°C. | |
| Purified COX-2 is inactive | Loss of heme cofactor. | Supplement buffers with hematin. |
| Oxidation of the enzyme. | Include reducing agents like DTT or β-mercaptoethanol in your buffers. | |
| Denaturation by detergent. | Use the mildest effective detergent at the lowest possible concentration. Consider using nanodiscs for reconstitution. | |
| COX-2 precipitates upon storage | Aggregation due to exposed hydrophobic domains. | Store in a buffer containing a mild detergent and/or glycerol. Optimize protein concentration for storage. |
| Repeated freeze-thaw cycles. | Aliquot the purified enzyme into single-use volumes before freezing at -80°C. |
Quantitative Data Summary
Table 2: Recommended Buffer Conditions for COX-2 Purification and Storage
| Buffer Component | Concentration Range | Purpose |
| Buffering Agent | 50-100 mM Tris-HCl | Maintain pH around 8.0 |
| Detergent | 0.1-1% (w/v) Tween-20 or Triton X-100 | Solubilize from membrane and maintain solubility |
| Reducing Agent | 1-5 mM DTT or β-mercaptoethanol | Prevent oxidation |
| Cofactor | 1-10 µM Hematin | Stabilize the active site |
| Stabilizer | 10-20% Glycerol | Cryoprotectant and prevent aggregation |
| Protease Inhibitors | 1X Commercial Cocktail | Inhibit proteolysis[1][2][3][4][5] |
Experimental Protocols
Protocol 2: Cycloheximide Chase Assay for Protein Half-Life
This protocol is a general procedure and may require optimization for your specific cell line and protein of interest.[8][9][10]
-
Cell Culture and Treatment:
-
Plate cells to reach 70-80% confluency on the day of the experiment.
-
Treat cells with a protein synthesis inhibitor, cycloheximide (CHX), at a final concentration of 50-100 µg/mL.
-
Incubate the cells and harvest them at various time points (e.g., 0, 30, 60, 120, 240 minutes). The "0" time point should be harvested immediately after adding CHX.
-
-
Protein Extraction:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates to pellet debris and collect the supernatant.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Load equal amounts of protein for each time point onto an SDS-PAGE gel.
-
Perform Western blotting using a specific antibody against your protein of interest (Caspase-2 or COX-2).
-
Also, probe for a stable loading control protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for your target protein and the loading control at each time point.
-
Normalize the target protein intensity to the loading control.
-
Plot the normalized protein levels against time to determine the protein's half-life.
-
Protocol 3: Thermal Shift Assay (TSA) for Protein Stability
This protocol provides a general framework for performing a thermal shift assay using a real-time PCR instrument.[11][12][13][14][15][16][17][18]
-
Reaction Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing your purified protein (e.g., 2-5 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at 5x final concentration), and the buffer condition you want to test.
-
Include a no-protein control and a no-ligand control.
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
An increase in Tm in the presence of a ligand or a specific buffer condition indicates stabilization of the protein.
-
Visualizations
Caption: The ER-associated degradation (ERAD) pathway for COX-2.
References
- 1. assaygenie.com [assaygenie.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. content.abcam.com [content.abcam.com]
- 5. abcam.com [abcam.com]
- 6. Production of Circularly Permuted Caspase-2 for Affinity Fusion-Tag Removal: Cloning, Expression in Escherichia coli, Purification, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cosmobiousa.com [cosmobiousa.com]
- 8. tribioscience.com [tribioscience.com]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 11. proteos.com [proteos.com]
- 12. COX2 Polyclonal Antibody (PA5-27238) [thermofisher.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of CPP2 by DLS
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common artifacts during the characterization of Cell-Penetrating Peptide 2 (CPP2) using Dynamic Light Scattering (DLS).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts when analyzing this compound with DLS?
A1: The most prevalent artifacts in DLS analysis of this compound stem from its inherent physicochemical properties as a cationic and/or amphipathic peptide. These properties can lead to:
-
Aggregation: this compound molecules can self-assemble into larger aggregates, which will scatter light more intensely than individual peptides, skewing the size distribution towards larger diameters.[1][2][3] This is a primary concern and can be influenced by concentration, pH, and ionic strength of the buffer.[1][4][5][6]
-
Dust and Particulate Contamination: Large, slowly diffusing particles like dust can dominate the scattering signal, leading to erroneous results and high polydispersity indices (PDI).[7]
-
Inter-particle Interactions: At high concentrations, electrostatic interactions between charged this compound molecules can affect their diffusion, leading to an underestimation of their hydrodynamic size.[4][8]
-
"Sticky" Peptide Adsorption: this compound, being potentially "sticky," can adhere to the surfaces of sample containers and cuvettes, altering the concentration and aggregation state of the sample.[9][10]
Q2: My DLS results for this compound show a very large particle size and a high PDI. What could be the cause?
A2: A large apparent size and high Polydispersity Index (PDI) are classic indicators of sample aggregation or contamination.[11][12] Here’s a troubleshooting workflow to diagnose and resolve the issue:
Caption: Troubleshooting workflow for large particle size and high PDI in this compound DLS measurements.
Q3: What is the optimal concentration range for DLS analysis of this compound?
A3: The ideal concentration for DLS is sample-dependent. For peptides and proteins, a starting concentration range of 0.1 to 1.0 mg/mL is often recommended.[13] However, due to the potential for concentration-dependent aggregation of this compound, it is crucial to perform a dilution series to find a concentration where the hydrodynamic radius remains constant upon further dilution.[13][14][15] Highly concentrated samples can also lead to multiple scattering, which artificially lowers the measured particle size.[15]
Q4: How does the choice of buffer affect DLS measurements of this compound?
A4: The buffer composition, particularly pH and ionic strength, is critical for obtaining accurate DLS data for charged peptides like this compound.
-
pH: The pH of the buffer will determine the net charge of the peptide, influencing its solubility and tendency to aggregate. It is advisable to perform DLS measurements in a buffer where this compound is known to be stable and monomeric.[1]
-
Ionic Strength: For charged peptides, measurements in low ionic strength buffers (like pure deionized water) can lead to artificially inflated hydrodynamic radii due to long-range electrostatic interactions.[15][16] Adding a low concentration of salt (e.g., 10-50 mM NaCl or KNO3) can help to screen these charges and provide a more accurate size measurement.[4][5][6][8][15] However, excessively high salt concentrations can sometimes induce aggregation.[6] Therefore, optimizing the salt concentration is essential.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent results between replicate measurements | 1. Sample heterogeneity (presence of a few large aggregates or dust particles).2. Sample instability (aggregation is occurring during the measurement).3. Dirty cuvette. | 1. Filter the sample immediately before measurement.2. Reduce measurement time and acquire multiple short runs to assess stability.3. Thoroughly clean the cuvette with appropriate solvents and filtered, deionized water.[7] |
| Measured size is much smaller than expected | 1. High sample concentration leading to inter-particle repulsive interactions.2. Multiple scattering due to high concentration. | 1. Perform a dilution series to find the concentration-independent size region.2. Increase the ionic strength of the buffer to screen electrostatic repulsions.[4][16] |
| Bimodal or multimodal size distribution | 1. Presence of both monomeric this compound and aggregates.2. Contamination with larger particles (e.g., dust).3. Self-assembly of this compound into distinct oligomeric species. | 1. Use filtration to remove large aggregates and re-measure.2. Optimize buffer conditions (pH, ionic strength) to favor the monomeric state.3. Confirm the presence of different species with an orthogonal technique like Size Exclusion Chromatography (SEC).[2] |
| Low signal-to-noise ratio (low count rate) | 1. Sample concentration is too low.2. The peptide is very small and scatters light weakly. | 1. Carefully increase the concentration, while monitoring for aggregation.2. Increase the laser power if the instrument allows.3. Increase the measurement duration. |
Experimental Protocols
Protocol 1: Sample Preparation for DLS Analysis of this compound
This protocol is designed to minimize common artifacts such as contamination and aggregation.
Caption: Workflow for preparing this compound samples for DLS analysis.
Protocol 2: DLS Measurement and Data Interpretation
-
Instrument Setup:
-
Set the measurement temperature (e.g., 25°C).
-
Input the correct solvent viscosity and refractive index for the buffer used.
-
Select an appropriate measurement duration and number of acquisitions (e.g., 10-15 runs of 10 seconds each).
-
-
Data Acquisition:
-
Perform the measurement on the prepared this compound sample.
-
Visually inspect the correlation function for a smooth decay. An irregular or noisy correlation function can indicate the presence of large aggregates or dust.
-
Check the count rate to ensure it is within the optimal range for the detector.
-
-
Data Analysis and Interpretation:
-
Analyze the data using the cumulants method to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse sample.[11]
-
Examine the intensity-weighted size distribution. For a monomeric peptide, a single, narrow peak is expected. The presence of additional peaks at larger sizes suggests aggregation or contamination.[1][12][17]
-
Be cautious when interpreting volume or number-weighted distributions, as they are derived from the intensity distribution and can amplify noise.
-
Compare the results from the dilution series. The reported hydrodynamic diameter should be from a concentration where the size is no longer dependent on concentration.
-
Recommended Buffer and Concentration Screening
To ensure the reliability of your DLS data for this compound, it is highly recommended to screen a range of buffer conditions.
| Parameter | Recommended Range for Screening | Rationale |
| This compound Concentration | 0.1 - 2.0 mg/mL | To identify and avoid concentration-dependent aggregation and inter-particle interactions.[13] |
| pH | 6.0 - 8.0 (in 0.5 unit increments) | To assess the effect of peptide charge on its stability and aggregation state.[1] |
| Salt Concentration (e.g., NaCl) | 10 - 150 mM | To screen electrostatic interactions and determine the optimal ionic strength for measurement.[4][8][16] |
References
- 1. medium.com [medium.com]
- 2. zentriforce.com [zentriforce.com]
- 3. Dynamic Light Scattering (DLS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. kdsi.ru [kdsi.ru]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming 5 Peptide Bioanalysis Sample Prep Challenges | Waters Blog [waters.com]
- 10. Separation of the sticky peptides from membrane proteins by high-performance liquid chromatography in a normal-phase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. How to Analyze Experimental Results of Dynamic Light Scattering? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. entegris.com [entegris.com]
- 15. research.colostate.edu [research.colostate.edu]
- 16. brookhaveninstruments.com [brookhaveninstruments.com]
- 17. news-medical.net [news-medical.net]
common mistakes in CPP2 handling and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Cell-Penetrating Peptide 2 (CPP2). Adherence to these protocols is critical for ensuring experimental reproducibility and therapeutic efficacy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound.
Issue 1: Low or No Cellular Uptake of this compound-Cargo Complex
-
Question: My experiments show minimal to no internalization of my this compound-conjugated cargo. What could be the cause?
-
Answer: Several factors can contribute to low cellular uptake. Consider the following troubleshooting steps:
-
Improper Reconstitution or Aggregation: Ensure this compound was fully dissolved during reconstitution. Visible particulates indicate aggregation, which can hinder cellular uptake. Refer to the detailed Experimental Protocol for this compound Reconstitution below.
-
Incorrect Molar Ratio: The molar ratio of this compound to your cargo is crucial for efficient complex formation. An incorrect ratio can lead to ineffective internalization. A typical starting point is a 5:1 to 10:1 molar ratio (this compound:cargo).
-
Suboptimal Incubation Time and Concentration: The kinetics of uptake can vary. Optimize incubation time and this compound-cargo concentration. Start with a concentration range and a time-course experiment to determine the optimal conditions for your specific cell type and cargo.
-
Degradation of this compound: Improper storage of this compound solutions can lead to degradation, reducing its efficacy. Always use freshly prepared solutions or properly stored aliquots.
-
Cell Health and Confluency: Ensure cells are healthy and not overly confluent, as this can affect their ability to internalize the complex.
-
Issue 2: High Cellular Toxicity Observed
-
Question: I'm observing significant cell death after treatment with the this compound-cargo complex. How can I mitigate this?
-
Answer: Cellular toxicity can arise from the this compound itself, the cargo, or the complex.
-
Concentration-Dependent Toxicity: High concentrations of this compound can be cytotoxic. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line.
-
Purity of the Peptide: Impurities from synthesis can contribute to toxicity. Ensure you are using a high-purity grade of this compound.
-
Extended Incubation: Prolonged exposure to the this compound-cargo complex can lead to toxicity. Try reducing the incubation time.
-
Serum-Free Conditions: Some CPPs can show increased toxicity in serum-free media. If your protocol allows, consider performing the incubation in the presence of serum.
-
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: How should I store lyophilized this compound?
-
Q2: What is the stability of this compound once reconstituted in a solution?
-
A2: Peptides in solution are significantly less stable than in their lyophilized form.[] For immediate use, a solution can be kept at 4°C for a few days. For longer-term storage of a stock solution, it is crucial to aliquot the solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][4]
-
-
Q3: My lyophilized this compound appears as a small film or is barely visible in the vial. Is this normal?
-
A3: Yes, this is normal. Lyophilized peptides can form a thin, sometimes invisible film in the vial.[] The apparent volume can vary between vials containing the same amount of peptide.[]
-
Handling and Reconstitution
-
Q4: What is the first thing I should do before opening a new vial of lyophilized this compound?
-
Q5: What solvent should I use to reconstitute this compound?
-
A5: The choice of solvent depends on the physicochemical properties of this compound. A good starting point for most peptides is sterile, distilled water. If this compound is basic (net positive charge), a dilute aqueous solution of acetic acid (e.g., 10%) can aid dissolution. For acidic peptides (net negative charge), a dilute aqueous solution of ammonium hydroxide (e.g., 0.5%) may be used. For very hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by dilution with an aqueous buffer.
-
-
Q6: How can I avoid contamination when handling this compound?
-
A6: Always use sterile equipment, including pipette tips and vials. Work in a clean environment, such as a laminar flow hood, to prevent microbial contamination. Wear gloves to avoid introducing proteases from your skin.
-
Data Presentation
Table 1: Long-Term Stability of Lyophilized Peptides
| Storage Temperature | Expected Stability | Key Considerations |
| Room Temperature | Weeks to months | Not recommended for long-term storage; sequence-dependent degradation.[1] |
| 2°C to 8°C | ~1 to 2 years | Suitable for short to medium-term storage.[1] |
| -20°C | 3 to 5 years | Recommended for long-term storage.[2] |
| -80°C | > 5 years | Optimal for long-term archival storage; minimal degradation observed over a decade.[1][2] |
Experimental Protocols
1. Protocol for Reconstitution of Lyophilized this compound
-
Objective: To properly dissolve lyophilized this compound for use in experiments, minimizing degradation and aggregation.
-
Materials:
-
Vial of lyophilized this compound
-
Appropriate sterile solvent (e.g., sterile distilled water, 10% acetic acid, or DMSO)
-
Sterile pipette tips
-
Vortex mixer (optional)
-
Sonicator (optional)
-
-
Methodology:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the calculated volume of the appropriate sterile solvent to the vial to achieve the desired stock concentration.
-
Gently swirl or roll the vial to dissolve the peptide.[6] Avoid vigorous shaking, as this can cause aggregation.[7]
-
If the peptide does not readily dissolve, brief vortexing or sonication may be used.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
-
2. Protocol for this compound Solubility Testing
-
Objective: To determine the most suitable solvent for reconstituting a new batch of this compound.
-
Methodology:
-
Calculate the net charge of the this compound peptide sequence to predict its acidic or basic nature. Assign a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus.
-
Weigh out a small amount of the lyophilized this compound.
-
For Basic Peptides (net positive charge): Attempt to dissolve in sterile distilled water. If solubility is poor, try 10% aqueous acetic acid.
-
For Acidic Peptides (net negative charge): Attempt to dissolve in sterile distilled water or a phosphate-buffered saline (PBS) at pH 7.4. If needed, a dilute basic solution like 0.5% ammonium hydroxide can be tested.
-
For Neutral or Hydrophobic Peptides: Attempt to dissolve in a small amount of an organic solvent such as DMSO, followed by a slow, dropwise addition of an aqueous buffer while stirring.
-
Observe the solution for clarity. The presence of precipitates indicates poor solubility in the tested solvent.
-
Mandatory Visualization
Caption: Workflow for proper handling and storage of this compound.
Caption: Decision tree for troubleshooting low cellular uptake of this compound.
References
Technical Support Center: Improving Reproducibility of CPP2-Induced Cellular Responses
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with CPP2. To address the potential ambiguity of the term "this compound" in different research contexts, this guide is divided into two main sections: one focusing on Cell-Penetrating Peptide 2 (this compound) and the other on Caspase-2 , which is also sometimes referred to by similar nomenclature in the context of apoptosis.
Section 1: Cell-Penetrating Peptide 2 (this compound)
This section is dedicated to the cell-penetrating peptide designated as this compound, a promising vector for intracellular drug delivery, particularly in cancer therapy.
Frequently Asked Questions (FAQs)
Q1: What is Cell-Penetrating Peptide 2 (this compound) and what are its primary applications?
A1: this compound is a short peptide with high efficiency for translocating across the cell membrane to deliver a variety of molecular cargoes into the cytoplasm.[1][2] Its notable characteristic is its reported selectivity for human colorectal cancer (CRC) cells, making it a valuable tool for targeted cancer therapy.[3] Primary applications include the delivery of therapeutic molecules like peptides, proteins, and nucleic acids into cancer cells to induce cell death or other desired cellular responses.[3][4][5]
Q2: How does this compound-mediated delivery work?
A2: Like other cell-penetrating peptides, this compound facilitates the cellular uptake of its cargo through various mechanisms that can include direct penetration of the plasma membrane or endocytosis.[6][7] The exact mechanism can depend on the this compound concentration, the nature of the cargo, and the cell type.[8] Once inside, the this compound-cargo conjugate is released into the cytoplasm to exert its biological effect.
Q3: What are the main challenges in achieving reproducible results with this compound?
A3: Reproducibility issues with this compound can arise from several factors:
-
Peptide Quality and Purity: Variations in the synthesis and purity of the this compound peptide can significantly impact its translocation efficiency.
-
Cargo Conjugation: The method of conjugating the cargo to this compound (covalent vs. non-covalent) and the stability of this linkage can affect delivery and release.
-
Cell Culture Conditions: Cell density, passage number, and serum concentration can influence membrane fluidity and endocytic activity, thereby affecting this compound uptake.
-
Experimental Readouts: The choice of assay to measure cellular response (e.g., apoptosis, cytotoxicity) and the timing of the measurement are critical for consistent results.
Q4: How does this compound compare to other cell-penetrating peptides like TAT or R8?
A4: While TAT and R8 are widely used CPPs, they often exhibit non-selective uptake across various cell types.[3] In contrast, this compound has been shown to have a higher mean fluorescence intensity in CRC cell lines compared to TAT and R8, suggesting a greater and more selective penetration in this context.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cargo Delivery Efficiency | 1. Suboptimal this compound:Cargo ratio. 2. Inefficient conjugation of cargo to this compound. 3. Degradation of the this compound-cargo complex. 4. Low cell viability or unhealthy cell cultures. | 1. Titrate the this compound:Cargo molar ratio to find the optimal concentration for your cell line. 2. Verify the conjugation chemistry and purify the conjugate to remove unconjugated components. 3. Use protease inhibitors during incubation if degradation is suspected. 4. Ensure cells are healthy, within a low passage number, and at an optimal density (typically 70-80% confluency). |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Variations in incubation times. 3. Inconsistent washing steps leading to residual extracellular this compound-cargo. 4. Pipetting errors. | 1. Use a cell counter for accurate seeding. 2. Standardize all incubation periods using a timer. 3. Perform thorough and consistent washing steps with PBS after incubation. 4. Use calibrated pipettes and ensure proper technique. |
| High Off-Target Effects or Cytotoxicity | 1. this compound itself is causing toxicity at the concentration used. 2. The cargo is being delivered to non-target cells. 3. Contaminants in the peptide synthesis. | 1. Perform a dose-response curve with this compound alone to determine its intrinsic cytotoxicity. 2. If using a non-selective this compound variant, consider engineering it for better targeting. 3. Ensure high-purity this compound (>95%) is used. |
| Inconsistent Cellular Response | 1. Cell line heterogeneity. 2. Variability in the cell cycle phase of the treated cells. 3. Instability of the delivered cargo. | 1. Use a clonal cell line if possible or regularly perform cell line authentication. 2. Synchronize cells in the same cell cycle phase before treatment. 3. Verify the stability and activity of your cargo molecule post-delivery. |
Quantitative Data Summary
Table 1: Comparative Uptake of FITC-Labeled CPPs in Colorectal Cancer (CRC) Cell Lines
| Cell Line | This compound-FITC (Mean Fluorescence Intensity) | TAT-FITC (Mean Fluorescence Intensity) | R8-FITC (Mean Fluorescence Intensity) |
| HCT116 | Significantly higher than TAT and R8 (p < 0.001) | Baseline | Baseline |
| SW480 | Significantly higher than TAT and R8 (p < 0.001) | Baseline | Baseline |
| HT29 | Significantly higher than TAT and R8 (p < 0.001) | Baseline | Baseline |
This table is a summary of findings reported in Wang et al., BMC Cancer, 2016.[3] The term "Baseline" is used to represent the lower fluorescence intensity of TAT and R8 to which this compound was compared.
Detailed Experimental Protocol: this compound-Mediated Delivery of a Fluorescently Labeled Cargo
Objective: To quantify the intracellular delivery of a fluorescently labeled cargo molecule into a target cell line using this compound.
Materials:
-
High-purity (>95%) this compound peptide.
-
Fluorescently labeled cargo (e.g., FITC-labeled dextran).
-
Target cells (e.g., HCT116 colorectal cancer cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
-
96-well black, clear-bottom plates for microscopy.
-
Fluorescence microscope.
Methodology:
-
Cell Seeding:
-
One day prior to the experiment, seed HCT116 cells in a 96-well plate at a density of 1 x 10^4 cells/well for flow cytometry, or on coverslips in a 24-well plate for microscopy.
-
Allow cells to adhere and grow overnight to reach 70-80% confluency.
-
-
Preparation of this compound-Cargo Complex:
-
Prepare stock solutions of this compound and FITC-dextran in sterile, nuclease-free water.
-
On the day of the experiment, prepare the this compound-FITC-dextran complexes by mixing them at the desired molar ratio (e.g., 10:1) in serum-free medium.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound-cargo complex solution to the cells. Include the following controls:
-
Untreated cells (medium only).
-
Cells treated with FITC-dextran only.
-
Cells treated with this compound only.
-
-
Incubate the cells at 37°C for a predetermined time (e.g., 2-4 hours).
-
-
Post-Incubation Processing:
-
Remove the treatment solution and wash the cells three times with cold PBS to remove extracellular complexes.
-
For flow cytometry, detach the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge to pellet the cells. Resuspend in FACS buffer (PBS with 1% BSA).
-
For microscopy, fix the cells with 4% paraformaldehyde for 15 minutes, wash with PBS, and mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.
-
-
Data Acquisition and Analysis:
-
Flow Cytometry: Analyze the cell suspension on a flow cytometer, measuring the FITC fluorescence in the appropriate channel. Quantify the mean fluorescence intensity (MFI) and the percentage of FITC-positive cells.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the intracellular localization of the FITC-dextran.
-
Diagram: Experimental Workflow for this compound-Mediated Cargo Delivery
Section 2: Caspase-2 (Apoptotic Protease)
This section addresses Caspase-2, a highly conserved initiator caspase involved in stress-induced apoptosis and other cellular processes. The nomenclature can sometimes be confusing, and this guide aims to clarify its role and provide support for related experiments.
Frequently Asked Questions (FAQs)
Q1: What is Caspase-2 and what is its role in the cell?
A1: Caspase-2 is the most evolutionarily conserved member of the caspase family of proteases.[9][10] While it has a recognized role in initiating apoptosis in response to certain cellular stresses like DNA damage, its exact position in the apoptotic cascade has been a subject of debate.[9][11] Emerging evidence also points to non-apoptotic functions for Caspase-2, including in cell cycle regulation, tumor suppression, and DNA repair.[10][12]
Q2: How is Caspase-2 activated?
A2: Caspase-2 is an initiator caspase that is activated through dimerization, not direct cleavage by upstream caspases.[13] This dimerization is facilitated by its recruitment to a large molecular weight protein complex called the PIDDosome. The PIDDosome forms in response to cellular stress (e.g., genotoxic stress) and typically contains the proteins PIDD (p53-induced protein with a death domain) and RAIDD.[10][11][13]
Q3: What are the downstream targets of activated Caspase-2?
A3: Once activated, Caspase-2 can cleave a number of substrates to propagate the apoptotic signal. A key substrate is the pro-apoptotic Bcl-2 family protein Bid.[9][12][13] Cleavage of Bid to its truncated form (tBid) leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the executioner caspases (e.g., Caspase-3 and -7).[9][14] Caspase-2 can also directly act on mitochondria to release pro-apoptotic proteins.[14]
Q4: Why are Caspase-2 knockout mice phenotypically normal, and what does this imply for reproducibility?
A4: The lack of a severe abnormal phenotype in Caspase-2 deficient mice has contributed to the controversy surrounding its importance in apoptosis.[9] This suggests that other caspases or pathways can compensate for its loss, which can lead to reproducibility issues in experiments. The cellular context, the specific apoptotic stimulus, and the presence of compensatory pathways can all influence whether a Caspase-2-dependent response is observed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Caspase-2 Activation Detected | 1. The apoptotic stimulus used does not activate the Caspase-2 pathway. 2. Insufficient stress to induce PIDDosome formation. 3. The assay is not sensitive enough to detect low levels of activation. 4. The antibody for Western blot is not specific to the cleaved/active form. | 1. Use a known Caspase-2-activating stimulus, such as etoposide or doxorubicin for DNA damage. 2. Perform a dose-response and time-course experiment for the stimulus. 3. Use a sensitive enzymatic assay in addition to Western blotting. 4. Validate your antibody and use appropriate controls (e.g., cells overexpressing active Caspase-2). |
| Inconsistent Apoptosis Levels | 1. Redundant apoptotic pathways are being activated. 2. Cell line has low expression of PIDD or other PIDDosome components. 3. Negative regulation of Caspase-2 (e.g., phosphorylation) is active. | 1. Use specific inhibitors or siRNA to block parallel pathways (e.g., Caspase-8) to isolate the Caspase-2-dependent effect. 2. Check the expression levels of PIDDosome components in your cell line. 3. Investigate the phosphorylation status of Caspase-2 at inhibitory sites. |
| Difficulty Detecting Substrate Cleavage | 1. The substrate is cleaved by multiple caspases. 2. The cleaved fragment is rapidly degraded. 3. Low abundance of the substrate. | 1. Use a specific Caspase-2 inhibitor (if available and specific) or a Caspase-2 knockout/knockdown cell line to confirm it is the primary protease. 2. Use proteasome inhibitors to stabilize the cleaved fragments. 3. Immunoprecipitate the substrate to enrich it before Western blotting. |
Data Summary
Table 2: Key Features of Caspase-2 Activation and Function
| Feature | Description | References |
| Activation Mechanism | Dimerization upon recruitment to the PIDDosome complex. | [10][13] |
| Key Upstream Stimuli | Genotoxic stress (DNA damage), heat shock, cytotoxic agents. | [10][12] |
| Primary Downstream Substrate | Bid (BH3-only protein). | [9][12][13] |
| Cellular Consequence of Activation | Induction of Mitochondrial Outer Membrane Permeabilization (MOMP) and release of cytochrome c. | [9][14] |
| Non-Apoptotic Roles | Tumor suppression, cell cycle checkpoint control. | [10][11][12] |
Detailed Experimental Protocol: In Vitro Caspase-2 Activity Assay
Objective: To measure the enzymatic activity of Caspase-2 from cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with an apoptotic stimulus (e.g., etoposide) and untreated control cells.
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Protease inhibitor cocktail.
-
Caspase-2 fluorogenic substrate (e.g., Ac-VDVAD-AFC).
-
Fluorometer or microplate reader capable of excitation at ~400 nm and emission at ~505 nm.
-
96-well black microplates.
-
Recombinant active Caspase-2 (for standard curve).
Methodology:
-
Cell Lysate Preparation:
-
Harvest ~2 x 10^6 treated and control cells. Wash once with cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer containing protease inhibitors.
-
Incubate on ice for 15 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a Bradford or BCA assay.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µg of protein from each cell lysate to separate wells. Adjust the volume to 50 µL with Lysis Buffer.
-
Include a blank control (Lysis Buffer only).
-
Optional: Prepare a standard curve using known concentrations of recombinant active Caspase-2.
-
-
Enzymatic Reaction:
-
Prepare a 2X reaction buffer containing the Caspase-2 substrate (Ac-VDVAD-AFC) at a final concentration of 50 µM in Lysis Buffer.
-
Add 50 µL of the 2X reaction buffer to each well containing cell lysate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence in a microplate reader with excitation at 400 nm and emission at 505 nm.
-
Record the Relative Fluorescence Units (RFU).
-
-
Data Analysis:
-
Subtract the blank RFU value from all readings.
-
Calculate the fold-change in Caspase-2 activity in the treated samples compared to the untreated controls.
-
If a standard curve was used, quantify the specific activity in pmol/min/mg of protein.
-
Diagram: Caspase-2 Signaling Pathway in Stress-Induced Apoptosis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Cell-Penetrating Peptide - Creative Biolabs [creative-biolabs.com]
- 3. This compound-p16MIS treatment-induced colon carcinoma cell death in vitro and prolonged lifespan of tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of cell‐penetrating peptides in potential anti‐cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Penetrating Peptides: Applications in Tumor Diagnosis and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 7. Cell-penetrating peptides: Possible transduction mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Caspase-2: the orphan caspase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Caspase-2: the orphan caspase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-2 induces apoptosis by releasing proapoptotic proteins from mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Pro-Inflammatory Effects of CPP1 and CPP2
A comprehensive guide for researchers validating the inflammatory potential of primary (CPP1) and secondary (CPP2) calciprotein particles, with supporting experimental data and detailed protocols.
This guide provides a detailed comparison of the pro-inflammatory effects of primary (CPP1) and secondary (this compound) calciprotein particles. These nanoparticles, composed of calcium phosphate and serum proteins, are implicated in pathological conditions associated with chronic inflammation, such as vascular calcification. Understanding their differential impact on inflammatory responses is crucial for researchers in immunology, cardiovascular biology, and drug development.
Executive Summary
Both primary (amorphous) and secondary (crystalline) calciprotein particles are known to induce a pro-inflammatory response in immune cells, primarily macrophages. However, the extent of this response appears to be dependent on the maturation state of the particles. While both forms can trigger the release of key inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, there are conflicting reports in the literature regarding which form is more potent. Some studies suggest that the crystalline structure of this compound leads to a more pronounced inflammatory reaction. Conversely, other research indicates that the smaller, amorphous CPP1 may be more detrimental in certain contexts, such as inducing systemic inflammation and vascular damage. This guide will delve into the available data, experimental methodologies, and underlying signaling pathways to provide a clearer picture of their distinct inflammatory profiles.
Data Presentation: CPP1 vs. This compound Pro-Inflammatory Effects
The following table summarizes the comparative pro-inflammatory effects of CPP1 and this compound based on available in vitro studies. It is important to note that direct quantitative comparisons in the same experimental setup are limited in the published literature, and the potency can be influenced by the specific protocols used for CPP synthesis and cell stimulation.
| Parameter | CPP1 (Primary) | This compound (Secondary) | Key Findings |
| Structure | Amorphous, spherical | Crystalline, needle-shaped | The structural difference is believed to be a key determinant of their biological activity. |
| Uptake in Macrophages | Internalized by macrophages. | Preferentially internalized by macrophages compared to CPP1.[1] | The uptake of this compound by macrophages can be mediated by scavenger receptor A (SRA).[1] |
| TNF-α Secretion | Induces TNF-α secretion. | Induces TNF-α secretion, potentially to a greater extent than CPP1. | Both particles trigger the release of this key pro-inflammatory cytokine. |
| IL-1β Secretion | Induces IL-1β secretion. | Induces IL-1β secretion, often reported to be more potent than CPP1.[1] | The release of IL-1β is a hallmark of inflammasome activation. |
| IL-6 and IL-8 Secretion | Induces IL-6 and IL-8 secretion. | Induces IL-6 and IL-8 secretion. | These cytokines are also involved in the inflammatory cascade initiated by CPPs. |
| Signaling Pathways | Activates NF-κB and NLRP3 inflammasome. | Potent activator of NF-κB and the NLRP3 inflammasome.[2][3] | The activation of these pathways is central to the pro-inflammatory response to both CPP types. |
| Vascular Effects | Can induce systemic inflammation and is suggested to be more harmful to the vasculature. | Induces calcification in vascular smooth muscle cells. | Their effects on the vasculature are a critical area of research. |
Experimental Protocols
In Vitro Synthesis of CPP1 and this compound
Objective: To generate primary (CPP1) and secondary (this compound) calciprotein particles for in vitro cell stimulation assays. This protocol is a composite of methodologies described in the literature.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Calcium chloride (CaCl₂) stock solution (0.5 M)
-
Sodium phosphate (Na₂HPO₄) stock solution (0.5 M, pH 7.4)
-
Sterile, conical tubes (50 mL)
-
Incubator (37°C)
-
High-speed centrifuge
Procedure:
-
Preparation of CPP-forming medium: In a sterile 50 mL conical tube, prepare the reaction mixture by combining DMEM with 10% FBS.
-
Induction of CPP formation: To the prepared medium, add CaCl₂ and Na₂HPO₄ stock solutions to final concentrations of 10 mM and 6 mM, respectively. Mix gently by inverting the tube.
-
Incubation for CPP1 generation: For the synthesis of primary CPP1, incubate the mixture at 37°C for 15 minutes to 1 hour.
-
Incubation for this compound generation: For the synthesis of secondary this compound, extend the incubation period at 37°C for 12 to 24 hours. This allows for the transition from amorphous CPP1 to crystalline this compound.
-
Harvesting CPPs: Pellet the formed CPPs by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Washing: Carefully discard the supernatant and wash the CPP pellet with sterile phosphate-buffered saline (PBS) or saline solution. Repeat the centrifugation and washing steps twice to remove unincorporated ions and proteins.
-
Resuspension: Resuspend the final CPP pellet in a desired volume of sterile PBS or cell culture medium for use in experiments.
-
Characterization (Recommended): It is highly recommended to characterize the synthesized CPPs for their size, morphology (e.g., using transmission electron microscopy), and mineral content to ensure the desired particle type has been produced.
Macrophage Stimulation and Cytokine Quantification
Objective: To assess the pro-inflammatory response of macrophages to CPP1 and this compound by measuring cytokine secretion.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages (BMDMs).
-
Complete cell culture medium.
-
Synthesized and purified CPP1 and this compound.
-
Lipopolysaccharide (LPS) as a positive control.
-
Sterile tissue culture plates (24-well or 96-well).
-
ELISA kits for TNF-α, IL-1β, IL-6, and IL-8.
-
Plate reader.
Procedure:
-
Cell Seeding: Seed macrophages into a 24-well or 96-well plate at a suitable density and allow them to adhere overnight.
-
Priming (for inflammasome studies): For studies focusing on IL-1β secretion, it is often necessary to "prime" the macrophages with a low dose of LPS (e.g., 100 ng/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β.
-
Cell Stimulation: After the priming step (if performed), wash the cells with fresh medium and then add medium containing different concentrations of CPP1 or this compound. Include a negative control (medium only) and a positive control (LPS).
-
Incubation: Incubate the cells for a predetermined time, typically ranging from 6 to 24 hours, at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any cells and debris, and carefully collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-8 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Analyze the data by comparing the cytokine levels in the CPP-treated groups to the negative control.
Mandatory Visualization
Signaling Pathways of CPP-Induced Inflammation
The pro-inflammatory effects of both CPP1 and this compound in macrophages are primarily mediated through the activation of the NF-κB and NLRP3 inflammasome signaling pathways. The following diagrams illustrate these pathways.
Caption: CPP-induced pro-inflammatory signaling pathways in macrophages.
Experimental Workflow
The following diagram outlines the general workflow for comparing the pro-inflammatory effects of CPP1 and this compound.
Caption: Workflow for comparing CPP1 and this compound pro-inflammatory effects.
References
Unveiling the Toxicity Profile of Cell-Penetrating Peptide 2 (CPP2): A Comparative Analysis
For researchers and drug development professionals, understanding the cytotoxic profile of delivery vectors is paramount. This guide provides a comparative analysis of the toxicity of Cell-Penetrating Peptide 2 (CPP2), a peptide with the sequence Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly, across different cell lines. Experimental data reveals that while this compound exhibits a favorable low toxicity profile, its conjugation to therapeutic moieties can significantly alter this characteristic.
Executive Summary
Experimental evidence indicates that the cell-penetrating peptide this compound possesses a low intrinsic toxicity across various cell lines, including both cancerous and non-cancerous types. Studies utilizing MTT and SRB assays have shown that this compound does not significantly reduce cell viability at concentrations typically used for cargo delivery. However, when this compound is conjugated to other molecules, such as thiazole derivatives, the resulting conjugate can exhibit enhanced cytotoxic effects. This suggests that the toxicity of this compound is highly dependent on its payload, a crucial consideration for its application in drug delivery.
Comparative Toxicity Data of this compound
The intrinsic cytotoxicity of this compound is notably low in the cell lines tested. In studies on human colon adenocarcinoma (HT-29) and prostate cancer (PC-3) cells, this compound did not show significant anticancer activity at concentrations up to 50 µM.[1] The calculated half-maximal inhibitory concentration (IC50) for this compound in both cell lines was determined to be greater than 50 µM, underscoring its lack of potent cytotoxicity.[1]
Further studies have corroborated these findings, demonstrating that this compound alone does not impart significant cellular toxicity to colorectal cancer cells or to the non-neoplastic human liver cell line HL-7702. This low toxicity profile is a desirable characteristic for a drug delivery vehicle, as it minimizes off-target effects and damage to healthy cells.
In contrast, the conjugation of this compound to therapeutic agents can dramatically increase its cytotoxic profile. For instance, when coupled with thiazole derivatives, the resulting this compound-conjugates displayed enhanced anticancer activity against HT-29 and PC-3 cells, indicating a significant increase in toxicity attributable to the conjugate as a whole.[1] This highlights the importance of evaluating the toxicity of the entire CPP-cargo complex in any drug development pipeline.
The following table summarizes the available quantitative data on the toxicity of this compound and its conjugates.
| Peptide/Conjugate | Cell Line | Cell Type | Assay | IC50 / Intermediate Value (µM) |
| This compound | HT-29 | Colon Carcinoma | MTT | > 50 |
| This compound | PC-3 | Prostate Adenocarcinoma | MTT | > 50 |
| BenzoTZ-C2-CPP2 | HT-29 | Colon Carcinoma | MTT | 21.03 |
| BTZCA-CPP2 | HT-29 | Colon Carcinoma | MTT | 12.35 |
| BTZ5CA-CPP2 | HT-29 | Colon Carcinoma | MTT | 11.21 |
| BenzoTZ-C2-CPP2 | PC-3 | Prostate Adenocarcinoma | MTT | 11.51 |
| BTZCA-CPP2 | PC-3 | Prostate Adenocarcinoma | MTT | 9.71 |
| BTZ5CA-CPP2 | PC-3 | Prostate Adenocarcinoma | MTT | 10.15 |
Experimental Protocols
The cytotoxicity of this compound and its derivatives was primarily assessed using MTT and Sulforhodamine B (SRB) assays. These colorimetric assays are standard methods for determining cell viability and proliferation.
MTT Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the peptide or conjugate and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (such as DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay is a protein-staining method used to determine cell density based on the measurement of total cellular protein content.
General Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds.
-
Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Reading: The absorbance is measured at a wavelength of approximately 510 nm.
Visualizing Experimental Workflow and Comparative Toxicity
To further clarify the experimental process and the comparative toxicity of this compound, the following diagrams are provided.
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Comparative toxicity of this compound vs. its conjugates.
References
Efficacy of Magnesium in Preventing CPP1 to CPP2 Conversion: A Comparative Guide
Introduction
The transformation of primary calciprotein particles (CPP1) to their secondary, more crystalline form (CPP2) is a critical event implicated in the pathogenesis of vascular calcification, particularly in the context of chronic kidney disease (CKD). CPP1 are amorphous, soluble nanoparticles composed of calcium phosphate and calcification inhibitors like fetuin-A, serving a protective role by clearing excess minerals from circulation.[1] However, their spontaneous conversion into larger, less soluble, and pro-inflammatory this compound particles can trigger cellular stress, osteogenic differentiation of vascular smooth muscle cells (VSMCs), and ultimately, pathological calcification.[1][2] This guide provides a comparative analysis of the efficacy of magnesium and other potential inhibitors in preventing this detrimental conversion, supported by experimental data and detailed methodologies.
Comparative Efficacy of Inhibitors
Magnesium has emerged as a potent inhibitor of CPP1 to this compound conversion. Its efficacy is attributed to its ability to stabilize amorphous calcium phosphate and delay crystal nucleation and growth, thereby prolonging the transformation time (T50).[3][4] Several other endogenous and exogenous substances also exhibit inhibitory effects on this process.
Table 1: Quantitative Comparison of Inhibitors of CPP1 to this compound Conversion
| Inhibitor | Mechanism of Action | Quantitative Efficacy Data | Source |
| Magnesium (Mg²⁺) | Stabilizes amorphous calcium phosphate, delays hydroxyapatite crystal nucleation and growth.[3][4] | In vitro: Dose-dependently delays CPP1 to this compound maturation. Final concentrations of 1.6, 1.8, and 2.0 mmol/L preserved the CPP1 state for 14 days. A concentration of 1.4 mmol/L delayed the conversion by 11 days.[3] Ex vivo (human serum): Addition of 0.2 mmol/L Mg²⁺ increased T50 by 51 ± 15 min in healthy controls and 44 ± 13 min in CKD patients.[3] | [3] |
| Fetuin-A | A key serum protein that binds to nascent calcium phosphate crystals, forming CPP1 and inhibiting their growth and transformation.[5] | A primary determinant of serum calcification propensity (T50). Higher fetuin-A levels are correlated with longer T50 times.[4] Specific dose-response data on T50 is inherently linked to its central role in the assay itself. | [4][5] |
| Pyrophosphate (PPi) | An endogenous inhibitor of hydroxyapatite crystal formation and growth. | Deficiencies in pyrophosphate contribute to accelerated CPP transformation.[6][7] Direct quantitative comparison with magnesium on T50 is not readily available in the reviewed literature. | [6][7] |
| Citrate | A small molecule that can chelate calcium ions and inhibit calcium phosphate crystal growth. | Recognized as an inhibitor of crystal-phase transitions.[6] Specific quantitative data on its effect on T50 compared to magnesium is limited in the available literature. | [6] |
| Sodium Thiosulfate (STS) | Proposed to act via chelation of calcium, forming soluble calcium thiosulfate complexes, and antioxidant properties.[8][9] | Clinical: In a pilot study, STS treatment was associated with no overall progression of coronary artery calcification in some patients.[8] Direct in vitro comparison of T50 with magnesium is not available in the reviewed literature. | [8] |
Experimental Protocols
In Vitro Synthesis of Calciprotein Particles (CPP1 and this compound)
This protocol describes a common method for the synthesis of CPP1 and this compound in vitro for experimental use.
Materials:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS) or purified bovine fetuin-A
-
Calcium chloride (CaCl₂) stock solution (e.g., 1 M)
-
Sodium phosphate (Na₂HPO₄/NaH₂PO₄) buffer stock solution (e.g., 1 M, pH 7.4)
-
Sterile, conical tubes or flasks
Procedure:
-
Prepare a basal medium, typically DMEM supplemented with a protein source such as 10% FBS or a specific concentration of purified fetuin-A.
-
To induce CPP formation, add CaCl₂ and sodium phosphate buffer to the basal medium to achieve the desired final concentrations (e.g., 10 mM calcium and 6 mM phosphate).[1]
-
For CPP1: The initial amorphous particles formed immediately after the addition of calcium and phosphate are considered CPP1. They can be characterized within the first few hours of incubation at 37°C.
-
For this compound: To allow for the conversion to this compound, continue the incubation of the CPP1-containing solution at 37°C for an extended period (e.g., 24 hours or longer). The transformation can be monitored over time.
-
The resulting CPPs can be collected by centrifugation for further analysis or use in cell culture experiments.
Measurement of CPP1 to this compound Conversion (T50 Assay)
The T50 test measures the propensity of a serum sample to form this compound. A shorter T50 indicates a higher propensity for calcification.
Principle: Exogenous calcium and phosphate are added to a serum sample to induce the formation of CPP1. The spontaneous transformation of CPP1 to this compound is monitored over time by measuring the increase in turbidity of the solution using nephelometry or dynamic light scattering. The T50 is the time required to reach 50% of the maximal turbidity.[8]
Procedure Outline:
-
Sample Preparation: Collect and process serum samples according to standard procedures. Samples are typically stored at -80°C until analysis.[1]
-
Assay Initiation: Add concentrated solutions of calcium and phosphate to the serum sample to induce supersaturation and CPP1 formation.[1]
-
Monitoring: Immediately begin monitoring the change in light scattering or turbidity at a constant temperature (e.g., 37°C) using a nephelometer or a plate reader capable of dynamic light scattering.[1]
-
Data Analysis: Plot the turbidity or light scattering intensity over time. The T50 value is determined as the time point at which the signal reaches half of the maximum value.
Signaling Pathways and Mechanisms
The conversion of CPP1 to this compound is not only a physicochemical process but also has significant biological consequences, primarily through the activation of signaling pathways in vascular cells that promote calcification and inflammation.
CPP1 to this compound Conversion and Inhibitory Mechanisms
The diagram below illustrates the spontaneous conversion of amorphous CPP1 into crystalline this compound and highlights the points of intervention for inhibitors like magnesium.
Caption: Conversion of CPP1 to this compound and points of inhibition.
This compound-Induced Signaling in Vascular Smooth Muscle Cells
Upon formation, this compound particles can be internalized by VSMCs, triggering intracellular signaling cascades that lead to osteogenic differentiation and inflammation.
Caption: this compound-induced signaling in vascular smooth muscle cells.
Conclusion
The conversion of CPP1 to this compound represents a key pathological step in the progression of vascular calcification. Magnesium has been demonstrated to be an effective inhibitor of this process by stabilizing the initial amorphous calcium phosphate particles and delaying their transformation into a crystalline state. While other endogenous inhibitors such as fetuin-A, pyrophosphate, and citrate also play crucial roles, and therapeutic agents like sodium thiosulfate show promise, more direct comparative studies are needed to fully elucidate their relative potencies. The elucidation of the signaling pathways activated by this compound provides further targets for therapeutic intervention aimed at mitigating the detrimental effects of vascular calcification. Future research should focus on head-to-head comparisons of these inhibitors and further exploration of the molecular mechanisms governing CPP-induced pathology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Calcium-sensing receptor-mediated NLRP3 inflammasome response to calciprotein particles drives inflammation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular Activation of NLRP3 Inflammasome by Particles and Crystals: A Continuing Challenge of Immunology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of magnesium ions and amino acids on the nucleation and growth of hydroxyapatite - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Appropriate regulation of magnesium on hydroxyapatite crystallization in simulated body fluids - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. cris.technion.ac.il [cris.technion.ac.il]
A Comparative Guide to CPP2 vs. Phosphate-Induced Vascular Calcification Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Vascular calcification, the pathological deposition of calcium phosphate in blood vessels, is a significant contributor to cardiovascular morbidity and mortality, particularly in patients with chronic kidney disease (CKD). Two key drivers of this process are elevated inorganic phosphate (Pi) and the formation of calciprotein particles (CPPs), specifically the secondary, crystalline form (CPP2). While interrelated, the mechanisms by which high phosphate and this compound induce vascular calcification in vascular smooth muscle cells (VSMCs) exhibit distinct features. This guide provides a detailed comparison of these two pathways, supported by experimental data and methodologies.
Key Differences at a Glance
| Feature | This compound-Induced Calcification | Phosphate-Induced Calcification |
| Inducing Agent | Pre-formed crystalline nanoparticles of calcium phosphate and proteins | Elevated extracellular inorganic phosphate (Pi) |
| Onset of Calcification | Rapid (within 24 hours) | Slower (approximately 1 week) |
| Primary Signaling Pathway | TNF-α mediated signaling | TLR4/NF-κB and Pit-1 dependent pathways |
| Cellular Uptake | Endocytosis of particles | Transport of soluble phosphate via Pit-1 cotransporter |
Quantitative Comparison of Calcification and Osteogenic Markers
The following tables summarize quantitative data from in vitro studies on vascular smooth muscle cells (VSMCs), comparing the effects of this compound and high phosphate on calcification and the expression of key osteogenic markers.
Table 1: Calcium Deposition in VSMCs
| Treatment | Calcium Deposition (µg/mg protein) | Fold Change vs. Control | Reference |
| Control | Baseline | 1.0 | [1] |
| This compound (25 µg/mL, 24h) | 340 ± 30 | Significant increase | [1] |
| High Phosphate (e.g., >1.4 mM) | Dose-dependent increase | Dose-dependent increase | [2] |
| Conditioned media from this compound-activated endothelial cells | 1.11 ± 0.35 | ~2.7x vs. control media | [1] |
Table 2: Gene Expression of Osteogenic Markers in VSMCs
| Treatment | Gene | Fold Change vs. Control | Reference |
| This compound (25 µg/mL, 24h) | RUNX2 | ▼ 26% | [1] |
| ALPL (Alkaline Phosphatase) | ▼ 17% | [1] | |
| High Phosphate | RUNX2 | ▲ Significant increase | [3][4] |
| BMP2 | ▲ Significant increase | [3][4] | |
| SM22α (VSMC marker) | ▼ Significant decrease | [3][4] |
Mechanistic Deep Dive: Signaling Pathways
The signaling cascades initiated by this compound and high phosphate, while both culminating in VSMC calcification, are triggered by distinct molecular interactions.
This compound-Induced Vascular Calcification: The Role of TNF-α
This compound particles are actively internalized by VSMCs, a process that triggers a pro-inflammatory response. A key mediator in this pathway is Tumor Necrosis Factor-alpha (TNF-α).[1] The binding of TNF-α to its receptor on the VSMC surface initiates a downstream signaling cascade that promotes an osteogenic phenotype. This can involve the activation of pathways such as the cAMP/PKA pathway, leading to the activation of transcription factors like CREB and AP-1, which are important for osteoblastic differentiation.[5]
This compound-Induced Vascular Calcification Signaling Pathway
Phosphate-Induced Vascular Calcification: A TLR4/NF-κB and Pit-1 Dependent Mechanism
In contrast, high concentrations of soluble inorganic phosphate induce VSMC calcification through a mechanism that requires the sodium-dependent phosphate cotransporter Pit-1 for phosphate influx.[2] This increased intracellular phosphate, along with the high extracellular phosphate environment, activates the Toll-like receptor 4 (TLR4).[3][4][6] Activation of TLR4 initiates the NF-κB signaling pathway, leading to the translocation of NF-κB into the nucleus.[3][4][6] In the nucleus, NF-κB promotes the expression of pro-inflammatory cytokines and key osteogenic transcription factors like RUNX2 and BMP2, driving the transdifferentiation of VSMCs into an osteoblast-like phenotype and subsequent mineralization.[3][4]
Phosphate-Induced Vascular Calcification Signaling Pathway
Experimental Protocols
Reproducing these calcification models in vitro is crucial for further research and drug development. Below are summarized protocols for inducing VSMC calcification using either this compound or high phosphate.
This compound-Induced Calcification Protocol
-
Cell Culture: Human aortic vascular smooth muscle cells (VSMCs) are cultured in a suitable growth medium (e.g., SmGM-2) until they reach 80-90% confluency.
-
This compound Preparation: Secondary calciprotein particles (this compound) are prepared by incubating a supersaturated solution of calcium and phosphate in a cell culture medium containing fetal bovine serum (FBS) for an extended period (e.g., 7 days). The resulting this compound are then isolated by centrifugation.
-
Induction of Calcification: VSMCs are treated with a specific concentration of the prepared this compound (e.g., 25 µg/mL) in a low-serum medium.
-
Assessment of Calcification: After a 24-hour incubation period, calcification can be assessed by:
-
Alizarin Red S Staining: To visualize calcium deposits.
-
Calcium Quantification Assay: To measure the amount of deposited calcium, typically normalized to the total protein content.
-
Gene Expression Analysis (qPCR): To quantify the mRNA levels of osteogenic markers such as RUNX2 and ALPL.
-
High Phosphate-Induced Calcification Protocol
-
Cell Culture: VSMCs are cultured as described above.
-
Preparation of Calcification Medium: A high phosphate calcification medium is prepared by supplementing the standard culture medium with an additional phosphate source (e.g., a mixture of NaH2PO4 and Na2HPO4) to achieve the desired final concentration (e.g., >1.4 mM).
-
Induction of Calcification: The growth medium is replaced with the high phosphate calcification medium, and the cells are incubated for an extended period (typically 5-7 days), with the medium being changed every 2-3 days.
-
Assessment of Calcification: Calcification is assessed at the end of the incubation period using the same methods as for this compound-induced calcification (Alizarin Red S staining, calcium quantification, and gene expression analysis for markers like RUNX2 and BMP2).
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental timelines and primary outcomes for the two in vitro calcification models.
Comparison of Experimental Workflows
Conclusion
References
- 1. Calciprotein particle-activated endothelial cells aggravate smooth muscle cell calcification via paracrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphate regulation of vascular smooth muscle cell calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High Phosphate-Induced Calcification of Vascular Smooth Muscle Cells is Associated with the TLR4/NF-κb Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor necrosis factor-alpha promotes in vitro calcification of vascular cells via the cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
Unraveling the Role of Calciprotein Particles (CPP2) in Chronic Kidney Disease: A Comparative Analysis
For Immediate Release
A deep dive into the comparative levels of secondary calciprotein particles (CPP2) across different Chronic Kidney Disease (CKD) patient cohorts reveals significant differences, highlighting this compound's potential as a key biomarker and therapeutic target in CKD progression and associated vascular complications.
This guide provides a comprehensive comparative analysis of this compound levels in distinct CKD patient cohorts, offering valuable insights for researchers, scientists, and drug development professionals. The data presented underscores the correlation between elevated and larger this compound particles and the severity of CKD-associated complications, particularly vascular calcification.
Quantitative Analysis of this compound Levels
The hydrodynamic radius of secondary calciprotein particles (this compound) serves as a critical parameter in assessing the risk of vascular calcification in patients with Chronic Kidney Disease (CKD). A study involving patients with CKD stages 4-5 demonstrated a notable difference in the size of these nanoparticles compared to healthy individuals and between patient subgroups with and without vascular calcification.
| Patient Cohort | Number of Participants (n) | Median Hydrodynamic Radius of this compound (nm) | Interquartile Range (IQR) (nm) |
| Healthy Volunteers (HV) | 17 | 168 | 145–352 |
| CKD Stages 4–5 without Vascular Calcification (VC) | 22 | 212 | 169–315 |
| CKD Stages 4–5 with Vascular Calcification (VC) | 23 | 370 | 272–566 |
Table 1: Comparative Hydrodynamic Radius of this compound in CKD and Healthy Cohorts. Data sourced from a study on advanced CKD patients.[1][2]
The data clearly indicates that patients with CKD, particularly those with vascular calcification, exhibit a significantly larger hydrodynamic radius of this compound particles in their serum.[1][2] This suggests a direct association between the size of this compound and the pathogenesis of vascular calcification in the uremic environment.
Experimental Protocols
The quantification and characterization of this compound are crucial for understanding its pathological role. Two primary methods employed in the cited studies are Dynamic Light Scattering (DLS) and Flow Cytometry.
Dynamic Light Scattering (DLS) for Hydrodynamic Radius Measurement
DLS is a technique used to determine the size distribution profile of small particles in suspension.[3][4][5]
Methodology:
-
Sample Preparation: Serum samples are collected from patients and healthy volunteers. To induce the transformation of primary calciprotein particles (CPP1) to this compound, the serum is often incubated under specific conditions (e.g., addition of a supersaturated calcium and phosphate solution).
-
High-Throughput Analysis: A microplate-based DLS assay is utilized for efficient measurement of multiple samples.[1][2]
-
Data Acquisition: The instrument measures the time-dependent fluctuations in the intensity of scattered light from the particles undergoing Brownian motion. These fluctuations are analyzed by an autocorrelator.
-
Size Calculation: The Stokes-Einstein equation is then used to calculate the hydrodynamic radius of the particles from their diffusion coefficient. The measurements are typically performed at a constant temperature of 37°C for several hours to monitor the transformation kinetics from CPP1 to this compound.[1]
Flow Cytometry for CPP Quantification
Flow cytometry allows for the enumeration and differentiation of CPP1 and this compound based on their physical and chemical properties.
Methodology:
-
Sample Staining: Serum samples are incubated with a fluorescently labeled bisphosphonate, which has a high affinity for the calcium phosphate core of the CPPs. Additionally, specific antibodies or dyes can be used to label proteins associated with CPPs, such as fetuin-A.
-
Instrument Setup: A calibrated flow cytometer with appropriate laser and filter configurations is used for analysis.
-
Gating Strategy: CPP1 and this compound populations are distinguished based on their differential staining intensity and light scattering properties. For instance, the more crystalline this compound particles may exhibit higher fluorescence with certain dyes compared to the amorphous CPP1.[6]
-
Quantification: The concentration of CPP1 and this compound particles per unit volume of serum is then determined.
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
The above diagram outlines the key steps in the experimental analysis of this compound, from initial sample preparation to the final determination of hydrodynamic radius and particle quantification using DLS and flow cytometry, respectively.
This diagram illustrates the signaling cascade initiated by this compound in the context of CKD. This compound particles act as ligands for Toll-like Receptor 4 (TLR4) on the surface of renal tubular cells. This interaction triggers downstream signaling pathways, including the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK). The activation of these pathways leads to the production of pro-inflammatory cytokines and chemokines, which contribute to tubular damage and interstitial fibrosis, hallmarks of CKD progression.
References
- 1. Patients with advanced chronic kidney disease and vascular calcification have a large hydrodynamic radius of secondary calciprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patients with advanced chronic kidney disease and vascular calcification have a large hydrodynamic radius of secondary calciprotein particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 4. Measurement of the Translational Diffusion Coefficient and Hydrodynamic Radius of Proteins by Dynamic Light Scattering [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of the Translational Diffusion Coefficient and Hydrodynamic Radius of Proteins by Dynamic Light Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Validating T50 Assay Results with Clinical Outcomes: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing a clear line of sight between in vitro assay results and clinical outcomes is paramount. This guide provides a comprehensive comparison of the T50 calcification propensity assay with alternative methods, offering insights into their validation against clinical data and their application in drug development.
The T50 assay, a functional test measuring the time it takes for primary calciprotein particles (CPPs) to transform into secondary, more pathogenic CPPs in a serum sample, has emerged as a significant biomarker, particularly in the context of cardiovascular and renal diseases. A lower T50 time indicates a higher propensity for calcification. Its correlation with clinical outcomes, such as mortality and cardiovascular events, has been demonstrated in numerous studies, making it a valuable tool for patient stratification and as a potential surrogate endpoint in clinical trials.
The T50 Assay in the Spotlight: Correlation with Clinical Endpoints
The clinical utility of the T50 assay is primarily documented in observational studies involving patients with chronic kidney disease (CKD) and cardiovascular disease (CVD). These studies consistently demonstrate a strong association between lower T50 values and adverse clinical outcomes.
| Clinical Outcome | Key Findings |
| All-Cause Mortality | In hemodialysis patients, a lower baseline T50 was a significant predictor of all-cause mortality. |
| Cardiovascular Events | Lower T50 values have been associated with an increased risk of myocardial infarction and other major adverse cardiovascular events. |
| Disease Severity | In genetic disorders like pseudoxanthoma elasticum (PXE), a shorter T50 is independently associated with increased disease severity. |
| Progression of Calcification | The T50 test has been shown to predict the progression of vascular calcification over time. |
Comparative Analysis of In Vitro Calcification Assays
While the T50 assay provides a systemic measure of calcification propensity, a variety of other in vitro methods are available, each with its own strengths and limitations. The choice of assay often depends on the specific research question and the stage of drug development.
| Assay | Principle | Advantages | Disadvantages |
| T50 Calcification Propensity Assay | Measures the transformation time of calciprotein particles in serum. | Provides a functional, systemic measure of calcification risk; good correlation with clinical outcomes in specific populations. | Indirectly measures cellular processes; may not capture the full biological complexity of vascular calcification. |
| BioHybrid Assay | Co-culture of human vascular smooth muscle cells (VSMCs) with patient serum or plasma to measure induced calcification. | More biologically relevant as it incorporates a cellular response; has shown greater sensitivity than the T50 assay in some studies. | More complex and lower throughput than the T50 assay; requires primary cell culture. |
| Cell-Based Calcification Assays (e.g., using VSMCs) | Induction of calcification in cultured vascular cells using pro-calcific media (e.g., high phosphate). | Allows for the investigation of specific cellular and molecular mechanisms; suitable for screening potential therapeutic inhibitors. | May not fully recapitulate the in vivo environment; results can be dependent on cell type and culture conditions. |
| Ex Vivo Aortic Ring Assays | Culture of aortic tissue rings in pro-calcific media to assess calcification. | Preserves the tissue architecture and cell-cell interactions, providing a more physiologically relevant model than cell culture. | Lower throughput; variability between tissue donors. |
Experimental Protocols
T50 Calcification Propensity Assay
Principle: This assay measures the time (T50) required for the transformation of primary, amorphous calciprotein particles (CPPs) to secondary, crystalline CPPs upon the addition of calcium and phosphate to a serum sample. This transformation is monitored by nephelometry.
Methodology:
-
Sample Preparation: Patient serum samples are thawed, vortexed, and centrifuged.
-
Assay Initiation: A defined volume of serum is mixed with a saline solution in a 96-well plate.
-
Induction of CPP Formation: Supersaturated solutions of calcium and phosphate are added to the serum to trigger the formation of primary CPPs.
-
Monitoring: The plate is incubated at 37°C, and the turbidity of the solution is continuously measured using a nephelometer.
-
Data Analysis: The T50 value is determined as the time point at which 50% of the maximal change in turbidity is reached.
BioHybrid Assay
Principle: This assay assesses the calcification propensity of a patient's serum or plasma by measuring its effect on cultured human vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Culture: Human primary VSMCs are cultured in appropriate growth medium.
-
Assay Setup: VSMCs are seeded in multi-well plates and allowed to adhere.
-
Incubation with Serum/Plasma: The growth medium is replaced with a medium containing the patient's serum or plasma.
-
Calcification Assessment: After a defined incubation period (e.g., 3-6 days), the extent of calcification is quantified. This can be done using various methods, such as calcium-specific stains (e.g., Alizarin Red S) or by measuring the total calcium content of the cell layer.
Visualizing the Underlying Biology and Workflow
To better understand the context of the T50 assay, it is crucial to visualize the biological pathways it indirectly assesses and the logical workflow of its validation.
Key signaling events in vascular calcification.
Workflow for validating the T50 assay with clinical outcomes.
The Bridge to Clinical Application: In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal in utilizing assays like the T50 in drug development is to establish a robust in vitro-in vivo correlation (IVIVC). An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response. While originally developed for oral dosage forms, the principles of IVIVC are applicable to biomarker validation.
For the T50 assay, a successful IVIVC would mean that a drug-induced change in the T50 value could reliably predict a corresponding clinical benefit. Establishing such a correlation requires well-designed clinical trials where both the T50 and clinical endpoints are meticulously measured.
Future Directions and Conclusion
The T50 assay is a valuable tool for assessing calcification propensity and has shown a strong correlation with important clinical outcomes. For drug development professionals, it offers a potential surrogate endpoint that can de-risk clinical trials and accelerate the development of novel therapeutics for cardiovascular and renal diseases.
However, it is crucial to recognize that the T50 assay provides a systemic overview and may not capture all the nuances of the complex biological process of vascular calcification. Therefore, a multi-faceted approach, potentially combining the T50 assay with more biologically focused assays like the BioHybrid assay or cell-based models, may provide a more complete picture.
The continued validation of the T50 assay and its alternatives in prospective, interventional clinical trials will be essential to solidify their role in guiding drug development and, ultimately, improving patient outcomes.
A Comparative Analysis of Synthetic vs. Endogenous Patient-Derived Secondary Calciprotein Particles (CPP2)
A Guide for Researchers, Scientists, and Drug Development Professionals
Secondary calciprotein particles (CPP2) have emerged as significant players in the pathophysiology of vascular calcification, particularly in the context of chronic kidney disease (CKD). These crystalline nanoparticles, composed of calcium phosphate and proteins, are implicated in promoting inflammation and osteogenic differentiation of vascular cells. To facilitate research and the development of potential therapeutic interventions, both synthetic and patient-derived this compound are utilized. This guide provides an objective comparison of their properties and performance, supported by experimental data, to aid researchers in selecting the appropriate model for their studies.
Physicochemical and Functional Properties: A Head-to-Head Comparison
While synthetic this compound serve as a valuable and accessible tool for in vitro studies, it is crucial to recognize the inherent differences compared to their endogenous counterparts. A key study directly comparing various synthetic this compound formulations with endogenous this compound isolated from the serum of CKD patients revealed that synthetic CPPs are not directly comparable to endogenous CPPs in their propensity to induce calcification.[1][2] Endogenous CPPs are generally smaller and less crystalline than the highly crystalline synthetic this compound that are often generated after prolonged incubation periods.[3]
The composition and method of quantification significantly impact the in vitro calcification potential of synthetic this compound.[1][2] This variability underscores the importance of standardized protocols and careful characterization of synthetic preparations.
| Property | Synthetic this compound | Endogenous Patient-Derived this compound | Key Findings |
| Formation | Generated in vitro by supersaturating solutions with calcium and phosphate in the presence of proteins like fetuin-A or fetal bovine serum.[1][4] | Formed in vivo under conditions of mineral stress, such as in chronic kidney disease, and isolated from patient serum.[5][6] | Synthetic protocols allow for large-scale production but may not fully replicate the complex in vivo formation process.[3] |
| Morphology & Structure | Typically larger, highly crystalline, and may contain hydroxyapatite.[1][2][3] | Generally smaller, predominantly composed of amorphous calcium phosphate, and may have a less uniform structure.[3] | The transition from amorphous primary CPPs (CPP1) to crystalline this compound is a key pathological step.[7] |
| Calcification Potential | Potent inducers of in vitro vascular smooth muscle cell (VSMC) calcification, though potency varies with the synthesis protocol.[1][2] | Induce VSMC calcification to a smaller extent compared to many synthetic this compound preparations in vitro.[1][2] | Synthetic this compound may overestimate the direct calcifying potential of endogenous particles.[1][2] |
| Inflammatory Response | Induce pro-inflammatory responses in endothelial cells and macrophages.[8][9] | Associated with systemic inflammation and increased levels of inflammatory markers in patients.[5] | Both synthetic and endogenous this compound are recognized as inflammatory stimuli.[8][9] |
Signaling Pathways and Cellular Responses
Both synthetic and endogenous this compound trigger a cascade of cellular events upon interaction with vascular cells. The internalization of this compound by endothelial and vascular smooth muscle cells leads to lysosomal dissolution and a subsequent influx of calcium into the cytosol.[10][11] This calcium stress, in conjunction with other signaling events, activates pro-inflammatory pathways and promotes an osteochondrogenic phenotype in VSMCs, a hallmark of vascular calcification.[11][12]
This compound-Induced Endothelial Cell Activation
Endothelial cells are at the forefront of the vascular response to circulating this compound. Upon internalizing these particles, endothelial cells become activated, upregulating the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin.[13] This activation contributes to a pro-inflammatory microenvironment and can further promote VSMC calcification through paracrine signaling.[13][14]
Experimental Protocols
Synthesis of Secondary Calciprotein Particles (this compound)
A common method for generating synthetic this compound involves the supersaturation of a buffered solution with calcium and phosphate in the presence of a protein stabilizer.
Detailed Protocol:
-
Preparation of Solution: Begin with a base medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 5% Fetal Bovine Serum (FBS).[9]
-
Addition of Minerals: Sequentially add stock solutions of CaCl2 and sodium phosphate to achieve the desired final concentrations (e.g., 10 mM calcium and 5 mM phosphate).[9] It is crucial to mix the solution well after each addition.
-
Incubation: Incubate the mixture at 37°C for a specified period, for instance, 48 hours, to allow for the formation and maturation of this compound.[9]
-
Isolation: Pellet the formed this compound by high-speed centrifugation, for example, at 16,000 x g for 2 hours.[9]
-
Washing and Resuspension: Discard the supernatant and resuspend the this compound pellet in a suitable buffer, such as serum-free DMEM, for use in cell-based assays.[9]
Isolation of Endogenous Patient-Derived this compound
Isolating this compound from patient serum requires methods that separate these nanoparticles from other serum components.
Methodology using Ultracentrifugation:
-
Initial Centrifugation: Subject the serum sample to a preliminary centrifugation step (e.g., 10,000 x g for 30 minutes at 4°C) to remove larger debris.[15]
-
High-Speed Centrifugation: Transfer the supernatant and perform a high-speed centrifugation (e.g., 30,000 x g for 2 hours at 4°C) to pellet the CPP-containing fraction.[15]
-
Washing: Carefully remove the supernatant and wash the pellet with an appropriate buffer, such as ice-cold Tris-buffered saline (TBS), to remove contaminating proteins.[15]
-
Final Resuspension: After a final centrifugation step, resuspend the CPP pellet in a suitable buffer for subsequent analysis and experimentation.[15]
In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay
This assay is fundamental for assessing the pro-calcific potential of this compound preparations.
Protocol Outline:
-
Cell Culture: Culture human VSMCs in appropriate growth medium until they reach a high confluence.[16]
-
Induction of Calcification: Expose the VSMCs to a calcifying medium, which can be the standard growth medium supplemented with the this compound preparation (either synthetic or endogenous).[14]
-
Incubation: Incubate the cells for a period ranging from 24 hours to several days, depending on the desired endpoint.[14]
-
Quantification of Calcium Deposition: After incubation, wash the cells to remove excess calcium from the medium. Decalcify the cell layer using an acid (e.g., 0.1 M HCl). The calcium content in the acid extract can then be quantified using a colorimetric assay, such as the o-cresolphthalein complexone method.[1]
Conclusion
For researchers and drug development professionals studying vascular calcification, the choice between synthetic and endogenous patient-derived this compound is a critical one. Synthetic this compound offer the advantages of accessibility and the ability to produce large quantities for high-throughput screening and mechanistic studies. However, their biological activity, particularly their calcification propensity, may not accurately reflect that of endogenous this compound.[1][2]
Endogenous this compound, while more challenging to isolate, provide a more physiologically relevant model for understanding the in vivo consequences of mineral stress. It is recommended that findings from studies using synthetic this compound be validated with endogenous particles where possible. A thorough characterization of any this compound preparation is paramount to ensure the reproducibility and interpretability of experimental results. This comparative guide aims to equip researchers with the necessary information to make informed decisions in their pursuit of understanding and combating vascular calcification.
References
- 1. Calciprotein Particle Synthesis Strategy Determines In Vitro Calcification Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The formation and function of calciprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Isolation and Quantitation of Fetuin-A-Containing Calciprotein Particles from Biological Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calciprotein Particles and Serum Calcification Propensity: Hallmarks of Vascular Calcifications in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Associations of Serum Calciprotein Particle Size and Transformation Time with Arterial Calcification, Arterial Stiffness, and Mortality in Incident Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calciprotein Particles Cause Physiologically Significant Pro-Inflammatory Response in Endothelial Cells and Systemic Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Calciprotein Particles Induce Cellular Compartment-Specific Proteome Alterations in Human Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calciprotein Particles: Balancing Mineral Homeostasis and Vascular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Calciprotein particle-activated endothelial cells aggravate smooth muscle cell calcification via paracrine signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calciprotein particle-activated endothelial cells aggravate smooth muscle cell calcification via paracrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Isolation and Quantitation of Fetuin-A-Containing Calciprotein Particles from Biological Fluids | Abdominal Key [abdominalkey.com]
- 16. arpi.unipi.it [arpi.unipi.it]
CPP2 as a Cardiovascular Biomarker: A Comparative Guide to Traditional Risk Factors
For Researchers, Scientists, and Drug Development Professionals
The landscape of cardiovascular disease (CVD) risk assessment is evolving, with novel biomarkers emerging to supplement or potentially enhance traditional risk stratification tools. One such biomarker is calciprotein particle 2 (CPP2), a marker of calcification propensity. This guide provides an objective comparison of this compound, measured via the T50 test, and traditional cardiovascular risk factors, epitomized by the Framingham Risk Score (FRS), supported by experimental data and detailed methodologies.
Executive Summary
Traditional cardiovascular risk factors, integrated into scoring systems like the Framingham Risk Score, have been the cornerstone of primary prevention for decades. They primarily assess the risk of atherosclerotic cardiovascular disease. In contrast, this compound provides a functional measure of serum calcification propensity, a key process in vascular aging and a strong predictor of cardiovascular events and mortality, particularly in populations with mineral metabolism disorders such as chronic kidney disease (CKD), but also in the general population. While direct head-to-head comparisons in large-scale prospective trials are still emerging, existing evidence suggests that the T50 test, which measures the maturation time of primary CPPs to the pro-inflammatory this compound, offers prognostic information that is independent of and may be additive to traditional risk factors.
Data Presentation: Performance in Predicting Cardiovascular Events
The following tables summarize the predictive value of the T50 test and the Framingham Risk Score for cardiovascular events. It is important to note that the data are derived from different studies and cohorts, which may have varying baseline characteristics and event rates.
Table 1: Predictive Value of T50 Test for Cardiovascular Events and Mortality
| Study Population | Endpoint | Hazard Ratio (HR) per unit decrease in T50 | 95% Confidence Interval (CI) | Key Finding |
| General Population (PREVEND cohort, n=6231)[1][2][3][4] | Cardiovascular Mortality | 1.22 (per 60-minute decrease) | 1.04 - 1.36 | T50 is an independent predictor of cardiovascular mortality.[1][2][3][4] |
| Hemodialysis Patients (n=2785)[5] | Cardiovascular Events | 1.54 (for lowest vs. highest T50 tertile) | - | Patients with the worst T50 values had a 54% increased risk of cardiovascular events.[5] |
| Pre-dialysis CKD Patients | All-Cause Mortality | 2.2 (lowest vs. highest T50 tertile) | 1.1 - 5.4 | A shorter T50 is associated with a more than two-fold increased risk of death.[3] |
| ST-segment–elevated myocardial infarction (STEMI) patients vs. Controls | Myocardial Infarction | - | - | Patients with STEMI had significantly lower T50 (higher calcification propensity) compared to controls (289±63 vs. 338±56 minutes).[4] |
Table 2: Established Predictive Performance of the Framingham Risk Score
| Study Population | Endpoint | Performance Metric | Value | Key Finding |
| Framingham Heart Study Offspring Cohort | 10-year Coronary Heart Disease (CHD) Risk | C-statistic (AUC) | ~0.78 - 0.82 | Good discrimination for predicting 10-year CHD events.[6] |
| Various European Cohorts | 10-year Cardiovascular Disease (CVD) Mortality | C-statistic (AUC) | ~0.811 - 0.819 | Effective in predicting the presence of coronary artery disease.[7][8] |
| Multi-Ethnic Study of Atherosclerosis (MESA) - Intermediate Risk | Incident CHD | C-statistic (AUC) | Baseline FRS: ~0.68 | Provides a baseline for assessing the incremental value of novel biomarkers.[9] |
Experimental Protocols
Measurement of this compound (T50 Calcification Propensity Test)
The T50 test quantifies the propensity of serum to form secondary calciprotein particles (this compound) from primary calciprotein particles (CPP1) upon the addition of calcium and phosphate. A shorter T50 time indicates a higher calcification propensity.
Methodology: Nephelometry-based Assay [1][10][11]
-
Sample Preparation: Patient serum samples are thawed, vortexed, and centrifuged.[9]
-
Supersaturation: Serum samples are supersaturated by adding standardized calcium and phosphate solutions (pH 7.40 at 37°C).[1][9]
-
Nephelometry: The transformation of CPP1 to this compound is monitored in real-time by measuring the increase in turbidity using a nephelometer at 37°C. Measurements are typically taken in 384-well or 96-well plates.[1][10][11]
-
T50 Calculation: The T50 value, the time to reach 50% of the maximal turbidity, is determined from the resulting nonlinear regression curve.[1][11]
Measurement of Traditional Cardiovascular Risk Factors (for Framingham Risk Score)
The Framingham Risk Score is calculated based on several well-established risk factors.[12][13][14]
Methodologies:
-
Age, Sex, and Smoking Status: Obtained from patient records or questionnaires.[13]
-
Total and HDL Cholesterol:
-
Sample Collection: Blood samples are collected after a fasting period.
-
Analysis: Standard enzymatic assays are performed on serum or plasma using automated clinical chemistry analyzers.[12]
-
-
Systolic Blood Pressure:
-
Diabetes Mellitus Status: Determined from patient history, fasting blood glucose levels, or HbA1c levels.[13]
Signaling Pathways and Experimental Workflows
This compound-Induced Endothelial Dysfunction and Inflammation
Secondary calciprotein particles (this compound) are known to be biologically active and can trigger pro-inflammatory responses in vascular cells, contributing to endothelial dysfunction and the progression of atherosclerosis.
Caption: this compound-induced signaling cascade in endothelial cells.
Experimental Workflow: Comparing this compound and Traditional Risk Factors
The following diagram illustrates a typical workflow for a clinical study designed to compare the predictive value of the T50 test with the Framingham Risk Score.
Caption: Workflow for comparing T50 and Framingham Risk Score.
Conclusion
The T50 test, as a measure of this compound formation and serum calcification propensity, represents a promising biomarker for cardiovascular risk assessment. It reflects a distinct pathophysiological pathway—vascular calcification—that is not directly captured by traditional risk factors included in the Framingham Risk Score. While the FRS remains a valuable tool for initial risk stratification, particularly in primary prevention, the T50 test may provide significant additional prognostic information, especially in high-risk populations. Future research, including large-scale prospective studies with direct head-to-head comparisons, will be crucial to fully elucidate the clinical utility of incorporating this compound assessment into routine cardiovascular risk prediction models and to guide the development of novel therapeutic strategies targeting vascular calcification.
References
- 1. The formation and function of calciprotein particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Calcification Propensity Represents a Good Biomarker of Vascular Calcification: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Serum Calcification Propensity and the Risk of Cardiovascular and All-Cause Mortality in the General Population: The PREVEND Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calciprotein Particles: Balancing Mineral Homeostasis and Vascular Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cardiovascular Event Prediction and Risk Reclassification by Coronary, Aortic, and Valvular Calcification in the Framingham Heart Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Framingham risk and SCORE models in predicting the presence and severity of coronary artery disease considering SYNTAX score - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeted proteomics improves cardiovascular risk prediction in secondary prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The NF-κB signal transduction pathway in aortic endothelial cells is primed for activation in regions predisposed to atherosclerotic lesion formation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Calcification Propensity: A Comparative Guide to the T50 Test and Its Alternatives
For researchers, scientists, and drug development professionals at the forefront of cardiovascular and renal medicine, accurately measuring calcification propensity is paramount. The T50 test has emerged as a valuable tool, but a growing landscape of alternative methods offers new perspectives on this critical pathological process. This guide provides an objective comparison of the T50 test with key alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate assay for your research needs.
Understanding the T50 Test: A Functional Assessment of Calcification Propensity
The T50 test is a functional blood-based assay that quantifies the intrinsic capacity of serum to inhibit the spontaneous precipitation of calcium and phosphate. It measures the time it takes for primary calciprotein particles (CPPs), which are soluble and considered non-pathogenic, to transform into secondary, crystalline, and pro-inflammatory CPPs. A shorter T50 time indicates a higher propensity for calcification.[1][2][3]
The underlying principle of the T50 test is based on the dynamic equilibrium between calcification promoters and inhibitors in the serum. Factors such as fetuin-A, magnesium, and pyrophosphate act as inhibitors, prolonging the T50 time, while high levels of calcium and phosphate promote the transition to secondary CPPs, shortening the T50 time.[1][2]
Experimental Protocol: T50 Test
The T50 test is typically performed using a nephelometer to measure the turbidity of a serum sample over time after the addition of calcium and phosphate.
Materials:
-
Patient serum samples
-
Nephelometer (e.g., Nephelostar)
-
96-well microplates
-
Calcium chloride (CaCl₂) solution
-
Sodium phosphate (Na₂HPO₄/NaH₂PO₄) buffer
-
Sodium chloride (NaCl) solution
-
Automated pipetting system (recommended for precision)
Procedure:
-
Sample Preparation: Patient serum samples are thawed, vortexed, and centrifuged to remove any debris.[4]
-
Assay Setup: In a 96-well plate, 80 µL of patient serum is mixed with 20 µL of NaCl solution.[5]
-
Initiation of Calcification: Supersaturated solutions of calcium (50 µL) and phosphate (50 µL) are added to the serum mixture to trigger the formation of primary CPPs.[5]
-
Nephelometric Monitoring: The plate is incubated at 37°C in the nephelometer, and the turbidity is measured at regular intervals for up to 600 minutes.[4]
-
Data Analysis: The T50 value, which is the time point at which 50% of the maximum turbidity is reached, is calculated from the resulting kinetic curve using non-linear regression analysis.[4]
Figure 1. Experimental workflow of the T50 test.
Alternatives to the T50 Test: A Comparative Overview
Several alternative methods have been developed to assess calcification propensity, each with its own unique approach and potential advantages. This section compares the T50 test with the most prominent alternatives.
| Feature | T50 Test | BioHybrid™ Assay | Matrix Gla Protein (MGP) Assay | Osteopontin (OPN) Assay | Ex vivo Aortic Ring Assay |
| Principle | Measures the transformation time of calciprotein particles in serum. | Measures the calcification response of vascular smooth muscle cells to patient serum/plasma. | Quantifies levels of uncarboxylated MGP (ucMGP), an inhibitor of calcification. | Quantifies levels of OPN, a protein involved in calcification regulation. | Measures calcification in cultured aortic tissue exposed to calcifying media. |
| Assay Type | Functional, cell-free | Functional, cell-based | Immunoassay (ELISA) | Immunoassay (ELISA) | Organ culture |
| Key Measurement | T50 time (minutes) | Calcification signal (e.g., fluorescence intensity) | ucMGP concentration (e.g., nM, pM) | OPN concentration (ng/mL) | Calcium content (e.g., µg/mg tissue) |
| Biological Insight | Overall inhibitory capacity of serum | Cellular response to calcifying stimuli in serum | Vitamin K status and a key inhibitory pathway | A specific protein's role in calcification | Tissue-level calcification process |
| Throughput | High (96-well plate format) | Moderate to High | High (ELISA format) | High (ELISA format) | Low |
| Complexity | Moderate | High | Low to Moderate | Low to Moderate | High |
In-Depth Look at Key Alternatives
The BioHybrid™ Assay: A Cell-Based Approach
The BioHybrid™ Assay offers a more biologically integrated assessment of calcification propensity by co-culturing human primary vascular smooth muscle cells (hpVSMCs) with patient serum or plasma.[6][7][8][9] This method aims to capture the complete cellular response to the myriad of pro- and anti-calcific factors present in the circulation.
A key study comparing the BioHybrid™ Assay to the T50 test found that the former was more sensitive in detecting differences in calcification propensity in pre- and post-dialysis serum samples from patients with chronic kidney disease (CKD).[10][11] While the T50 test showed no significant difference, the BioHybrid™ Assay demonstrated a significant increase in calcification with pre-dialysis serum.[10][11]
A detailed, standardized protocol is proprietary; however, the general steps are as follows:
-
Cell Culture: Human primary vascular smooth muscle cells (hpVSMCs) are isolated and cultured.[6][7]
-
Co-incubation: Cultured hpVSMCs are exposed to patient serum or plasma.[6][7]
-
Calcification Induction: The cells are incubated in a calcifying medium.
-
Detection: Calcification is measured using a fluorescently-tagged sensor, such as AlexaFluor®-546 tagged fetuin-A, which binds to areas of calcification.[9][10]
-
Quantification: The fluorescence intensity, indicating the extent of calcification, is quantified using high-content imaging.
Figure 2. Conceptual workflow of the BioHybrid™ Assay.
Matrix Gla Protein (MGP) and Osteopontin (OPN) Assays: Biomarker-Based Approaches
These assays focus on quantifying specific proteins that play crucial roles in the regulation of calcification.
-
Matrix Gla Protein (MGP): MGP is a potent inhibitor of vascular calcification. Vitamin K is required for its activation, and a deficiency leads to an accumulation of inactive, uncarboxylated MGP (ucMGP).[12] Higher levels of ucMGP are associated with increased vascular calcification.[12][13] ELISAs are used to measure circulating levels of different MGP isoforms.[13][14]
-
Osteopontin (OPN): OPN is a multifaceted protein that can both inhibit and promote calcification depending on the context.[15] Elevated plasma OPN levels have been moderately correlated with coronary artery calcification scores.[16][17] OPN levels are typically quantified using ELISA.[18][19][20]
-
Plate Coating: A microplate is coated with a capture antibody specific to the MGP isoform or OPN.
-
Sample Addition: Patient serum or plasma samples, along with standards, are added to the wells.
-
Incubation: The plate is incubated to allow the target protein to bind to the capture antibody.
-
Detection: A detection antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal.
-
Measurement: The absorbance is read on a plate reader, and the concentration of the target protein is determined from the standard curve.
Ex vivo Aortic Ring Assay: A Tissue-Level Model
This method involves culturing rings of aorta from animal models (e.g., rats) in a calcifying medium.[21][22][23][24] It provides a more complex, tissue-level environment to study the mechanisms of vascular calcification. The extent of calcification can be quantified by measuring the calcium content of the tissue or through histological staining.[21][24]
-
Tissue Harvest: Aortas are dissected from euthanized animals.[25]
-
Ring Preparation: The aorta is cleaned of surrounding tissue and cut into rings of approximately 1 mm width.[25]
-
Culture: The aortic rings are placed in a culture plate with a calcifying medium, often containing elevated levels of phosphate.[21]
-
Incubation: The rings are incubated for a period of days to weeks.[21]
-
Analysis: Calcification is assessed by:
Signaling Pathways in Vascular Calcification
Vascular calcification is a complex, cell-mediated process involving the transdifferentiation of vascular smooth muscle cells (VSMCs) into osteoblast-like cells. This process is influenced by a variety of signaling pathways and circulating factors.
Figure 3. Simplified signaling pathway of vascular calcification.
Conclusion
The T50 test remains a robust and widely used method for assessing overall calcification propensity in serum. However, the emergence of alternatives like the BioHybrid™ Assay provides a more cellular and potentially more sensitive perspective on this complex process. Biomarker-based assays for MGP and OPN offer insights into specific inhibitory pathways, while ex vivo models allow for the study of calcification in a more physiologically relevant tissue context. The choice of assay will ultimately depend on the specific research question, the desired level of biological detail, and practical considerations such as throughput and complexity. This guide provides a framework for making an informed decision to advance our understanding and treatment of vascular calcification.
References
- 1. Serum Calcification Propensity Represents a Good Biomarker of Vascular Calcification: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Calcification Propensity Represents a Good Biomarker of Vascular Calcification: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calciscon.com [calciscon.com]
- 4. Serum Calcification Propensity T50 Associates with Disease Severity in Patients with Pseudoxanthoma Elasticum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. krcp-ksn.org [krcp-ksn.org]
- 6. The BioHybrid Assay: A Novel Method for Determining Calcification Propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. Development of the BioHybrid Assay: Combining Primary Human Vascular Smooth Muscle Cells and Blood to Measure Vascular Calcification Propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of the BioHybrid Assay: Combining Primary Human Vascular Smooth Muscle Cells and Blood to Measure Vascular Calcification Propensity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vascular calcification in patients with type 2 diabetes: the involvement of matrix Gla protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journal-imab-bg.org [journal-imab-bg.org]
- 15. Osteopontin as a Biomarker for Coronary Artery Disease [mdpi.com]
- 16. The relationship between coronary calcification and the metabolic markers of osteopontin, fetuin-A, and visfatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Circulating osteopontin as a marker of early coronary vascular calcification in type two diabetes mellitus patients with known asymptomatic coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Osteopontin Serum Concentration and Metabolic Syndrome in Male Psoriatic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 21. rd-n.org [rd-n.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. karger.com [karger.com]
- 25. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CPP1 and CPP2 Particles for Researchers
For Immediate Release
This guide provides a comprehensive comparison of primary (CPP1) and secondary (CPP2) calciprotein particles, offering researchers, scientists, and drug development professionals a detailed overview of their characteristics, proteomics, and cellular effects. The information presented is supported by experimental data to facilitate a clear understanding of their distinct and overlapping roles in physiological and pathological processes.
Introduction to Calciprotein Particles
Calciprotein particles (CPPs) are nano-sized complexes of calcium phosphate and proteins that form in bodily fluids to manage mineral homeostasis.[1] They exist in two main forms: the initial, amorphous primary CPPs (CPP1) and the more mature, crystalline secondary CPPs (this compound).[2][3][4] While both are involved in clearing excess calcium and phosphate, their structural differences lead to distinct biological activities and pathological consequences.[2][5]
Comparative Proteomics of CPP1 and this compound Particles
The protein composition of CPP1 and this compound particles is largely similar, with the primary components being fetuin-A and albumin.[1][6][7] These proteins play a crucial role in chaperoning mineral ions and preventing their precipitation. The transition from CPP1 to this compound is characterized by a change in the crystalline structure of the calcium phosphate core rather than a significant alteration in the associated proteome.
| Feature | CPP1 Particles | This compound Particles | Reference |
| Primary Associated Proteins | Fetuin-A, Albumin | Fetuin-A, Albumin | [1][6][7] |
| Other Associated Proteins | Gla-rich protein (GRP) | Gla-rich protein (GRP) | [1] |
| Proteome Complexity | Similar to this compound | Similar to CPP1 | |
| Key Functional Proteins | Mineral Chaperones (e.g., Fetuin-A) | Mineral Chaperones (e.g., Fetuin-A) | [7] |
Key Physicochemical and Biological Differences
| Feature | CPP1 Particles | This compound Particles | Reference |
| Structure | Amorphous, spherical | Crystalline, needle-shaped | [2][3][4][8] |
| Size | Smaller | Larger | [2][3][4] |
| Formation | Initial stage of CPP formation | Matures from CPP1 over time | [2] |
| Biological Effect | Considered less cytotoxic | Induces inflammation and calcification | [2][4] |
| Vascular Effects | Can induce arterial stiffness | Strongly associated with vascular calcification | [5] |
Experimental Protocols
Synthesis of Primary Calciprotein Particles (CPP1)
This protocol describes the in-vitro synthesis of amorphous primary calciprotein particles.
Materials:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Calcium Chloride (CaCl₂) solution
-
Sodium Phosphate (Na₂HPO₄) solution
-
Sterile phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare DMEM supplemented with 10% FBS.
-
Add CaCl₂ to a final concentration of 3 mmol/L. Vortex the solution.
-
Add Na₂HPO₄ to a final concentration of 3 mmol/L. Vortex the solution.
-
Incubate the mixture for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
To isolate the CPP1 particles, centrifuge the medium at 200,000 x g for 1 hour.
-
Discard the supernatant and resuspend the particle sediment in sterile PBS.
-
Quantify the CPP1 particles as required for the experiment.[9]
Synthesis of Secondary Calciprotein Particles (this compound)
This protocol outlines the synthesis of crystalline secondary calciprotein particles.
Materials:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Calcium Chloride (CaCl₂) solution
-
Sodium Phosphate (Na₂HPO₄) solution
-
Sterile phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare DMEM supplemented with 1% FBS.
-
Add CaCl₂ to a final concentration of 7.5 mmol/L. Vortex the solution.
-
Add Na₂HPO₄ to a final concentration of 7.5 mmol/L. Vortex the solution.
-
Incubate the mixture for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Isolate the this compound particles by centrifuging the medium at 200,000 x g for 1 hour.
-
Discard the supernatant and resuspend the particle sediment in sterile PBS.
-
Quantify the this compound particles for experimental use.[9]
Proteomic Analysis of Calciprotein Particles
This protocol provides a general workflow for the proteomic analysis of CPPs using mass spectrometry.
Materials:
-
Isolated CPP1 or this compound particles
-
Lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Trypsin
-
Formic acid
-
Acetonitrile
-
Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) system
Procedure:
-
Protein Extraction: Lyse the isolated CPP particles in a suitable lysis buffer containing protease inhibitors.
-
Protein Digestion: Perform in-solution or in-gel digestion of the extracted proteins using trypsin.
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 column.
-
LC-MS/MS Analysis: Analyze the peptide mixture using an UHPLC-MS/MS system.[7]
-
Data Analysis: Use appropriate software (e.g., PEAKS Studio, R) to identify and quantify the proteins.[7][10] The mass spectrometry proteomics data can be deposited to a public repository like the ProteomeXchange Consortium via PRIDE.[7][9]
Signaling Pathways and Cellular Responses
CPP1 and this compound particles elicit distinct signaling pathways upon interaction with vascular cells, such as endothelial cells (ECs) and vascular smooth muscle cells (VSMCs).
Experimental Workflow for Studying Cellular Responses to CPPs
Signaling Pathways in Endothelial Cells
Both CPP1 and this compound can be internalized by endothelial cells, leading to cellular activation. However, this compound particles are generally associated with a more potent pro-inflammatory response.
Signaling Pathways in Vascular Smooth Muscle Cells
This compound particles are known to directly induce calcification in vascular smooth muscle cells (VSMCs). Furthermore, endothelial cells activated by this compound can release factors that promote VSMC calcification through paracrine signaling.[2]
References
- 1. Calciprotein Particles and Serum Calcification Propensity: Hallmarks of Vascular Calcifications in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calciprotein particle-activated endothelial cells aggravate smooth muscle cell calcification via paracrine signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Calciprotein Particles Cause Physiologically Significant Pro-Inflammatory Response in Endothelial Cells and Systemic Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ahajournals.org [ahajournals.org]
- 9. Calciprotein Particles Induce Cellular Compartment-Specific Proteome Alterations in Human Arterial Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
